Fmoc-n-me-arg(mtr)-oh
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHMIGZISCVKC-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-N-Me-Arg(Mtr)-OH: Structure, Synthesis, and Application
Introduction: The Strategic Role of this compound in Advanced Peptide Synthesis
In the landscape of therapeutic peptide development, the precise engineering of molecular backbones is paramount to enhancing stability, bioavailability, and efficacy. The incorporation of N-methylated amino acids represents a critical strategy in this endeavor, as N-methylation imparts resistance to enzymatic degradation and can favorably modulate peptide conformation.[1] this compound is a specialized amino acid derivative designed for the seamless integration of an N-methylated arginine residue into a peptide sequence via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
This guide provides a comprehensive technical overview of this compound, delving into its unique structural components, its strategic application in SPPS, and the critical considerations for its handling, from coupling to final deprotection. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system for achieving high-purity, N-methylated arginine-containing peptides.
Core Molecular Profile: Structure and Physicochemical Properties
This compound, systematically named Nα-Fmoc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is a multi-functionalized building block.[2] Its structure is defined by three key components:
-
The Fmoc Group: A base-labile protecting group for the α-amino function, forming the cornerstone of the most widely used orthogonal protection strategy in SPPS.[3][4] Its removal under mild basic conditions (typically piperidine) preserves acid-labile side-chain protecting groups.[4]
-
Nα-Methylation: The methyl group on the α-nitrogen is a permanent modification that sterically shields the adjacent peptide bond from proteolytic cleavage, thereby increasing the in vivo half-life of the resulting peptide.[1]
-
The Mtr Group: The 4-methoxy-2,3,6-trimethylbenzenesulfonyl group is a robust, acid-labile protecting group for the guanidino function of the arginine side chain.[5][6] Its stability to the basic conditions of Fmoc removal is essential for the synthetic strategy's orthogonality.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₈N₄O₇S | [2] |
| Molecular Weight | 622.7 g/mol | [2] |
| CAS Number | 214750-72-8 | [2][7] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥98% (HPLC) | N/A |
Chemical Structure Diagram
Caption: 2D structure of this compound.
The Mtr Protecting Group: A Comparative Technical Analysis
The choice of protecting group for arginine's highly basic guanidinium side-chain is a critical decision in peptide synthesis. In Fmoc-based strategies, the most common choices are sulfonyl-based groups: Mtr, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[8][9]
The Mtr group is the most electron-rich and, consequently, the most resistant to acid-catalyzed cleavage among the three.[8][9] This robustness can be an advantage, ensuring its complete stability throughout a lengthy synthesis. However, it necessitates harsher cleavage conditions for its removal. While Pbf and Pmc can often be cleaved in 1.5-4 hours with standard trifluoroacetic acid (TFA) cocktails, Mtr removal can require significantly longer treatment times, sometimes up to 24 hours, especially in sequences with multiple Mtr-protected arginines.[9][10]
The mechanism of cleavage involves protonation of the sulfonyl group, followed by the formation of a stabilized cationic intermediate. The electron-donating methyl and methoxy groups on the Mtr's aromatic ring stabilize this intermediate, but less effectively than the fused heterocyclic ring systems of Pmc and Pbf, accounting for its lower acid lability.[9]
Workflow: Incorporation into Solid-Phase Peptide Synthesis
The integration of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle. However, the steric hindrance from the Nα-methyl group can slow coupling kinetics, necessitating optimized conditions.
Experimental Protocol: Coupling
-
Resin Preparation: Swell the solid-phase support (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide. Wash the resin thoroughly with DMF.
-
Activation and Coupling (Causality-Driven Choice):
-
Rationale: Standard coupling reagents like HBTU/DIPEA can be sluggish due to the secondary amine of the N-methylated residue. More potent activating agents are often required to drive the reaction to completion and avoid deletion sequences.
-
Procedure: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HATU (3-5 eq.), and a base like collidine or N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes. This step is critical as it allows for the formation of the highly reactive O-acylisourea intermediate before its introduction to the resin-bound amine.
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-4 hours. The extended coupling time is a direct consequence of the increased steric bulk.
-
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion peptides, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents before proceeding to the next cycle.
SPPS Workflow Diagram
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 5. peptide.com [peptide.com]
- 6. 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 214750-72-8 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Technical Guide to Fmoc-N-Me-Arg(Mtr)-OH: Strategic Application in Advanced Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of Fmoc-N-Me-Arg(Mtr)-OH, a specialized amino acid derivative pivotal for the synthesis of complex and pharmacologically optimized peptides. We will dissect the strategic rationale behind the selection of its constituent protecting groups—Fmoc, N-α-methylation, and Mtr—and their collective impact on peptide properties. This document is intended for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), offering both foundational knowledge and actionable, field-proven protocols. We will delve into the causality behind experimental choices, from coupling strategies to the nuances of deprotection, ensuring a thorough understanding of how to leverage this reagent to achieve desired therapeutic characteristics like enhanced metabolic stability and controlled conformation.
Introduction: The Imperative for Modified Peptides in Drug Discovery
The therapeutic promise of peptides is often hampered by their inherent pharmacological weaknesses, such as susceptibility to enzymatic degradation and poor cell permeability.[1] To overcome these limitations, medicinal chemists employ strategic modifications to the peptide backbone and side chains. N-α-methylation, the substitution of an amide proton with a methyl group, is a powerful tool in this endeavor.[1][2] It can significantly enhance metabolic stability by shielding the peptide bond from proteolytic enzymes, and it introduces conformational constraints that can lock a peptide into its bioactive form, potentially increasing target affinity and selectivity.[1][3]
This compound is a key building block for incorporating these advantages, specifically for introducing a methylated arginine residue. Arginine itself is crucial for the function of many bioactive peptides, including cell-penetrating peptides (CPPs) and antimicrobial peptides, due to its positively charged guanidinium group.[4] The strategic use of this compound allows for the precise insertion of N-methylated arginine, paving the way for next-generation peptide therapeutics with improved pharmacokinetic profiles.[2][3]
Deconstructing this compound: A Trifecta of Chemical Functionality
The utility of this compound in solid-phase peptide synthesis (SPPS) stems from the distinct roles of its three key chemical moieties: the Fmoc group, the N-α-methyl group, and the Mtr protecting group. Understanding the interplay between these components is fundamental to its successful application.
-
The Fmoc Group (9-Fluorenylmethoxycarbonyl): This is the temporary protecting group for the α-amino group. Its primary role is to prevent self-polymerization of the amino acid during the coupling reaction.[5][6] The Fmoc group is stable under acidic and mild basic conditions but is readily cleaved by a secondary amine base, typically piperidine, allowing for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus in a controlled manner.[5][7]
-
The N-α-Methyl (N-Me) Group: This permanent modification to the amino acid backbone is the source of the desirable pharmacological properties.[1][8] The presence of the methyl group on the amide nitrogen introduces steric hindrance, which can disrupt secondary structures like α-helices and β-sheets and restrict the rotation of the peptide backbone.[1] This conformational rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity.[1] Crucially, N-methylation also confers resistance to many proteases, thereby increasing the peptide's in-vivo half-life.[3]
-
The Mtr Group (4-Methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group is a permanent, acid-labile protecting group for the guanidino side chain of arginine.[9][10] The guanidinium function is highly nucleophilic and requires robust protection throughout the synthesis to prevent side reactions.[4] The Mtr group is stable to the basic conditions used for Fmoc deprotection but is removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[10][11]
Caption: Functional components of this compound and their roles in SPPS.
Strategic Considerations in Synthesis: Coupling and Deprotection
Coupling of this compound
Coupling an N-methylated amino acid presents a greater challenge than its non-methylated counterpart. The steric bulk of the N-methyl group hinders the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain.[8] This often results in slower reaction kinetics and may require more potent coupling reagents and longer reaction times to achieve complete acylation.
Recommended Coupling Protocol:
For optimal results, high-potency coupling reagents are recommended. A combination of a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base such as N,N-Diisopropylethylamine (DIEA) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a robust choice.
Step-by-Step Coupling Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Activation: In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Deprotection of the Mtr Group: A Critical Step
The Mtr group is notably more stable to acid than other commonly used arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[10] This higher stability necessitates harsher cleavage conditions, typically involving longer exposure to strong acids and the use of specific scavengers.
Comparative Acid Lability of Arginine Protecting Groups:
| Protecting Group | Relative Acid Lability | Typical Cleavage Time with TFA |
| Pbf | Most Labile | 1.5 - 2 hours |
| Pmc | Moderately Labile | 2 - 4 hours |
| Mtr | Least Labile | 4 - 24 hours |
This table highlights the critical consideration when using the Mtr group: the deprotection step requires significantly more time. Incomplete removal of the Mtr group is a common pitfall, leading to impurities that can be difficult to separate from the final product.
Standard Mtr Cleavage Protocol (TFA-based):
The final cleavage from the resin and deprotection of the Mtr group is typically performed simultaneously.[11] A standard cleavage cocktail for Mtr removal includes TFA and scavengers to trap the reactive cations generated during the process, which can otherwise lead to side reactions with sensitive residues like tryptophan and methionine.[12]
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA, phenol, water, and thioanisole. A common formulation is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[12] Phenol and thioanisole act as scavengers for the Mtr cleavage by-products.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[13] Allow the reaction to proceed at room temperature with occasional swirling for 4 to 8 hours.[11][13]
-
Monitoring: The progress of the Mtr deprotection should be monitored by HPLC analysis of a small aliquot of the cleavage mixture.[11] This is crucial, especially for peptides containing multiple arginine residues, where deprotection can take up to 24 hours.
-
Peptide Precipitation: Once cleavage is complete, filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether, and then dry the crude peptide under vacuum. The peptide can then be purified by preparative HPLC.
Caption: Workflow for the cleavage and deprotection of Mtr-protected peptides.
Alternative Rapid Cleavage Protocol (TMSBr-based):
For peptides that are sensitive to prolonged acid exposure, or to expedite the process, a cleavage cocktail containing trimethylsilyl bromide (TMSBr) can be employed.[14] This method can significantly reduce the deprotection time for the Mtr group to as little as 15-30 minutes.[15]
Step-by-Step TMSBr Cleavage:
-
Cocktail Preparation: At 0°C, prepare a solution of ethanedithiol (EDT), m-cresol, and thioanisole in TFA.[14]
-
TMSBr Addition: Slowly add TMSBr to the cooled scavenger solution.
-
Cleavage: Add the peptide-resin to the cold cleavage cocktail and allow the reaction to proceed for 15-30 minutes under an inert atmosphere (e.g., nitrogen).[14]
-
Work-up: Follow the same precipitation and isolation procedure as the TFA-based method.
Application in Drug Development and Research
The incorporation of this compound is a strategic choice in the design of peptide-based drug candidates. The resulting N-methylated arginine residue can impart several beneficial properties:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, leading to a longer in-vivo half-life.[3]
-
Improved Cell Permeability: In some cases, N-methylation can reduce the number of hydrogen bond donors, which may improve passive diffusion across cell membranes.[1]
-
Modulation of Bioactivity: By constraining the peptide's conformation, N-methylation can fine-tune its binding affinity and selectivity for its biological target.[1][3]
These attributes are highly sought after in the development of peptide drugs for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases. The ability to synthesize peptides with methylated arginine residues is also crucial for studying post-translational modifications, as arginine methylation is a key regulatory mechanism for many cellular processes.[16][17][18]
Conclusion
This compound is a sophisticated and powerful reagent for advanced peptide synthesis. While its use requires careful consideration, particularly regarding the extended and robust conditions needed for Mtr group deprotection, the benefits it offers are substantial. By enabling the precise incorporation of N-methylated arginine, this derivative allows for the rational design of peptides with enhanced stability, controlled conformation, and improved therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their pursuit of novel and impactful peptide-based therapeutics.
References
-
Aapptec (n.d.). Cleaving Mtr Group from Arginine. Technical Support Information Bulletin 1087. Retrieved from [Link]
-
Aapptec (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Fujii, N., et al. (1987). 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis.
- Song, J., et al. (2023). Arginine Methylation Regulates Self-Assembly of Peptides.
-
Aapptec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
JPT Peptide Technologies (n.d.). Methylated Peptides. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of successive N-methylated peptides. Retrieved from [Link]
- Król, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- Chatterjee, J., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1047, pp. 331-344). Springer.
-
Aapptec (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
- Huang, H., et al. (1997). A cleavage cocktail for methionine-containing peptides. International Journal of Peptide and Protein Research, 49(4), 311-316.
-
Hopax (n.d.). The Role of FMOC-N-Me-Gln(Trt)-OH in Advanced Peptide Drug Discovery. Retrieved from [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1780.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Aapptec (n.d.). Fmoc-Arg(Mtr)-OH, [98930-01-9]. Retrieved from [Link]
- Vasilevsky, V. V. (2017). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1563, 3-21.
- Ong, S. E., et al. (2004). A Method for Large-scale Identification of Protein Arginine Methylation. Molecular & Cellular Proteomics, 3(8), 778-789.
-
Peptide Machines (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
- Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
Sources
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- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 18. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Application of Fmoc-N-Me-Arg(Mtr)-OH in Advanced Peptide Synthesis
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering a proven strategy to enhance metabolic stability, modulate conformation, and improve cell permeability. Among these critical building blocks, Nα-Fmoc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, or Fmoc-N-Me-Arg(Mtr)-OH, presents a unique set of opportunities and challenges. This guide provides an in-depth examination of its molecular characteristics, strategic considerations for its use in Solid-Phase Peptide Synthesis (SPPS), and field-proven protocols for its successful incorporation and final deprotection. We will explore the causality behind experimental choices, from the selection of the Mtr protecting group to the optimization of cleavage cocktails, equipping researchers with the expertise to leverage this reagent effectively in drug discovery and development.
Core Physicochemical Properties
A foundational understanding of this compound begins with its precise molecular and physical characteristics. These properties are fundamental to calculating reagent stoichiometry, predicting solubility, and ensuring accurate mass spectrometry analysis.
| Property | Value | Source |
| Molecular Weight | 622.7 g/mol | [1] |
| Molecular Formula | C₃₂H₃₈N₄O₇S | [1] |
| CAS Number | 214750-72-8 | [1][2] |
| Synonym | Nα-Fmoc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, NMP) | N/A |
| Storage | Store sealed at 2-8°C | [3] |
Strategic Rationale: The "Why" Behind N-Methylation and Mtr Protection
The choice of a specific amino acid derivative in peptide synthesis is never arbitrary; it is a strategic decision rooted in the desired final properties of the peptide and the chemical pathway to achieve it.
The Impact of Nα-Methylation
N-methylation, the substitution of the amide proton with a methyl group, imparts significant conformational and physiological changes. This single modification can disrupt inter-chain hydrogen bonding, which often leads to increased resistance to proteolytic degradation by enzymes.[4][5] Furthermore, the removal of a hydrogen bond donor and the addition of lipophilicity can substantially improve a peptide's ability to cross cellular membranes. The N-methyl group also restricts the conformational freedom of the peptide backbone, locking it into a preferred geometry that can be crucial for optimizing binding affinity to a biological target.[4] Using a pre-synthesized building block like this compound is the most direct and reliable method to introduce this modification, avoiding the often problematic on-resin methylation procedures which can suffer from incomplete reactions and side products.[4]
The Mtr Protecting Group: A Deliberate Choice for Side-Chain Protection
The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection throughout Fmoc-based SPPS.[6] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group used for this purpose.[7][8]
Why choose Mtr over more common alternatives like Pbf or Pmc?
The decision hinges on acid lability. The relative order of deprotection rates for common arginine protecting groups is: Pbf > Pmc > Mtr .[9]
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The most acid-labile and currently the most widely used group. It is typically removed within 1-3 hours using standard TFA cocktails.[10][11]
-
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More labile than Mtr, but less so than Pbf.[12]
-
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The least acid-labile of the three.[13] This characteristic is not a disadvantage but a strategic feature. Mtr provides greater stability during syntheses that may require mildly acidic conditions where Pbf or Pmc could be prematurely lost. While its removal requires stronger conditions or significantly longer reaction times, its robustness makes it a reliable choice, particularly for peptides with single or few arginine residues.[9]
This tiered lability allows for differential protection strategies. While Pbf is the default for routine synthesis, Mtr remains a valuable tool when enhanced side-chain stability is paramount.
Experimental Workflow: Incorporation via Fmoc SPPS
The following section details a self-validating protocol for the incorporation of this compound into a growing peptide chain on a solid support. The causality for each step is explained to provide a deeper understanding of the process.
Workflow Overview
The process follows the standard iterative cycle of Fmoc-SPPS: deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the activation and coupling of the incoming amino acid.
Caption: Iterative cycle for this compound incorporation in SPPS.
Detailed Protocol: Single Coupling Cycle
This protocol assumes a 0.1 mmol synthesis scale on a standard polystyrene resin (e.g., Rink Amide or Wang).
-
Resin Preparation:
-
Swell the peptidyl-resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Causality: Swelling the resin exposes the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics.
-
-
Fmoc Deprotection:
-
Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Causality: The first, short treatment removes the majority of the Fmoc group, which is then washed away. The second, longer treatment ensures complete deprotection. The basic piperidine cleaves the acidic proton of the fluorenyl group, initiating an elimination reaction that liberates the free N-terminal amine.[11]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 eq., 0.4 mmol, 249.1 mg) and an aminium-based activator like HBTU (3.9 eq., 0.39 mmol, 147.9 mg) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol, 140 µL).
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
Causality: HBTU reacts with the carboxylic acid of the amino acid to form a highly reactive ester intermediate. DIEA acts as a non-nucleophilic base to activate the system and neutralize the resulting acidic byproducts. Pre-activation ensures the reactive species is formed before it is introduced to the resin, maximizing coupling efficiency.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate at room temperature for 1-2 hours.
-
Insight: N-methylated amino acids, including this compound, exhibit slower coupling kinetics due to steric hindrance around the reactive amine. A longer coupling time or a double-coupling strategy may be necessary. A Kaiser test can be performed on a small resin sample; a negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next coupling cycle.
-
The Critical Final Step: Cleavage and Mtr Deprotection
The final cleavage step removes the peptide from the solid support and simultaneously removes all acid-labile side-chain protecting groups. The stability of the Mtr group necessitates specific, robust conditions.
Cleavage Workflow
Caption: General workflow for peptide cleavage and Mtr group deprotection.
Recommended Cleavage Cocktails & Protocol
The Mtr group is significantly more resistant to acidolysis than Pbf or Pmc.[13] Complete removal can take several hours and requires a carefully formulated cocktail containing strong acid and scavengers to trap the reactive carbocations generated during deprotection.
| Cocktail | Composition (v/v) | Reaction Time | Key Considerations |
| Reagent K (Modified) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 4 - 8 hours | Phenol and thioanisole are critical scavengers for the Mtr group.[7][12] Time may need to be extended for peptides with multiple Arg(Mtr) residues. |
| TMSBr-Based | TMSBr / EDT / m-cresol / Thioanisole in TFA | 15 - 30 min at 0°C | A highly efficient but more hazardous method that can cleave multiple Mtr groups rapidly and suppress side reactions.[13] |
Standard Protocol (Using Modified Reagent K):
-
Preparation: Place the dry, resin-bound peptide (0.1 mmol) in a reaction vessel. Prepare the cleavage cocktail in a fume hood. For 10 mL of cocktail, mix 8.25 mL TFA, 0.5 mL phenol (w/v), 0.5 mL water, and 0.5 mL thioanisole.
-
CAUTION: Trifluoroacetic acid (TFA) is extremely corrosive. Always use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature.
-
Self-Validation: The progress of Mtr deprotection should be monitored. Every 2 hours, a small aliquot of the cleavage mixture can be taken, the peptide precipitated with ether, and analyzed by HPLC or LC-MS to check for the presence of Mtr-protected peptide. The reaction is complete when the starting material peak is gone.[7] Expect reaction times of at least 4 hours, and potentially up to 8-12 hours for sequences with multiple Arg(Mtr) residues.[10]
-
-
Peptide Isolation:
-
Filter the reaction mixture to separate the resin beads. Collect the filtrate.
-
Wash the resin twice with fresh TFA, combining the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA).
-
A white precipitate should form.
-
-
Final Processing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
-
References
-
Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. Aapptec Peptides. [Link]
-
Fujino, M., Wakimasu, M., & Kitada, C. (1981). 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
Fmoc-Arg(Mtr)-OH Product Information. Aapptec Peptides. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Protecting group. Wikipedia. [Link]
-
Fmoc-Arg(Mtr)-OH Product Details. Aapptec Peptides. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. This compound | 214750-72-8 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc-N-Me-D-Arg(Mtr)-OH|Peptide Synthesis Reagent [benchchem.com]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to Fmoc-N-Me-Arg(Mtr)-OH
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-N-Me-Arg(Mtr)-OH is a critical building block in modern peptide synthesis, particularly for the development of therapeutic peptides and peptidomimetics. The incorporation of an N-methylated arginine residue can significantly enhance a peptide's pharmacological properties, including increased metabolic stability, improved cell permeability, and modulated receptor affinity. This guide provides an in-depth technical overview of this compound, covering its chemical identity, the strategic importance of its constituent protecting groups, detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and essential quality control measures.
Chemical Identity and Physicochemical Properties
Nα-(9-Fluorenylmethoxycarbonyl)-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, or this compound, is a specialized amino acid derivative designed for Fmoc-based peptide synthesis. The definitive identification of this compound is crucial for regulatory and experimental reproducibility.
| Property | Value | Source |
| CAS Number | 214750-72-8 | [1][2] |
| Molecular Formula | C32H38N4O7S | [1] |
| Molecular Weight | 622.7 g/mol | [1] |
| Synonym | Nα-Fmoc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine | [1] |
| Appearance | White to off-white solid |
The Strategic Rationale: N-Methylation and Mtr Protection
The unique structure of this compound offers two key strategic advantages in peptide design: Nα-methylation and guanidino group protection with Mtr.
The Impact of Nα-Methylation
N-methylation, the substitution of the amide proton with a methyl group, is a powerful tool in medicinal chemistry. This modification enhances the parent peptide's therapeutic potential by:
-
Increasing Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly extending the peptide's in-vivo half-life.[3]
-
Improving Cell Permeability: By replacing an amide proton, N-methylation reduces the number of hydrogen bond donors, which can decrease polarity and improve passive diffusion across cell membranes.[3]
-
Conformational Control: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation and potentially increasing receptor affinity and selectivity.
While beneficial, the synthesis of N-methylated amino acids can be challenging and expensive, making the use of high-quality, pre-made building blocks like this compound a preferred strategy.[3]
The Mtr Protecting Group
Protecting the highly basic and nucleophilic guanidino side chain of arginine is mandatory during peptide synthesis to prevent side reactions.[4] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a well-established, acid-labile protecting group for this purpose.[5]
-
Stability: The Mtr group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).
-
Cleavage: It is removed during the final acidolytic cleavage step, typically with trifluoroacetic acid (TFA).[5][6] However, the Mtr group is known to be more robust and less acid-labile than other common arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[7][8] This increased stability can be advantageous in preventing premature deprotection during complex syntheses but requires more stringent or prolonged cleavage conditions for complete removal.[7][8][9]
The relative acid lability of common arginine protecting groups follows the order: Pbf > Pmc > Mtr.[8]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-SPPS, but with special consideration for the sterically hindered nature of N-methylated amino acids.
SPPS Workflow Diagramdot
Sources
- 1. chempep.com [chempep.com]
- 2. This compound | 214750-72-8 [chemicalbook.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
A Comprehensive Technical Guide to the Synthesis of Fmoc-N-Me-Arg(Mtr)-OH
Abstract
This technical guide provides an in-depth exploration of the synthesis of Nα-fluorenylmethyloxycarbonyl-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Fmoc-N-Me-Arg(Mtr)-OH), a critical building block for the synthesis of N-methylated peptides. N-methylation is a key modification in medicinal chemistry, enhancing the pharmacokinetic properties of peptide-based therapeutics by increasing proteolytic stability and membrane permeability.[1][2][3] This document offers a detailed examination of the synthetic strategy, experimental protocols, and critical process parameters, grounded in established chemical principles. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction: The Significance of N-Methylated Arginine in Peptide Drug Discovery
The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy to overcome some of the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability.[2][4] N-methylation of the peptide backbone introduces conformational constraints and steric hindrance, which can prevent enzymatic degradation by proteases.[3] Furthermore, the increased lipophilicity of N-methylated peptides can enhance their ability to cross cellular membranes.[5]
Arginine, with its positively charged guanidinium group, is a crucial amino acid for the biological activity of many peptides. The Nα-methylation of arginine residues can therefore have a profound impact on the therapeutic potential of arginine-containing peptides. This compound serves as a key intermediate for the site-specific incorporation of N-methylarginine into peptides during solid-phase peptide synthesis (SPPS).
Strategic Considerations for the Synthesis of this compound
The synthesis of this compound requires a multi-step approach involving the careful selection of protecting groups and methylation reagents. The overall synthetic strategy is outlined below.
Caption: Overall workflow for the synthesis of this compound.
The Role of the Mtr Protecting Group
The guanidinium group of arginine is highly basic and requires protection during peptide synthesis to prevent side reactions. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a well-established protecting group for arginine.[6][7] While other protecting groups such as pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and pentamethylchroman-6-sulfonyl (Pmc) are more acid-labile and often preferred in modern Fmoc-SPPS, the Mtr group offers greater stability under certain conditions.[6][8] This enhanced stability can be advantageous during the Nα-methylation step, which may involve basic conditions and nucleophilic reagents that could potentially compromise more labile protecting groups. While Pbf is generally the preferred protecting group for arginine in SPPS due to its high acid lability, the more robust Mtr group is often employed for the synthesis of N-methylated arginine to ensure its stability during the methylation process.[6][9][10]
Choice of N-Methylation Strategy
Several methods exist for the N-methylation of amino acids. For the synthesis of this compound, a solution-phase approach is typically employed, starting from the commercially available Fmoc-Arg(Mtr)-OH. A common and effective method involves the use of a methylating agent in the presence of a strong base.
The Biron-Kessler method , an adaptation of the Fukuyama procedure, is a widely used strategy for the N-methylation of amino acids and peptides.[4][11] This method typically involves the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, facilitating its removal by a mild base and subsequent methylation. However, for a direct methylation of the Fmoc-protected amino acid, a stronger base is required.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound in solution.
Safety Precaution: This procedure involves the use of hazardous materials, including strong bases and toxic methylating agents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Grade | Supplier |
| Fmoc-Arg(Mtr)-OH | Peptide Synthesis | Major Supplier |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | Reagent Grade | Sigma-Aldrich |
| or Dimethyl Sulfate ((CH₃)₂SO₄) | Reagent Grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl | Laboratory Grade | Fisher Scientific |
| Brine (Saturated aq. NaCl) | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Fmoc-Arg(Mtr)-OH (1.0 equivalent).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely. The concentration should be approximately 0.1 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Base: Carefully add sodium hydride (NaH, 60% dispersion in oil, 2.5 equivalents) portion-wise to the stirred solution at 0 °C. The addition should be slow to control the evolution of hydrogen gas. Stir the mixture for 30 minutes at 0 °C after the addition is complete.
-
Addition of Methylating Agent: Slowly add methyl iodide (1.5 equivalents) or dimethyl sulfate (1.5 equivalents) to the reaction mixture at 0 °C. Caution: Both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a fume hood.[12][13]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically purified by flash column chromatography on silica gel.[8]
-
Eluent System: A gradient of methanol in dichloromethane (DCM), often with a small percentage of acetic acid to improve peak shape, is commonly used. A typical gradient would be 0-10% methanol in DCM.
-
Fraction Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated under reduced pressure to yield the purified this compound as a white solid.
Alternatively, preparative reverse-phase HPLC can be used for purification, especially for achieving high purity.[1][14]
| Parameter | Condition |
| Column | C18 silica gel |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 30 minutes |
| Detection | UV at 265 nm |
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the N-methyl group and the integrity of the rest of the molecule.[15]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[16]
-
Analytical HPLC: To determine the purity of the final compound.[17]
Mechanistic Insights and Troubleshooting
Reaction Mechanism
The N-methylation reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The strong base, NaH, deprotonates the nitrogen of the Fmoc-protected amine, forming a highly nucleophilic amide anion. This anion then attacks the electrophilic methyl group of the methylating agent (methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or methyl sulfate) to form the N-methylated product.
Caption: Simplified mechanism of Nα-methylation.
Troubleshooting and Side Reactions
-
Incomplete Reaction: If the reaction does not go to completion, it may be due to insufficient base or inactive NaH. Ensure that the NaH is fresh and that anhydrous conditions are strictly maintained.
-
Over-methylation: While less common for the Fmoc-protected amine, the guanidinium group of arginine can potentially be methylated under certain conditions. The use of the Mtr protecting group helps to minimize this side reaction.
-
Racemization: The use of a strong base can potentially lead to racemization at the α-carbon. Performing the reaction at low temperatures helps to minimize this risk.
-
Cleavage of the Fmoc Group: The Fmoc group is generally stable to the reaction conditions, but prolonged exposure to very strong bases could potentially lead to its cleavage.
Conclusion
The synthesis of this compound is a crucial process for the advancement of peptide-based drug discovery. This guide provides a comprehensive overview of a reliable synthetic protocol, including strategic considerations, detailed experimental procedures, and troubleshooting advice. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable building block for the creation of novel and more effective peptide therapeutics.
References
-
Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). International Journal of Molecular Sciences, 21(12), 4464. [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO. Retrieved from [Link]
-
Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (2007). Green Chemistry, 9(5), 439-445. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2018). In Methods in Molecular Biology (Vol. 1785, pp. 139-152). Springer. [Link]
-
An Efficient and Practical N-Methylation of Amino Acid Derivatives. (2004). Organic Letters, 6(15), 2623–2625. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2022). ACS Omega, 7(22), 18365–18374. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7581. [Link]
-
Backbone N-modified peptides: beyond N-methylation. (2013). Universitat de Barcelona. Retrieved from [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. Retrieved from [Link]
-
Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (2021). STAR Protocols, 2(4), 100936. [Link]
-
Mechanism of DBU‐promoted mono N‐methylation of anilines with DMC. (2021). Chemistry – An Asian Journal, 16(14), 1826-1830. [Link]
-
Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]
-
Effect of methylation on the side‐chain pKa value of arginine. (2018). Peptide Science, 109(1), e24037. [Link]
-
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. (2006). The Journal of Organic Chemistry, 71(25), 9543–9546. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2016). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(3), 138-145. [Link]
-
Synthesis and Conformational Study of N-Methylated Cyclic Peptides. (2006). Technische Universität München. Retrieved from [Link]
-
Optimized selective N-methylation of peptides on solid support. (2006). Journal of Peptide Science, 12(3), 213-219. [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). International Journal of Molecular Sciences, 21(12), 4464. [Link]
-
Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (2007). Green Chemistry, 9(5), 439-445. [Link]
-
Synthetic Approaches to Nδ-Methylated l-Arginine, Nω-Hydroxy-l-arginine, l-Citrulline, and Nδ-Cyano-l-ornithine. (2008). The Journal of Organic Chemistry, 73(23), 9313–9322. [Link]
-
Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. (2023). Journal of Peptide Science, 29(5), e3468. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- CN101560167A - Alpha-n-methylation of amino acids. (n.d.). Google Patents.
-
Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. (2015). Chemical Reviews, 115(6), 2288–2332. [Link]
-
Nα-Methylation of arginine: Implications for cell-penetrating peptides. (2023). Journal of Peptide Science, 29(5), e3468. [Link]
- EP2110380A1 - Alpha-N-methylation of amino acids. (n.d.). Google Patents.
-
Fmoc-Arg(Mtr)-OH, [98930-01-9]. (n.d.). Aapptec. Retrieved from [Link]
-
Fmoc-Arg(Mtr)-OH [98930-01-9]. (n.d.). Aapptec. Retrieved from [Link]
-
Synthetic Approaches to N δ -Methylated l -Arginine, N ω -Hydroxy- l -arginine, l -Citrulline, and N δ -Cyano- l -ornithine. (2008). The Journal of Organic Chemistry, 73(23), 9313–9322. [Link]
Sources
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- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN101560167A - Alpha-n-methylation of amino acids - Google Patents [patents.google.com]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Stability and Storage of Fmoc-N-Me-Arg(Mtr)-OH
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Fmoc-Nα-methyl-L-arginine(Mtr)-OH, or Fmoc-N-Me-Arg(Mtr)-OH, is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with enhanced stability and modified pharmacological profiles. The incorporation of an N-methylated backbone can impart resistance to enzymatic degradation, while the arginine residue is fundamental for many biological interactions. However, the chemical intricacies of this molecule—specifically the lability of the Fmoc and Mtr protecting groups—present significant challenges in storage and handling. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines field-proven protocols for its optimal storage and handling, and details methodologies for assessing its purity to ensure the fidelity of peptide synthesis.
Introduction: The Molecular Architecture and Its Implications
This compound is a complex amino acid derivative designed for controlled, stepwise incorporation into a peptide chain. Understanding its stability begins with dissecting its constituent parts:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky, base-labile protecting group masks the N-terminal amine. Its primary role is to prevent self-polymerization during the coupling of the subsequent amino acid. However, its lability means it is susceptible to premature cleavage under even mildly basic conditions.
-
Nα-methyl Group: The methyl group on the alpha-amine sterically hinders coupling reactions and can influence the conformation of the final peptide. Its presence necessitates optimized coupling protocols.
-
Arginine Side Chain: The guanidinium group of arginine is highly basic and requires robust protection to prevent side reactions.
-
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) Group: The Mtr group is an acid-labile protecting group for the arginine side chain. While stable to the basic conditions used for Fmoc removal, it is sensitive to strong acids, which are used in the final cleavage step. The Mtr group is known to be less acid-labile than other arginine protecting groups like Pmc or Pbf, requiring longer or stronger acid treatments for complete removal[1][2][3].
The interplay between the base-labile Fmoc group and the acid-labile Mtr group forms an orthogonal protection strategy, which is the cornerstone of modern Fmoc-based SPPS[4][5]. However, this delicate balance also dictates the molecule's inherent vulnerabilities.
Caption: Key functional groups of the this compound molecule.
Chemical Stability and Degradation Pathways
The primary threats to the integrity of solid this compound are moisture and elevated temperatures. These factors can initiate several degradation pathways.
Premature Fmoc Deprotection
The Fmoc group is removed via a base-catalyzed β-elimination mechanism[4][6]. While typically initiated by piperidine in SPPS, autocatalytic decomposition can occur in the presence of moisture, which can create a slightly basic microenvironment[7]. The presence of any free amino acid impurities can also accelerate this process[8]. This leads to the formation of the free amine, which can result in undesired side reactions or failed couplings during synthesis.
Hydrolysis
As a carboxylic acid derivative, the molecule is susceptible to hydrolysis, although this is a greater concern in solution than in the solid state. The presence of moisture can lead to the slow hydrolysis of the protecting groups or the peptide bond if it's part of a larger chain.
Mtr Group Considerations
The Mtr protecting group is generally stable under recommended storage conditions. However, its removal during the final cleavage step requires strong acids like trifluoroacetic acid (TFA), often for extended periods, which can lead to side reactions, especially with sensitive residues like tryptophan[2]. While not a storage issue, it's a critical consideration for its use. The choice of Mtr over more labile groups like Pbf is often a balance between on-resin stability and the harshness of final cleavage conditions[1][9].
Racemization
While less common for N-methylated amino acids, racemization (the conversion of the L-amino acid to its D-enantiomer) can be a concern for some amino acids, particularly under basic conditions[4]. Ensuring high enantiomeric purity from the start is crucial, as small amounts of the D-enantiomer can lead to diastereomeric peptide impurities that are difficult to separate[10][11].
Optimal Storage and Handling Protocols
To mitigate the risks of degradation, a stringent storage and handling protocol is mandatory. The primary goals are to minimize exposure to moisture, heat, light, and atmospheric oxygen.
Long-Term Storage
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower. | Slows down all chemical degradation pathways, including hydrolysis and autocatalytic Fmoc deprotection. Many suppliers recommend -20°C for long-term (multi-year) stability[12][13][14]. |
| Atmosphere | Inert gas (Argon or Nitrogen). | Displaces atmospheric oxygen and moisture. Arginine-containing compounds are known to be hygroscopic (readily absorb moisture)[13][15]. |
| Container | Tightly sealed, amber glass vial. | Prevents moisture and air ingress. Amber glass protects the compound from light, which can potentially catalyze degradation. |
| Desiccation | Store within a desiccator. | Provides an additional layer of protection against moisture, especially for frequently accessed containers. |
Handling Workflow: A Self-Validating System
Adhering to a strict workflow each time the compound is handled is crucial for maintaining its integrity.
Caption: Recommended workflow for handling solid this compound.
Causality Behind Key Steps:
-
Equilibration (Step 1): This is arguably the most critical and often overlooked step. Opening a vial straight from the freezer will cause atmospheric moisture to instantly condense and freeze onto the cold solid, compromising the entire stock[15]. Allowing it to warm to room temperature in a desiccator prevents this.
-
Inert Gas (Steps 2 & 3): While weighing, a gentle stream of argon or nitrogen can displace ambient air. Before resealing, purging the vial headspace with inert gas removes trapped oxygen and moisture, preserving the material for subsequent uses.
Solution Stability
Storing this compound in solution is not recommended for any significant length of time[13][15]. In solvents like DMF (N,N-dimethylformamide), the rate of degradation increases significantly. Studies on similar Fmoc-Arg derivatives show that while some are stable for short periods, degradation can occur over days, especially at room temperature or elevated temperatures used during synthesis[9][16].
-
Protocol: Always prepare solutions immediately before use in the coupling reaction. Do not store stock solutions.
Quality Assessment Protocol: HPLC Purity Analysis
Regularly verifying the purity of your starting material is essential for troubleshooting failed or low-yield syntheses. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment[10].
Objective
To determine the chemical purity of this compound and identify potential degradation products, such as the Fmoc-deprotected species.
Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
The main peak corresponds to the pure this compound.
-
A potential earlier-eluting peak would correspond to the more polar, Fmoc-deprotected species (N-Me-Arg(Mtr)-OH).
-
Calculate purity by dividing the main peak area by the total area of all peaks, multiplied by 100. A purity of ≥98% is typically considered acceptable.
-
Impurities in Fmoc-amino acids can arise from their synthesis and storage, and can include dipeptides or β-alanyl impurities, which can be separated and identified using optimized HPLC methods[8][10][17].
Conclusion
The successful use of this compound in peptide synthesis is fundamentally dependent on maintaining its chemical integrity. Its stability is governed by the inherent lability of its protecting groups, making it vulnerable to degradation by moisture and heat. By implementing a stringent protocol of low-temperature, desiccated, and inert-atmosphere storage, coupled with meticulous handling practices and routine purity verification via HPLC, researchers can ensure the reliability of this critical reagent. This disciplined approach minimizes the risk of introducing impurities, thereby preventing failed syntheses, simplifying purification, and ultimately guaranteeing the quality and fidelity of the final peptide product.
References
-
A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem. 10
-
Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem. 4
-
The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem. 5
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. 11
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. 6
-
Thermal Cleavage of the Fmoc Protection Group. CHIMIA. 7
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Fmoc-Arg-OH. TargetMol. 12
-
Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. 13
-
Novabiochem® Enhanced specification Fmoc-amino acids. Merck Lifescience. 17
-
This compound. ChemPep. 18
-
Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine). MedchemExpress.com. 14
-
This compound | 214750-72-8. ChemicalBook. 19
-
Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich. 8
-
Fmoc-a-Me-L-Arg(Pbf)-OH. Chem-Impex. 20
-
Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly named]. 1
-
Fmoc-N-Me-Arg(Pbf)-OH Novabiochem. Sigma-Aldrich.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. 2
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. 9
-
Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich.
-
Fmoc-Arg(Mtr)-OH. Aapptec Peptides. 21
-
Storage and Handling Synthetic Peptides. Sigma-Aldrich. 22
-
Handling and Storage Guidelines for Peptides. Bachem. 15
-
Fmoc-N-Me-Arg(pbf)-OH | 913733-27-4. ChemicalBook. 23
-
Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP... ResearchGate. 16
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. 24
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 25
-
Methods for the synthesis of arginine-containing peptides. Google Patents. 26
-
Protecting Groups in Peptide Synthesis. Biosynth. 27
-
Supporting Information. IRIS. 28
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. 3
-
Fmoc-arg(mtr)-oh. Sigma-Aldrich.
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- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Fmoc-Arg-OH | TargetMol [targetmol.com]
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An In-depth Technical Guide to the Safe Handling of Fmoc-N-Me-Arg(Mtr)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations and handling protocols for Fmoc-N-Me-Arg(Mtr)-OH, a specialized amino acid derivative crucial for the synthesis of N-methylated peptides. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and established best practices in peptide chemistry, designed to ensure the highest standards of laboratory safety and experimental integrity.
Introduction to this compound: A Unique Building Block
This compound is a cornerstone in modern peptide synthesis, particularly for the creation of peptides with enhanced therapeutic properties. The N-methylation of the peptide backbone is a key strategy to improve metabolic stability, cell permeability, and potency of peptide drug candidates[1][2]. This specific derivative incorporates three key functionalities:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amine, fundamental to the Fmoc solid-phase peptide synthesis (SPPS) strategy.
-
N-Me (N-methyl) group: The methylation of the α-amine nitrogen, which imparts the desirable pharmacokinetic properties to the final peptide[1][3].
-
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group: An acid-labile protecting group for the guanidino side chain of arginine. Its cleavage requires specific and stringent acidic conditions[4].
Understanding the chemistry of each of these components is paramount to appreciating the specific safety considerations required when handling this compound.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Inhalation: Inhaling the fine powder may cause respiratory tract irritation[5][6][7].
-
Skin and Eye Contact: Direct contact with the powder may cause skin or eye irritation[6][8].
-
Hazards from Associated Reagents: The most significant hazards arise from the chemicals used in conjunction with this compound, such as strong acids (e.g., trifluoroacetic acid - TFA) for Mtr group cleavage, and various solvents used in peptide synthesis[4]. TFA is extremely corrosive and requires stringent safety measures.
Risk Assessment Summary Table
| Hazard | Potential Risk | Severity | Likelihood | Mitigation Measures |
| Inhalation of Powder | Respiratory irritation | Low | Medium | Handle in a well-ventilated area or fume hood; wear a dust mask or respirator. |
| Skin Contact | Skin irritation | Low | Medium | Wear appropriate gloves and a lab coat. |
| Eye Contact | Eye irritation | Low | Medium | Wear safety glasses or goggles. |
| TFA Exposure (Mtr Cleavage) | Severe burns, respiratory damage | High | High | Handle only in a chemical fume hood with appropriate PPE (acid-resistant gloves, goggles, face shield, lab coat). |
Safe Handling, Storage, and Personal Protective Equipment (PPE)
Adherence to meticulous handling and storage protocols is the foundation of safety when working with this compound.
Handling Procedures
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is recommended to minimize inhalation risk[5].
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust. Use appropriate tools for transfer, such as a spatula[5].
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[5].
Storage
-
Temperature: Store the compound in a tightly sealed container in a freezer at -20°C for long-term stability[10][11]. Some suppliers recommend storage at 2-8°C[12][13]. Always refer to the supplier's specific recommendations.
-
Environment: Keep in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[5][8].
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow for different laboratory tasks.
Experimental Protocols: Safety in Practice
Protocol for Weighing and Dissolving
-
Preparation: Don the appropriate PPE (lab coat, gloves, safety glasses). If not using a ventilated enclosure, a dust mask is recommended.
-
Weighing: Perform weighing within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Dissolving: Add the solvent (e.g., DMF, NMP) to the weighed solid slowly to avoid splashing. Cap the container immediately after addition.
Safety Protocol for Mtr Group Cleavage
The cleavage of the Mtr group is the highest-risk step due to the use of concentrated TFA.
-
Fume Hood is Mandatory: All steps involving TFA must be performed in a certified chemical fume hood.
-
Enhanced PPE: Wear chemical goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber over nitrile), and a chemical-resistant apron.
-
Reagent Preparation: Prepare the cleavage cocktail (e.g., TFA with scavengers like phenol) by slowly adding the components in the fume hood[4].
-
Reaction: Add the cleavage cocktail to the peptide-resin slowly. Keep the reaction vessel loosely capped to allow for off-gassing.
-
Workup: Handle the post-cleavage mixture with the same level of precaution until the TFA has been removed and the peptide is isolated.
Emergency and Accidental Release Procedures
Spill Response
In the event of a spill, follow these procedures:
Caption: Step-by-step spill response workflow.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[6].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5][6].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Seek medical attention[5].
Waste Disposal
All waste generated from the use of this compound must be treated as hazardous chemical waste[14][15].
-
Solid Waste: Unused chemical, contaminated weighing paper, gloves, and pipette tips should be collected in a clearly labeled, sealed container for hazardous waste[14].
-
Liquid Waste: Solvents and reaction mixtures should be collected in a designated, labeled hazardous waste container.
-
TFA Waste: Waste containing TFA must be segregated in a dedicated, acid-resistant container. Never mix TFA waste with other organic solvents or bases as this can cause a violent reaction[15].
Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed contractor[14].
Toxicological and Ecological Information
To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[9]. There is no data available on its ecotoxicity[5]. Therefore, it is imperative to prevent its release into the environment. Do not let the product enter drains[6].
Conclusion
This compound is an invaluable tool for the development of next-generation peptide therapeutics. While the compound itself presents a low hazard profile, its use, particularly the deprotection of the Mtr group, requires a high degree of caution and adherence to stringent safety protocols. By understanding the potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed procedures outlined in this guide, researchers can safely and effectively harness the potential of this important building block.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]
-
Dunn, S. T., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications. Retrieved from [Link]
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Fmoc-MeArg(Pbf)-OH-OH. Retrieved from [Link]
-
Severn Biotech. (n.d.). Fmoc-Arg(pbf)-OH >98.5%_sds. Retrieved from [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Fmoc-Arg(Boc)2-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Mtr)-OH, [98930-01-9]. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
Sources
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- 11. Fmoc-N-Me-Arg(pbf)-OH | 913733-27-4 [m.chemicalbook.com]
- 12. Fmoc-N-Me-Arg(Pbf)-OH Novabiochem 913733-27-4 [sigmaaldrich.com]
- 13. biosynth.com [biosynth.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Discovery and History of N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Power of a Single Methyl Group
In the vast and intricate world of biochemistry, the addition of a single methyl group (CH₃) to an amino acid's backbone nitrogen represents one of the most subtle yet powerful modifications in nature. This seemingly minor alteration, N-methylation, unlocks a cascade of profound changes in molecular structure, function, and therapeutic potential. It is a testament to nature's ingenuity, turning simple peptides into robust, bioavailable, and potent molecules. This guide journeys through the history of N-methylated amino acids (NMAAs), from their initial discovery in natural products to their current, indispensable role in modern drug development. We will explore the key scientific milestones, delve into the analytical challenges that were overcome to study them, and provide detailed, field-proven methodologies for their synthesis and analysis, offering a comprehensive resource for researchers aiming to harness the unique power of N-methylation.
Chapter 1: A Serendipitous Beginning: The Discovery of Sarcosine and the Dawn of Protein Methylation
The story of N-methylated amino acids begins not in the context of complex proteins, but with a simple derivative isolated from meat extract.
The First Glimpse: Sarcosine
In 1847, the renowned German chemist Justus von Liebig was the first to isolate a novel compound he named "sarcosine," derived from the Greek word sarx for flesh or meat.[1] For years, it was known to be a product of creatine hydrolysis, a compound abundant in muscle tissue.[1] However, its precise chemical structure remained elusive until 1862. It was then that Jacob Volhard, working in Hermann Kolbe's laboratory, accomplished the first chemical synthesis of sarcosine by reacting methylamine with monochloroacetic acid.[1] This elegant synthesis definitively proved that sarcosine was, in fact, N-methylglycine, the simplest N-methylated amino acid.
A Post-Translational Puzzle: The Unveiling of Methylated Residues in Proteins
While sarcosine was known as a metabolic intermediate, the concept of amino acids being methylated after their incorporation into a protein chain—a post-translational modification (PTM)—was a puzzle that took another century to solve. The field of protein methylation began to take shape in the 1960s.[2][3] A landmark discovery occurred in 1964 when Kenneth Murray identified the presence of ε-N-methyllysine within the acid hydrolysate of histones, the proteins responsible for packaging DNA into chromatin.[3][4]
This finding raised a critical question: was methyllysine incorporated directly during protein synthesis, or was it a modification that happened later? The answer came in 1965, when Sangduk Kim and Woon Ki Paik demonstrated that methyllysine could not be attached to transfer RNAs (tRNAs), the molecules responsible for carrying amino acids to the ribosome for protein assembly.[3] This crucial experiment confirmed that lysine methylation was indeed a post-translational event, opening the door to understanding its regulatory role.[3] Vincent Allfrey and his colleagues then put forth the prescient hypothesis that histone methylation could be a mechanism for regulating gene transcription, a cornerstone of modern epigenetics.[3]
Following this, the discovery of other methylated residues, such as N-methylarginine, and the enzymes responsible—protein arginine methyltransferases (PRMTs)—further expanded the field.[1][5] It became clear that N-methylation was not an obscure modification but a widespread and fundamental biological process.[2][3]
Chapter 2: The Analytical Challenge: From Paper Shadows to High-Resolution Peaks
The journey of NMAA research is inextricably linked to the evolution of analytical chemistry. Identifying and quantifying these subtly modified molecules within a complex mixture of their canonical counterparts presented a significant challenge.
Early Days: Paper Chromatography
In the mid-20th century, before the advent of modern instrumentation, paper chromatography was the workhorse of amino acid analysis. This technique separates molecules based on their differential partitioning between a stationary phase (hydrophilic cellulose paper) and a mobile phase (a hydrophobic organic solvent).[6]
Hydrophilic amino acids would bind more strongly to the paper and travel slower, while more hydrophobic ones would be carried further by the solvent. After separation, the colorless amino acid spots were visualized by spraying the paper with a ninhydrin solution, which reacts with primary and secondary amines to produce a colored product (typically purple or yellow).[7][8]
Quantitative Analysis in the 1950s-60s: Quantification was a painstaking process. Researchers would cut out the colored spots from the chromatogram, elute the dye with a solvent (like 75% ethanol containing copper sulfate to stabilize the color), and then measure the color intensity using a photometer or densitometer.[7][9] A standard curve would be generated using known concentrations of amino acids, and a linear relationship between concentration and the logarithm of percent light transmission was often established.[9] While revolutionary for its time, the method was semi-quantitative at best, with an average coefficient of variation around 5-6%.[9]
Detailed Protocol: Historical Paper Chromatography for Amino Acid Separation
This protocol is representative of the methods used in the 1960s for the separation of amino acids.
1. Preparation of the Chromatogram:
- Wear gloves to avoid contaminating the chromatography paper (e.g., Whatman No. 1) with amino acids from the skin.[7]
- Using a pencil, draw a starting line approximately 1.5-3 cm from the bottom edge of the paper.[6][7]
- Mark small "X"s along the line, spaced at least 1.5-2 cm apart, for each sample and standard.
- Using a micropipette or capillary tube, carefully spot a small volume (e.g., 5 µL) of the amino acid standard or sample hydrolysate onto each "X".[9][10]
- Allow the spot to dry completely. For dilute samples, this process can be repeated to increase the concentration, ensuring the spot remains small.[7]
2. Development of the Chromatogram:
- Pour the mobile phase solvent (a common mixture was Butanol:Acetic Acid:Water) into the bottom of a sealed chromatography chamber to a depth of about 1 cm. Let the chamber atmosphere saturate with solvent vapor for optimal separation.[7][10]
- Curl the paper into a cylinder and staple the edges so they do not touch.
- Place the paper cylinder into the chamber, ensuring the starting line is above the solvent level. Seal the chamber.[6]
- Allow the solvent to ascend the paper via capillary action for several hours, or until the solvent front is a few centimeters from the top edge.[7]
3. Visualization and Analysis:
- Remove the paper from the chamber and immediately mark the solvent front with a pencil. Allow the paper to dry completely in a fume hood.[6]
- In a well-ventilated area, spray the paper evenly with a 0.2% ninhydrin solution in a solvent like acetone or ethanol.[7]
- Heat the paper in an oven at approximately 100°C for 3-5 minutes to allow the colored spots to develop.[6]
- Calculate the Retention factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). This value helps in identifying the amino acids by comparing them to standards.
The Modern Era: LC-MS/MS
Today, the gold standard for the quantification of NMAAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity, selectivity, and speed. It couples the separation power of HPLC with the precise mass detection of tandem mass spectrometry.
The Causality Behind the Method:
-
Why Chromatography? HPLC separates the NMAAs from their isobaric (same mass) non-methylated counterparts and other matrix components. A specialized column, such as an Intrada Amino Acid column, is often used for direct separation without derivatization.[11]
-
Why Mass Spectrometry? A mass spectrometer can differentiate molecules based on their mass-to-charge ratio (m/z).
-
Why Tandem MS (MS/MS)? This is the key to specificity. The first mass spectrometer (Q1) selects the "parent" ion of the target NMAA (e.g., the protonated molecule [M+H]⁺ of N-methylarginine). This ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) detects specific "daughter" or "product" ions. This parent-daughter transition is unique to the target molecule, a technique known as Multiple Reaction Monitoring (MRM).[12][13] This allows for precise quantification even in highly complex biological samples like plasma.[12][13][14]
Detailed Protocol: LC-MS/MS Quantification of N-Methylated Arginine Derivatives in Plasma
This protocol is adapted for the quantification of Arginine, Asymmetric Dimethylarginine (ADMA), and Symmetric Dimethylarginine (SDMA) in human plasma.[12][14]
1. Sample Preparation:
- Thaw plasma samples on ice.
- To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution. The internal standards are stable isotope-labeled versions of the analytes (e.g., ADMA-d₇ and ¹³C₆-Arginine) to correct for matrix effects and variations in sample processing.[12][14][15]
- Vortex briefly.
- Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute, then centrifuge at >13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C.[12][14]
- Reconstitute the dried residue in 100 µL of the mobile phase (e.g., an aqueous solution of ammonium acetate and formic acid).[12][14]
- Transfer to an autosampler vial for injection.
2. LC-MS/MS System and Conditions:
- LC System: A UHPLC system (e.g., Shimadzu, Waters).
- Column: Intrada Amino Acid column (100 x 3 mm, 3 µm) or a similar HILIC/mixed-mode column.[11]
- Mobile Phase A: 100 mM Ammonium formate in water.
- Mobile Phase B: 0.3% Formic acid in Acetonitrile/Water (95:5).
- Gradient: Isocratic or a shallow gradient optimized for the separation of arginine and its methylated forms. A typical run time is under 15 minutes.[13]
- Flow Rate: 0.6 mL/min.[11][13]
- Column Temperature: 35-40°C.
- Injection Volume: 2-8 µL.[11][13]
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).
- Ion Source: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: The specific parent ion → product ion transitions are monitored.
| Analyte | Parent Ion (m/z) | Product Ion (m/z) |
| Arginine | 175 | 70 |
| ADMA / SDMA | 203 | 70 |
| ¹³C₆-Arginine (IS) | 181 | 74 |
| ADMA-d₇ (IS) | 210 | 77 |
| (Data sourced from published methods)[12][14] |
3. Data Analysis:
- Quantification is performed by calculating the peak area ratio of the analyte to its corresponding internal standard.
- A calibration curve is constructed using standards of known concentrations to determine the concentration of the analytes in the unknown samples.
Chapter 3: NMAAs in Drug Discovery: A Paradigm Shift in Peptide Therapeutics
Peptides are highly specific and potent therapeutic agents, but their use has historically been limited by poor metabolic stability and low oral bioavailability.[15] N-methylation has emerged as a cornerstone strategy to overcome these hurdles.[15][16][17]
The "Methyl Advantage": Enhancing Pharmacokinetic Properties
The introduction of an N-methyl group confers several critical advantages:
-
Enhanced Proteolytic Stability: This is the most significant benefit. The methyl group acts as a steric shield, physically blocking the approach of proteolytic enzymes.[1] It also disrupts the hydrogen bond at the amide nitrogen, a key recognition point for many proteases. A single N-methylation can increase a peptide's half-life by orders of magnitude.[1]
-
Improved Membrane Permeability: By removing an amide proton (a hydrogen bond donor), N-methylation reduces the energy penalty required for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane. This increases lipophilicity and can dramatically improve a peptide's ability to be absorbed orally.[15][18]
-
Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide bond, locking the peptide into a more defined, and often more bioactive, conformation. This can lead to enhanced binding affinity for the target receptor.[15][16][18]
The quintessential example is Cyclosporine A , an immunosuppressant drug vital for preventing organ transplant rejection. This cyclic peptide contains seven N-methylated amino acids, which are crucial for its excellent oral bioavailability and metabolic stability.[16][17]
Quantitative Data: The Impact of N-Methylation on Stability
The table below summarizes data from a study that systematically replaced amino acids in a peptide with their N-methylated versions to assess the impact on stability against the protease Trypsin.
| Peptide (DKLYWWEFL) | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| Parent Peptide | Non-methylated | Trypsin | ~2.5 min | - |
| N-Me-Asp (P2) | N-methylated Aspartic Acid | Trypsin | 3 h | 72x |
| N-Me-Lys (P1) | N-methylated Lysine | Trypsin | > 42 h | > 1000x |
| N-Me-Leu (P1') | N-methylated Leucine | Trypsin | > 42 h | > 1000x |
| N-Me-Tyr (P2') | N-methylated Tyrosine | Trypsin | > 42 h | > 1000x |
| (Data adapted from a study on N-methyl scanning mutagenesis)[1] |
The Synthetic Challenge: Coupling Sterically Hindered Residues
Incorporating NMAAs into a peptide chain during solid-phase peptide synthesis (SPPS) is not trivial. The N-methyl group's steric hindrance makes the amide bond formation (coupling) reaction significantly more difficult than with standard amino acids.[10][19]
Causality of Experimental Choice - Why HATU? Standard coupling reagents like HBTU can be inefficient for coupling to or with an N-methylated residue.[10] Third-generation uronium salt-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), have proven superior.[10][20][21]
The mechanism involves HATU reacting with the carboxylic acid of the incoming amino acid to form a highly reactive O-acyl(tetramethyl)isouronium salt.[20] This activated ester is much more susceptible to nucleophilic attack by the sterically hindered N-methyl amine on the growing peptide chain, driving the reaction to completion and minimizing side reactions like racemization.[20][21][22]
Diagram: The Mechanism of HATU-Mediated Peptide Coupling
Caption: HATU activates the carboxylic acid to facilitate attack by the sterically hindered N-methyl amine.
Chapter 4: The Epigenetic Code: N-Methylation in Biological Regulation
Beyond its utility in pharmacology, N-methylation is a critical endogenous mechanism for cellular regulation, most notably in the field of epigenetics.
Histone Methylation: The Master Switch of Gene Expression
As discovered by Murray, histones are heavily methylated, particularly on lysine and arginine residues.[3] These modifications act as docking sites for other proteins that read, write, or erase these epigenetic marks, ultimately controlling how tightly DNA is packaged.
-
H3K9 Trimethylation (H3K9me3): The trimethylation of lysine 9 on histone H3 is a classic hallmark of heterochromatin , a tightly packed form of DNA that is transcriptionally silent.[2] The process is mediated by "writer" enzymes, such as the histone methyltransferase SUV39H1.[23] The H3K9me3 mark is then recognized by "reader" proteins, like Heterochromatin Protein 1 (HP1), which recruit further silencing machinery to compact the chromatin and repress gene expression.[19][23] This pathway is fundamental for maintaining genome stability and silencing parasitic DNA elements like transposons.[19]
Diagram: H3K9 Trimethylation Pathway for Gene Silencing
Caption: The pathway from histone methyltransferase action to gene silencing via H3K9me3.
Conclusion and Future Outlook
From Liebig's isolation of a simple compound from meat extract to the rational design of orally bioavailable peptide drugs, the journey of N-methylated amino acids has been one of expanding significance. What began as a chemical curiosity is now a fundamental pillar in our understanding of biological regulation and a critical tool in the pharmacologist's arsenal. The history of NMAAs is a powerful reminder that the most profound effects often stem from the most subtle of molecular changes. As analytical technologies become even more sensitive and synthetic methodologies more refined, the full potential of the "methylome" in both biology and medicine is only just beginning to be tapped. The future promises even more precise control over peptide therapeutics and a deeper understanding of the intricate epigenetic language that governs our cells.
References
- BenchChem. (n.d.). N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation.
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Wikipedia. (n.d.). H3K9me3. Retrieved from [Link]
- The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
- Cornett, E. M., et al. (2020). Intriguing Origins of Protein Lysine Methylation: Influencing Cell Function Through Dynamic Methylation. International Journal of Molecular Sciences, 21(6), 2099.
- Nicetto, D., & Zaret, K. S. (2019).
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
- Saksouk, N., et al. (2015). DNA methylation pathways and their crosstalk with histone methylation. Nature Reviews Molecular Cell Biology, 16(4), 197–213.
- Hackman, R. H., & Lazarus, M. (1956). quantitative analysis of amino acids using paper chromatography. Australian Journal of Biological Sciences, 9(2), 281-292.
- University of Wisconsin-Stout. (n.d.). Paper Chromatography of Amino Acids. Retrieved from University of Wisconsin-Stout website.
- BenchChem. (n.d.). An In-depth Technical Guide to the Properties of N-methylated Amino Acids in Peptides.
- McFarren, E. F., & Mills, J. A. (1952). Quantitative Determination of Amino Acids on Filter Paper Chromatograms by Direct Photometry. Analytical Chemistry, 24(4), 650–653.
- Harris, H. (1959). A direct quantitative paper chromatography of amino acids and its application to the urinary excretions of some human ethnic groups. Biochemical Journal, 71(3), 451–460.
- Le, T. H., et al. (2014). Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1198, 117-125.
- Biron, E., et al. (2015). Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport. Chemistry – A European Journal, 21(22), 8039-8043.
- Murray, K. (1964). THE OCCURRENCE OF EPSILON-N-METHYL LYSINE IN HISTONES. Biochemistry, 3, 10-15.
- Chatterjee, J., et al. (2013). Peptide permeability across Caco-2 monolayer.
- Rao, K. R., & Wadhwani, T. (1956). CIRCULAR PAPER CHROMATOGRAPHY Part- VI:- The quantitative determination of Amino acids. Journal of Scientific & Industrial Research, 15C, 232-237.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Volpe, D. A. (2016). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics, 13(12), 4047–4057.
- LifeTein. (2025). Should My Peptide Be Methylated?.
- Leiper, J., & Nandi, M. (2011). The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine. International Journal of Molecular Sciences, 12(7), 4116–4131.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Image].
- Scribd. (n.d.). Analysis of Amino Acids by Paper Chromat.
- Gopishetty, S., et al. (2017).
- Li, Y., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 550-558.
- Shimadzu. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
-
Wikipedia. (n.d.). Sarcosine. Retrieved from [Link]
- ResearchGate. (n.d.). Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS).
- Vinogradov, A. A., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Proceedings of the National Academy of Sciences, 117(31), 18379-18387.
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Role of Mtr protecting group in peptide synthesis
An In-Depth Technical Guide to the Mtr Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of arginine-containing peptides is a cornerstone of therapeutic and research peptide development. The strongly basic nature of the arginine guanidinium group necessitates robust protection to prevent side reactions and ensure high purity and yield in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group. We will delve into its chemical properties, mechanism of action, and its historical and current role in peptide synthesis, offering a field-proven perspective on its application, advantages, and limitations.
Introduction: The Challenge of Arginine Protection
Arginine's guanidinium side chain, with a pKa of approximately 12.5, is highly basic and remains protonated under most physiological conditions.[1] In the context of peptide synthesis, this functional group must be protected to prevent undesirable side reactions during peptide chain elongation.[1][2] The choice of an appropriate protecting group is critical, as it directly influences the efficiency of both the coupling reactions and the final deprotection step, ultimately impacting the purity and yield of the target peptide.[3][4]
Over the years, several sulfonyl-based protecting groups have been developed for arginine, with the most common being Mtr, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[3] This guide will focus on the Mtr group, one of the earlier developments that paved the way for more acid-labile alternatives.
The Mtr Protecting Group: A Chemical Overview
The Mtr group is an acid-labile protecting group used for the guanidino moiety of arginine in both Boc- and Fmoc-based peptide synthesis strategies.[5] Its structure, 4-methoxy-2,3,6-trimethylbenzenesulfonyl, was designed to offer sufficient stability during peptide chain elongation while allowing for removal under strong acidic conditions.
Mechanism of Protection and Deprotection
The Mtr group is introduced onto the guanidinium group of arginine, effectively masking its basicity and preventing it from participating in unwanted side reactions.
Deprotection is achieved through acid-catalyzed cleavage, typically with trifluoroacetic acid (TFA). The electron-donating methoxy and methyl groups on the benzene ring help to stabilize the carbocation intermediate formed during cleavage, facilitating the removal of the protecting group. However, compared to its successors, Pmc and Pbf, the Mtr group is considerably more stable to acid.[4] This increased stability is attributed to the less effective stabilization of the carbocation intermediate compared to the oxygen-containing heterocyclic ring systems of Pmc and Pbf.[3]
// Nodes Arg_Mtr [label="Arginine(Mtr)-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; TFA [label="TFA\n(Trifluoroacetic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavengers [label="Scavengers\n(e.g., Thioanisole, Phenol)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation [label="Mtr Carbocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotected_Arg [label="Deprotected Arginine-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trapped_Carbocation [label="Trapped Mtr byproducts", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Arg_Mtr -> Carbocation [label="Protonation & Cleavage", color="#4285F4", fontcolor="#4285F4"]; TFA -> Carbocation [style=invis]; Carbocation -> Deprotected_Arg [label="Release", color="#4285F4", fontcolor="#4285F4"]; Carbocation -> Trapped_Carbocation [label="Trapping", color="#EA4335", fontcolor="#EA4335"]; Scavengers -> Trapped_Carbocation [style=invis];
// Invisible edges for layout edge [style=invis]; TFA -> Scavengers; } caption: Mtr deprotection workflow.
Comparative Analysis: Mtr in the Context of Modern Protecting Groups
The landscape of arginine protecting groups has evolved significantly since the introduction of Mtr. While it was a valuable tool, its limitations have led to its replacement in many applications by the more acid-labile Pmc and Pbf groups.[5]
| Protecting Group | Relative Acid Lability | Typical Cleavage Time | Propensity for Tryptophan Alkylation |
| Mtr | Lowest | 4 - 24 hours[3] | High[6] |
| Pmc | Intermediate | 2 - 4 hours[3] | Moderate[6][7] |
| Pbf | Highest | 1 - 2 hours | Low[6][7] |
| Table 1: Comparison of common arginine protecting groups. |
The generally accepted order of increasing acid lability is Mtr < Pmc < Pbf.[4] The Pbf group, with its five-membered furan ring, is more acid-labile than the Pmc group, which contains a six-membered chroman ring.[4] The Mtr group is considerably more stable to acid than both Pmc and Pbf, often requiring prolonged exposure to strong acids for complete removal.[4]
Advantages of Mtr
Despite its drawbacks, the Mtr group's robustness can be advantageous in specific scenarios:
-
Synthesis of protected peptide fragments: Its stability allows for the selective removal of other, more labile protecting groups while the Mtr group remains intact.
-
Specific stability requirements: In cases where a peptide needs to be exposed to milder acidic conditions without deprotection of arginine, Mtr can be a suitable choice.
Disadvantages and Side Reactions
The primary drawback of the Mtr group is the harsh acidic conditions and extended reaction times required for its removal.[3][6] This can lead to several undesirable side reactions:
-
Peptide degradation: Prolonged exposure to strong acid can damage the target peptide.[3]
-
Tryptophan modification: The cleaved Mtr group can reattach to electron-rich amino acid side chains, particularly tryptophan.[6][8] The use of scavengers is crucial to minimize this side reaction.
-
Incomplete deprotection: Especially in peptides containing multiple Mtr-protected arginines, achieving complete deprotection can be challenging, leading to a heterogeneous final product.[6][9]
Experimental Protocols
The following protocols are generalized and should be optimized for specific peptide sequences.
Cleavage of Mtr-Protected Arginine from Resin
Objective: To cleave the synthesized peptide from the resin and remove the Mtr protecting group from arginine residues.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Water (H₂O) or Phenol[5]
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel for 20-30 minutes and then drain the DCM.[3]
-
Prepare the cleavage cocktail. A common cocktail is TFA/Thioanisole/H₂O (90:5:5, v/v/v) or TFA/Phenol (95:5, w/w).[3][5] For a 0.1 mmol synthesis, use 2-5 mL of the cocktail.[3]
-
Add the cleavage cocktail to the resin and agitate at room temperature.
-
The cleavage time can range from 4 to 24 hours.[3] It is highly recommended to monitor the deprotection by HPLC.[3][5]
-
Once cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA and combine the filtrates.[3]
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and lyophilize.
// Nodes Start [label="Start: Fmoc-Protected Amino Acid on Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [label="Washing", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(e.g., HATU, HBTU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing2 [label="Washing", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat for next Amino Acid", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Deprotection [label="Final Cleavage & Deprotection\n(TFA Cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification & Analysis\n(HPLC, Mass Spec)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat; Repeat -> Deprotection [label="No"]; Repeat -> Final_Deprotection [label="Yes"]; Final_Deprotection -> Purification; } caption: Generalized SPPS workflow.
Accelerated Cleavage using TMSBr
For peptides containing Arg(Mtr), a trimethylsilyl bromide (TMSBr) based procedure can achieve more rapid deprotection.[10]
Procedure:
-
For 100 mg of peptide-resin, mix 250 µL of ethanedithiol, 50 µL of m-cresol, 590 µL of thioanisole, and 3.75 mL of TFA.[10]
-
Cool the mixture in an ice bath, then add 660 µL of TMSBr.[10]
-
Add the cooled cleavage mixture to the peptide resin and allow the mixture to stand for 15 minutes under a nitrogen atmosphere.[10]
-
Proceed with filtration, precipitation, and purification as described in the standard TFA cleavage protocol.
Conclusion and Future Perspective
The Mtr protecting group played a significant role in the advancement of solid-phase peptide synthesis. While it has been largely superseded by more acid-labile alternatives like Pmc and Pbf for routine synthesis, it remains a tool with specific applications where its robustness is an asset.[3][5] Understanding the chemical properties, advantages, and limitations of the Mtr group is essential for peptide chemists to make informed decisions when designing synthetic strategies, particularly for complex peptides or protected fragments. The continued development of novel protecting groups with improved cleavage kinetics and reduced side reactions remains an active area of research in peptide chemistry.[2][11]
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]
-
Cleaving Mtr Group from Arginine. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]
-
Albericio, F., & Kruger, H. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]
-
Albericio, F., & Kruger, H. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]
- Methods for the synthesis of arginine-containing peptides. (2019).
-
Fmoc-Arg(Mtr)-OH | 98930-01-9. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]
-
Cleavage from Wang Resin. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved January 16, 2026, from [Link]
-
Ham, D. J., et al. (2014). Arginine protects muscle cells from wasting in vitro in an mTORC1-dependent and NO-independent manner. Amino Acids, 46(12), 2643-2652. [Link]
-
Fujino, M., Wakimasu, M., & Kitada, C. (1981). 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (9), 445-446. [Link]
-
Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2017). ResearchGate. [Link]
-
Mannie, M. D., et al. (1997). Immunological effects of an arginine side chain contaminating synthetically prepared peptides. Journal of Immunological Methods, 209(1), 37-48. [Link]
-
Spps and side reactions in peptide synthesis. (2018). Slideshare. [Link]
-
MTR: Structure, Function, and Therapeutic Implications. (2025). ResearchGate. [Link]
-
Wellings, D. A., & Atherton, E. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(31), 12984-12991. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]
-
Isidro-Llobet, A., et al. (2009). 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine. Organic & Biomolecular Chemistry, 7(12), 2565-2569. [Link]
-
Shroff, H. N., et al. (1994). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf): A new acid-labile sulfonamide type side-chain protecting group for arginine. ResearchGate. [Link]
-
Yao, X., et al. (2018). L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells. Oxidative Medicine and Cellular Longevity, 2018, 5897582. [Link]
-
1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine. (2009). ResearchGate. [Link]
-
Fischer, P. M., et al. (1992). Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy. International Journal of Peptide and Protein Research, 40(1), 19-24. [Link]
-
Materials And Membrane Development. (n.d.). MTR Industrial Separations. Retrieved January 16, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Fmoc-N-Me-Arg(Mtr)-OH in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Incorporation of N-Methylated Arginine
N-methylation of the peptide backbone is a critical modification in medicinal chemistry, offering a pathway to enhance the pharmacokinetic properties of peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen can profoundly influence a peptide's conformation, metabolic stability, and membrane permeability. Specifically, the incorporation of N-methylated arginine (N-Me-Arg) residues can modulate the basicity and hydrogen-bonding capacity of the guanidinium side chain, impacting receptor binding and overall biological activity.
Fmoc-N-Me-Arg(Mtr)-OH is a key building block for introducing N-methylated arginine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which is readily removed under mild basic conditions, ensuring orthogonality with the acid-labile side-chain protecting groups.[1] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, on the other hand, safeguards the highly basic guanidinium side chain of arginine from engaging in unwanted side reactions during peptide elongation.[2] While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group has become more prevalent due to its higher acid lability, the Mtr group's robustness can be advantageous in specific synthetic strategies, though it necessitates more stringent cleavage conditions.[3]
This guide provides a comprehensive overview of the application of this compound in SPPS, detailing the inherent challenges, optimized protocols, and troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully synthesize N-methylated arginine-containing peptides.
Navigating the Challenges of Incorporating this compound
The successful incorporation of this compound into a growing peptide chain is often complicated by two primary factors: steric hindrance and the lability of the Mtr group.
1. Steric Hindrance at the N-Methylated Amide Bond:
The presence of a methyl group on the α-nitrogen significantly increases steric bulk around the reactive amine. This hindrance impedes the approach of the activated carboxyl group of the incoming amino acid, leading to slower coupling kinetics and potentially incomplete reactions.[4] This challenge is particularly pronounced when coupling an amino acid to the N-methylated arginine residue. Inefficient coupling can result in deletion sequences, where the intended amino acid is not incorporated, leading to a heterogeneous final product and reduced overall yield.
To overcome this, more potent coupling reagents and optimized reaction conditions are necessary. Standard carbodiimide-based activators may prove insufficient. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are often required to achieve high coupling efficiencies with sterically hindered amino acids.[5]
2. The Robustness of the Mtr Protecting Group:
The Mtr group is significantly more stable to acid than the more commonly used Pbf and Pmc protecting groups.[3] This increased stability necessitates harsher acidic conditions and longer reaction times for its complete removal during the final cleavage and deprotection step.[2][6] Incomplete removal of the Mtr group will result in a modified and potentially inactive peptide.
The prolonged exposure to strong acids required for Mtr cleavage can lead to several side reactions:
-
Sulfonation of Arginine: Incomplete cleavage can lead to the formation of peptides with sulfonated arginine residues.[7]
-
Modification of Tryptophan: If the peptide sequence contains tryptophan, the cleaved Mtr group can reattach to the indole side chain, leading to undesired modifications. The use of a Boc protecting group on the tryptophan side chain (Fmoc-Trp(Boc)-OH) is highly recommended to mitigate this side reaction.
-
Degradation of Sensitive Residues: Extended exposure to strong acid can degrade other sensitive amino acid residues within the peptide sequence.
Therefore, the choice of cleavage cocktail and reaction conditions must be carefully optimized to ensure complete Mtr removal while minimizing peptide degradation.
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol outlines the key steps for the efficient incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling reagent: HATU or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Qualitative monitoring reagent: Bromophenol blue or Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.[5]
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of the coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of DIPEA or 2,4,6-collidine to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is generally required compared to non-methylated amino acids.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a qualitative test to check for the presence of free primary amines. The Kaiser test is not suitable for N-methylated amines. The bromophenol blue test is a recommended alternative. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.
-
-
Double Coupling (if necessary):
-
If the monitoring test indicates incomplete coupling, drain the reaction vessel and wash the resin with DMF.
-
Repeat steps 3 and 4 with a fresh solution of activated this compound.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove any unreacted reagents and byproducts.
Protocol 2: Cleavage of the Peptide and Deprotection of the Mtr Group
This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of the Mtr and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers: Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Standard TFA Cleavage Cocktail for Arg(Mtr):
A commonly used cleavage cocktail for peptides containing Arg(Mtr) is Reagent K:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Monitoring the Deprotection: It is highly recommended to monitor the removal of the Mtr group by HPLC. Take small aliquots of the cleavage mixture at different time points (e.g., 3, 5, and 7 hours), precipitate the peptide with cold ether, and analyze the crude product.
-
Peptide Precipitation:
-
Once the cleavage is complete, filter the resin and collect the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Slowly add the combined TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Alternative TMSBr Cleavage for Rapid Mtr Removal:
For peptides sensitive to prolonged acid treatment, a faster cleavage can be achieved using trimethylsilyl bromide (TMSBr).[9][10]
TMSBr Cleavage Cocktail:
-
TFA
-
Thioanisole
-
m-Cresol
-
1,2-Ethanedithiol (EDT)
-
TMSBr
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Prepare the cleavage cocktail by mixing TFA, thioanisole, m-cresol, and EDT. Cool the mixture in an ice bath.
-
Add TMSBr to the cooled mixture.
-
Add the dried peptide-resin to the cleavage cocktail and allow the reaction to proceed for 15-30 minutes at 0°C under a nitrogen atmosphere.[9]
-
-
Peptide Precipitation and Isolation: Follow the same procedure as for the standard TFA cleavage (steps 4 and 5 above).
Data Presentation and Visualization
Table 1: Comparison of Arginine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Relative Acid Lability | Recommended Cleavage Conditions | Key Advantages | Key Disadvantages |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Low | TFA / Thioanisole / Phenol (3-8 hours) or TMSBr (15-30 min) | High stability to milder acids. | Requires harsh cleavage conditions; risk of side reactions with prolonged acid exposure.[3] |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Medium | TFA / Scavengers (1-3 hours) | More labile than Mtr. | More prone to side reactions (e.g., tryptophan modification) than Pbf.[3] |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High | TFA / Scavengers (1-2 hours) | High lability allows for milder cleavage conditions, minimizing side reactions.[3] | Higher cost compared to Mtr and Pmc. |
Diagram 1: SPPS Cycle for Incorporating this compound
Caption: Workflow for the incorporation of this compound in SPPS.
Diagram 2: Final Cleavage and Deprotection Workflow
Caption: General workflow for the final cleavage and deprotection step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive bromophenol blue test) | 1. Insufficient coupling time due to steric hindrance. 2. Inadequate activation of the amino acid. 3. Low reactivity of the coupling reagent. | 1. Extend the coupling time to 4-6 hours or even overnight. 2. Perform a double coupling with fresh reagents. 3. Switch to a more potent coupling reagent like HATU or HCTU. 4. Ensure the use of an appropriate excess of amino acid and coupling reagents (3-5 equivalents). |
| Low Final Peptide Yield | 1. Incomplete couplings leading to deletion sequences. 2. Peptide aggregation on the resin. 3. Incomplete cleavage from the resin. | 1. Optimize coupling conditions as described above. 2. Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of DMF. 3. Extend the cleavage time and monitor for completion by HPLC. |
| Presence of Side Products in Mass Spectrometry | 1. +SO3 (Sulfonation): Incomplete Mtr cleavage. 2. +Mtr group: Incomplete deprotection. 3. Deletion sequences: Incomplete coupling. 4. Tryptophan modification: Reattachment of cleaved Mtr group. | 1. & 2. Extend the cleavage time or use the TMSBr cleavage protocol. Ensure an effective scavenger cocktail is used.[7] 3. Optimize coupling conditions (see "Incomplete Coupling"). 4. Use Fmoc-Trp(Boc)-OH in the synthesis. |
| Peptide Degradation | 1. Prolonged exposure to harsh acidic cleavage conditions. | 1. Use the faster TMSBr cleavage protocol. 2. Minimize the cleavage time based on HPLC monitoring. 3. Ensure the use of an effective scavenger cocktail to quench reactive species. |
References
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Dölling, R., et al. (1994). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Peptide Research, 7(1), 21-25. Retrieved from [Link]
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(23), 8258-8265. Retrieved from [Link]
-
ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Retrieved from [Link]
-
Raines, R. T., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Peptide Science, 115(3), e24301. Retrieved from [Link]
-
Raines, R. T., et al. (2023). Nα-Methylation of arginine: Implications for cell-penetrating peptides. Peptide Science, 115(3), e24301. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Zheng, W., & Bedford, M. T. (2021). Chemical probes and methods for the study of protein arginine methylation. RSC chemical biology, 2(4), 1059-1075. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Protocol for the Strategic Incorporation of Fmoc-N-Me-Arg(Mtr)-OH in Advanced Peptide Synthesis
An Application Guide for Researchers
This guide provides a detailed protocol and scientific rationale for the successful incorporation of Nα-methylated arginine, using Fmoc-N-Me-Arg(Mtr)-OH, in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, these application notes delve into the nuanced challenges presented by this sterically hindered amino acid and offer robust methodologies to ensure high-yield, high-purity peptide outcomes.
The Strategic Advantage and Inherent Challenges of N-Methylated Arginine
N-methylation of the peptide backbone is a key chemical modification in medicinal chemistry, often conferring advantageous pharmacological properties. These include enhanced metabolic stability against enzymatic degradation, improved cell permeability and oral bioavailability, and the ability to fine-tune receptor selectivity.[1] The N-methylated arginine residue, in particular, is of significant interest for designing novel cell-penetrating peptides and bioactive peptidomimetics.
However, the incorporation of N-methylated amino acids, especially the bulky this compound, presents two primary obstacles in SPPS:
-
Steric Hindrance: The presence of a methyl group on the α-nitrogen significantly increases steric bulk. This bulk impedes the approach of an activated carboxyl group, slowing down peptide bond formation and often leading to incomplete coupling reactions.[2][3] This issue is magnified when coupling two consecutive N-methylated residues.[2]
-
Protecting Group Chemistry: The guanidino side chain of arginine is highly basic and requires robust protection. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group, but it is notably more stable than the more commonly used Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups.[4][5][6] Its complete removal necessitates harsher acidic conditions or significantly extended reaction times, which requires careful optimization to avoid side reactions.[4]
This protocol addresses these challenges by providing optimized coupling strategies and a validated deprotection methodology.
Reagent Profile: this compound
| Property | Value |
| IUPAC Name | (2S)-5-({[Amino({[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino})methylidene]amino})-2-{amino}pentanoic acid |
| CAS Number | 214750-72-8[7] |
| Molecular Formula | C₃₂H₃₈N₄O₇S[7] |
| Molecular Weight | 622.74 g/mol [7] |
| Appearance | White to off-white powder |
| Key Features | - Fmoc Group: Base-labile Nα-protection. |
| - Nα-Methylation: Confers steric hindrance and unique peptide properties. | |
| - Mtr Group: Acid-labile side-chain protection for guanidino group. |
Part I: The Coupling Protocol for a Sterically Demanding Residue
The Causality Behind Experimental Choices
Standard coupling reagents like DCC or HBTU often prove inefficient for acylating the N-methylated secondary amine due to steric clash.[1] To achieve near-quantitative coupling efficiency (>99%), it is imperative to employ more potent activating reagents that generate highly reactive intermediates. Phosphonium salts like PyBOP® and PyAOP, or aminium/uronium salts like HATU, are highly recommended.[1][8][9] These reagents rapidly form activated esters that can overcome the steric barrier. Microwave-assisted SPPS can also be employed to drive difficult couplings to completion by using elevated temperatures.[3][10]
Furthermore, monitoring the reaction is critical. The N-methylated amine is a secondary amine and will not yield a positive result (the characteristic blue color) with the standard Kaiser test. Therefore, a qualitative test suitable for secondary amines, such as the bromophenol blue test, must be used to confirm the completion of the coupling reaction.[1][2]
Visualized Workflow: Coupling this compound
Caption: Workflow for the coupling of this compound.
Step-by-Step Coupling Methodology (HATU Activation)
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the peptidyl-resin thoroughly with N,N-Dimethylformamide (DMF) (5 x 10 mL).
-
Activation Solution Preparation: In a separate vessel, dissolve:
-
This compound: 4 equivalents (0.4 mmol, 249 mg)
-
HATU: 3.9 equivalents (0.39 mmol, 148 mg) in a minimal volume of DMF (approx. 2 mL).
-
-
Initiate Activation: Add N,N-Diisopropylethylamine (DIPEA): 8 equivalents (0.8 mmol, 139 µL) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the peptidyl-resin. Agitate the mixture at room temperature for at least 1 hour. For difficult sequences, extending the coupling time to 2 hours or performing a double coupling is recommended.[2]
-
Reaction Monitoring (Bromophenol Blue Test):
-
Withdraw a small sample of resin beads (1-2 mg) and wash them with DMF.
-
Add 1-2 drops of bromophenol blue solution in DMF.
-
Result: A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete coupling, and a second coupling (recoupling) should be performed.[1][2]
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) to remove any unreacted reagents and byproducts.
-
Proceed to the Next Cycle: The resin is now ready for the N-terminal Fmoc deprotection of the newly added residue.
Table 1: Recommended Coupling Reagents and Conditions
| Reagent System | Equivalents (AA:Reagent:Base) | Solvent | Time (min) | Notes |
| HATU/DIPEA | 4 : 3.9 : 8 | DMF | 60-120 | Highly effective for sterically hindered couplings.[1] |
| DIC/Oxyma | 5 : 5 : 10 (DIPEA) | DMF | 90-180 | A robust carbodiimide-based method with reduced risk of racemization.[10][11] |
| PyBOP/DIPEA | 4 : 4 : 8 | DMF | 60-120 | Excellent performance, similar to HATU.[9] |
Part II: The Mtr Side-Chain Deprotection Protocol
Mechanistic Considerations for Mtr Group Cleavage
The Mtr group is cleaved under strongly acidic conditions, typically using Trifluoroacetic Acid (TFA). Its stability is greater than Pbf or Pmc, necessitating longer exposure to TFA or the use of stronger acid cocktails.[6][12] During acidolysis, the protecting group is cleaved, generating a reactive cationic species. These cations can be "scavenged" by nucleophilic reagents added to the cleavage cocktail, preventing them from causing side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.
If the peptide contains tryptophan, reattachment of the Mtr group or sulfonation of the indole side chain is a significant risk.[4] Using a scavenger like thioanisole or protecting tryptophan with a Boc group (Fmoc-Trp(Boc)-OH) is highly recommended to mitigate this side reaction.[4][5]
Visualized Workflow: Global Deprotection and Cleavage
Caption: General workflow for peptide cleavage and Mtr deprotection.
Step-by-Step Deprotection and Cleavage Methodology
This protocol describes the final cleavage from the resin and simultaneous deprotection of all acid-labile side-chain groups, including Mtr.
-
Resin Preparation: Wash the final peptidyl-resin with Dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The choice of cocktail depends on the peptide sequence. For a 0.1 mmol scale, use 5-10 mL of the cocktail.
-
For peptides without Trp, Cys, or Met: Reagent T: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
For peptides containing Arg(Mtr): A cocktail with a soft nucleophile is preferred. A common choice is 5% w/w Phenol in TFA.[13][14]
-
For peptides with multiple Arg(Mtr) and/or Trp: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5 v/v/v/w/v).
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Agitate gently at room temperature.
-
Reaction Time: The presence of Arg(Mtr) requires extended cleavage times. Monitor the reaction progress by taking small aliquots of the cleavage mixture at different time points (e.g., 2, 4, 6, 8 hours), precipitating the peptide, and analyzing it by HPLC and Mass Spectrometry. Complete cleavage may take from 4 to 24 hours, especially with multiple Arg(Mtr) residues.[6]
-
-
Peptide Isolation:
-
Once cleavage is complete, filter the resin and collect the TFA filtrate into a fresh centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen if necessary.
-
-
Precipitation and Purification:
-
Add the TFA solution dropwise to a large volume (approx. 40 mL) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Table 2: Recommended Cleavage Cocktails for Mtr Deprotection
| Cocktail Composition (v/v/w) | Target Peptide Type | Cleavage Time | Rationale |
| TFA/Phenol (95:5) | Peptides with Arg(Mtr) | 4-8 hours | Phenol acts as an effective scavenger for cations generated from the Mtr group.[13][14] |
| TFA/Thioanisole/H₂O (90:5:5) | Peptides with Arg(Mtr) and Met | 4-10 hours | Thioanisole is a soft nucleophile that protects against sulfonation and scavenges effectively.[4][5] |
| TFA/TIS/H₂O/DODT (94:1:2.5:2.5) | General purpose with Arg(Mtr) | 4-8 hours | A cocktail with both hard (TIS) and soft (DODT) scavengers. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Blue/Green Bromophenol Blue Test) | 1. Insufficient coupling time. 2. Steric hindrance is too high for the chosen reagent. 3. Deactivated reagents. | 1. Recouple: Perform a second coupling with a fresh solution of activated amino acid for 1-2 hours.[2] 2. Switch Reagents: Use a more potent coupling reagent like HATU or PyAOP. 3. Use Microwave: Employ microwave-assisted SPPS to increase reaction kinetics.[3] |
| Deletion Sequence (-N-Me-Arg) in final product | Severe steric hindrance leading to failed coupling. | Optimize coupling conditions as above. Consider double coupling as a standard procedure for this residue. |
| Incomplete Mtr Deprotection | 1. Insufficient cleavage time. 2. TFA concentration is too low. | 1. Extend the cleavage time, monitoring by HPLC/MS until the protected species is no longer observed. 2. Ensure the use of >90% TFA in the cleavage cocktail. |
| Side-product formation (e.g., modified Trp) | Cationic species from Mtr cleavage reacting with sensitive side chains. | Use an optimized scavenger cocktail containing thioanisole or phenol.[4] If synthesizing a Trp-containing peptide, use Fmoc-Trp(Boc)-OH. |
Conclusion
The successful incorporation of this compound is a challenging but achievable goal in peptide synthesis. Success hinges on acknowledging and addressing the dual challenges of steric hindrance at the Nα-position and the robust nature of the Mtr side-chain protecting group. By employing potent coupling reagents like HATU, diligently monitoring the reaction with the bromophenol blue test, and implementing an extended, well-scavenged cleavage protocol, researchers can harness the unique benefits of N-methylated arginine to advance the frontiers of drug discovery and chemical biology.
References
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis.
- AnaSpec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025). A Comparative Guide to Arginine Side-Chain Protecting Groups: Pbf, Mtr, and Pmc.
- ChemPep, Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-arg(mtr)-oh.
- ChemPep, Inc. (n.d.). 214750-72-8 | this compound.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Gellman, S. H., et al. (2023).
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Application Notes & Protocols: Mastering the Coupling of Fmoc-N-Me-Arg(Mtr)-OH
A Senior Application Scientist's Guide for Researchers in Peptide Synthesis and Drug Development
Introduction: The Challenge and Opportunity of N-Methylated Peptides
N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can increase metabolic stability by preventing enzymatic degradation, improve cell permeability and oral bioavailability, and fine-tune receptor affinity and selectivity.[1][2][3] However, these benefits come at the cost of significant synthetic challenges.[2]
The incorporation of N-methylated amino acids into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult.[4][5] The secondary amine of an N-methylated residue is a weaker nucleophile and is sterically more hindered than a primary amine, which dramatically slows down the kinetics of peptide bond formation.[1][6]
This guide focuses on a particularly demanding building block: Fmoc-N-Me-Arg(Mtr)-OH . This reagent combines the steric hindrance of N-methylation with the bulk of both the Fmoc protecting group and the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) side-chain protecting group for arginine. Successfully coupling this residue requires optimized protocols, highly efficient reagents, and a clear understanding of the underlying chemical principles.
The Core Problem: Overcoming Steric Hindrance
The primary obstacle in coupling this compound is severe steric congestion. The reaction involves the nucleophilic attack of the N-terminal secondary amine of the resin-bound peptide on the activated carboxyl group of the incoming this compound. Both reacting centers are sterically shielded, leading to low coupling efficiency, the formation of deletion sequences, and the need for aggressive chemical conditions that can promote side reactions.[4][6][7][8]
Caption: Steric hindrance impeding the coupling of this compound.
Selecting the Optimal Coupling Reagent
Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with HOBt are often insufficient to overcome the high activation energy of this reaction. More potent activating agents are required. The choice of reagent is the single most critical factor for success.
Uronium/Aminium Reagents: The Gold Standard
This class of reagents, including HBTU, HCTU, and HATU, has become the workhorse of modern SPPS. They react with the Fmoc-amino acid to form a highly reactive ester, which then readily acylates the N-terminal amine.
-
HBTU/HCTU: While effective for many standard couplings, these HOBt-based reagents can be less effective for severely hindered N-methylated residues.[1]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely considered the reagent of choice for difficult couplings, including N-methylated amino acids.[1][6][9] Its superiority stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[10] This enhanced reactivity leads to faster and more complete reactions, minimizing side reactions like epimerization.[9][10]
Phosphonium Reagents: High-Reactivity Alternatives
Phosphonium salts are another class of highly effective coupling reagents, particularly for hindered systems.
-
PyBOP/PyAOP: These reagents are excellent choices for coupling sterically hindered amino acids. PyAOP, in particular, has shown high efficiency in coupling N-methylated residues to other N-methylated residues.[6][11][12]
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): PyBrOP is a more reactive phosphonium salt often reserved for the most challenging couplings where other reagents fail.[1][11] Its high cost is a consideration, but it can be invaluable for salvaging a difficult synthesis.
Modern Alternatives
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt with coupling efficiencies comparable to HATU.[13] A key advantage is that its byproduct, OxymaPure, is non-explosive and has a better safety profile than HOBt or HOAt, making it an attractive option for large-scale and industrial synthesis.[13]
Data Presentation: Comparative Analysis of Coupling Reagents
| Reagent | Class | Activation Moiety | Relative Reactivity for N-Me-AA | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide | HOBt | Low | Cost-effective, low risk of racemization. | Often results in incomplete coupling for hindered residues. |
| HBTU | Uronium/Aminium | HOBt | Moderate | Good for standard SPPS, widely used. | Less effective than HATU for N-methylated amino acids.[1] Can cause guanidinylation of the N-terminus.[11][12] |
| HATU | Uronium/Aminium | HOAt | Very High | Gold standard for difficult couplings ; fast reaction rates, reduced epimerization.[9][10][14] | Higher cost than HBTU; HOAt is potentially explosive. |
| PyAOP | Phosphonium | HOAt | High | Very effective for N-Me to N-Me couplings.[11][12] | Produces carcinogenic HMPA as a byproduct. |
| PyBrOP | Phosphonium | N/A | Extremely High | Excellent for the most sterically demanding couplings.[1] | High cost, highly reactive. |
| COMU | Uronium/Aminium | OxymaPure | Very High | High efficiency comparable to HATU; safer byproducts.[13] | Newer reagent, may require protocol optimization. |
Experimental Protocols
The following protocols are designed for manual or automated solid-phase peptide synthesis starting from an Fmoc-deprotected peptide-resin.
General Workflow for N-Methyl Amino Acid Coupling
Caption: General workflow for coupling this compound.
Protocol 1: High-Efficiency Coupling with HATU
This is the recommended primary method for coupling this compound.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.[6]
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in peptide-grade DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents) to the solution from Step 2. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[6]
-
Coupling: Add the activated amino acid solution to the prepared resin. Agitate the reaction vessel at room temperature for an extended period, typically 2 to 4 hours. For particularly difficult sequences, this time can be extended or a second coupling can be performed.[6]
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test to check for the presence of free secondary amines.[1] A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling. The standard Kaiser test will give a false negative with secondary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) to remove any unreacted reagents and byproducts.
Protocol 2: Coupling with PyBrOP for Extremely Difficult Cases
Use this protocol if the HATU-mediated coupling proves insufficient.
-
Resin Preparation: Follow Step 1 from Protocol 1. After the final DMF wash, suspend the resin in DCM (10 mL per gram of resin).[1]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents) in a minimal amount of DMF or DCM and add it to the resin suspension.
-
Activation: Add PyBrOP (2 equivalents) to the resin suspension and cool the reaction vessel to 0°C in an ice bath.[1]
-
Coupling: Add DIPEA (6 equivalents) to the cold suspension. Mix for 1-2 minutes at 0°C, then allow the reaction to proceed for 1-2 hours at room temperature.[1]
-
Monitoring and Washing: Follow Steps 5 and 6 from Protocol 1.
The Mtr Protecting Group: Properties and Cleavage
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a robust, acid-labile protecting group for the arginine guanidinium side chain.[15][16] While effective, it is significantly more stable than the more modern Pmc and Pbf groups.[16][17]
-
Cleavage: Complete removal of the Mtr group requires prolonged treatment with strong acid, typically Trifluoroacetic acid (TFA).[15][18] A standard cleavage cocktail for Mtr deprotection is 95% TFA with scavengers like 5% phenol or thioanisole.[15][18]
-
Challenges: The cleavage can take several hours (e.g., 4-8 hours) to reach completion.[15][17][18] This extended exposure to strong acid can be problematic for peptides containing sensitive residues like tryptophan, which can be modified by byproducts from the Mtr group cleavage.[16][19] For peptides with multiple Arg(Mtr) residues, complete deprotection becomes even more difficult.[16] When possible, the more acid-labile Arg(Pbf) derivative is often preferred to minimize side reactions and shorten cleavage times.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive bromophenol blue test) | Insufficient reagent activity; Short coupling time; Steric hindrance. | Switch to a more powerful coupling reagent (e.g., from HATU to PyBrOP). Increase coupling time to 4-6 hours or overnight. Perform a double coupling. Consider microwave-assisted SPPS to drive the reaction to completion.[5] |
| Deletion Sequences in final product | Incomplete coupling in the previous cycle. | Optimize the coupling protocol as above. Ensure thorough washing between steps to remove any unreacted species. |
| Epimerization (Racemization) | Excessive pre-activation time; Use of a strong, non-hindered base. | Minimize pre-activation time to 2-5 minutes. Use a hindered base like DIPEA or 2,4,6-Collidine instead of NMM. Use HATU, which is known to suppress epimerization compared to other reagents.[9][10] |
| Incomplete Mtr Deprotection | Insufficient cleavage time or acid strength. | Increase the cleavage time with TFA, monitoring by HPLC.[15][18] For peptides with multiple Arg(Mtr) residues, consider cleavage at a slightly elevated temperature (e.g., 30-35°C), though this may increase side reactions. |
Conclusion
The successful incorporation of this compound is a demanding but achievable task in peptide synthesis. Success hinges on acknowledging the severe steric hindrance and selecting a sufficiently potent coupling reagent. HATU stands out as the most reliable and efficient choice for this purpose, providing a balance of high reactivity and suppression of side reactions. For the most extreme cases, more powerful phosphonium reagents like PyBrOP offer a viable, albeit more costly, alternative. By employing optimized protocols with extended coupling times, careful monitoring with the appropriate tests, and an understanding of the properties of the Mtr protecting group, researchers can confidently incorporate this valuable building block into complex peptide targets, unlocking new possibilities in drug discovery and development.
References
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Unknown Author. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Benchchem. (n.d.). A Comparative Guide to Arginine Side-Chain Protecting Groups: Pbf, Mtr, and Pmc.
- Unknown Author. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
- Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Unknown Author. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Unknown Author. (n.d.). Accelerated chemical synthesis of peptides and small proteins. PNAS.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Unknown Author. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Benchchem. (n.d.). Side reactions associated with N-methylated amino acid coupling.
Sources
- 1. peptide.com [peptide.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scienmag.com [scienmag.com]
- 8. blog.mblintl.com [blog.mblintl.com]
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- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
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- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols: Mastering the Deprotection of Mtr-Protected Arginine in Fmoc Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The selection and subsequent removal of protecting groups are cornerstones of successful solid-phase peptide synthesis (SPPS). For arginine (Arg), a critical amino acid in many biologically active peptides, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group has historically served as a robust side-chain protecting group. However, its formidable stability presents unique challenges during the final cleavage and deprotection steps. This guide provides an in-depth analysis of the Mtr group, the mechanistic principles governing its removal, and detailed, field-proven protocols for its efficient deprotection in the context of Fmoc-based SPPS. We will explore the causality behind experimental choices, address common pitfalls, and offer troubleshooting strategies to empower researchers in achieving high-purity arginine-containing peptides.
The Mtr Protecting Group: A Double-Edged Sword in Peptide Synthesis
The guanidinium side chain of arginine is highly basic and requires protection throughout the iterative coupling and deprotection cycles of Fmoc-SPPS. The Mtr group, a sulfonyl-based protecting group, offers excellent stability to the mildly basic conditions (typically 20% piperidine in DMF) used for N-terminal Fmoc group removal.[1] This stability is crucial to prevent unwanted side reactions at the arginine side chain during peptide elongation.
However, the very stability that makes Mtr a reliable protector during synthesis also renders it the most difficult to remove among the common sulfonyl-based arginine protecting groups, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[2][3] The generally accepted order of increasing acid lability is Mtr < Pmc < Pbf.[3] The removal of the Mtr group requires harsh, prolonged acid treatment, typically with trifluoroacetic acid (TFA), which can lead to undesired side reactions and degradation of the target peptide, particularly in sequences containing sensitive residues like tryptophan or methionine.[2][4]
The Mechanism of Mtr Deprotection: An Acid-Catalyzed SN1 Reaction
The deprotection of the Mtr group is an acid-catalyzed process that proceeds via an SN1-type mechanism.
Figure 1: Simplified mechanism of Mtr deprotection.
-
Protonation: The sulfonyl group of the Mtr is protonated by a strong acid, typically TFA.
-
Cleavage: The protonated Mtr group departs, forming a resonance-stabilized carbocation. This is the rate-limiting step and is significantly slower for Mtr compared to Pmc or Pbf due to the electronic properties of the aromatic ring.[2]
-
Carbocation Trapping: The highly reactive Mtr carbocation is quenched by nucleophilic "scavenger" molecules present in the cleavage cocktail to prevent it from reattaching to the arginine side chain or reacting with other nucleophilic residues in the peptide, such as tryptophan.[5]
The Critical Role of the Cleavage Cocktail
Due to the stability of the Mtr group, a simple TFA/water solution is insufficient for clean and complete deprotection. A carefully formulated cleavage cocktail containing scavengers is essential.
Core Components and Their Functions
| Component | Typical Concentration (v/v) | Primary Function(s) |
| Trifluoroacetic Acid (TFA) | 80-95% | The strong acid that drives the cleavage of the protecting group and the peptide from the resin.[6] |
| Thioanisole | 2.5-5% | A soft nucleophile that is highly effective at scavenging the Mtr carbocation.[4] It is a key component for Mtr removal. |
| Phenol | 5% | Acts as a scavenger and can help to solvate the peptide.[7][8] |
| Water (H₂O) | 2.5-5% | Scavenges tert-butyl cations generated from other protecting groups (e.g., Boc, tBu).[9] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A strong reducing scavenger, particularly useful for preventing oxidation of tryptophan and for scavenging trityl cations from cysteine.[10] |
| Triisopropylsilane (TIS) | 1-2.5% | An effective scavenger for trityl and t-butyl cations through reductive quenching. |
Table 1: Common components of cleavage cocktails for Mtr deprotection.
The choice and composition of the cleavage cocktail are dictated by the peptide sequence. For peptides containing multiple Arg(Mtr) residues or other sensitive amino acids, a more robust cocktail is necessary.[11]
Detailed Protocols for Mtr Deprotection
Standard Protocol for Single Arg(Mtr) Residues
This protocol is suitable for peptides containing a single Arg(Mtr) residue and no other particularly sensitive amino acids.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Cleavage Cocktail (Reagent R): TFA/Thioanisole/H₂O/EDT (90:5:3:2, v/v/v/v)[12]
-
Ice-cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Filtration apparatus
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (10 mL per gram of resin) to the resin.[12]
-
Incubation: Gently agitate the suspension at room temperature. The deprotection of a single Mtr group can take 4-8 hours.[2][8]
-
Monitoring (Recommended): To determine the optimal cleavage time, a small aliquot of the cleavage solution can be taken at various time points (e.g., 2, 4, 6, 8 hours), precipitated with ether, and analyzed by HPLC or LC-MS to monitor the disappearance of the Mtr-protected peptide.[7][8][10]
-
Peptide Precipitation: After completion, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Extended Protocol for Multiple Arg(Mtr) Residues or Tryptophan-Containing Peptides
The presence of multiple Arg(Mtr) residues necessitates significantly longer reaction times, often up to 24 hours.[5][10][11] This extended exposure to strong acid increases the risk of side reactions, particularly the alkylation or sulfonation of tryptophan residues.[5][10]
Figure 2: Workflow for extended Mtr deprotection.
Key Modifications:
-
Cleavage Cocktail: A more potent cocktail is often required. "Reagent K" (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) is a common choice.[9]
-
Alternative: TMSBr Protocol: For rapid and clean deprotection of multiple Arg(Mtr) residues (up to 4 residues in 15 minutes), a trimethylsilyl bromide (TMSBr) based cleavage can be employed.[10] This method has been shown to suppress sulfonation by-products.[10]
-
Tryptophan Protection: If synthesizing a Trp-containing peptide where Arg(Mtr) is used, it is highly recommended to use Fmoc-Trp(Boc)-OH to protect the indole side chain, which significantly reduces the risk of modification during the harsh Mtr deprotection.[5][10]
-
Iterative Cleavage: If complete deprotection is not achieved after 6-8 hours, it is advisable to precipitate the peptide, wash it, and subject it to a fresh batch of cleavage cocktail rather than simply extending the time with the original mixture.[10]
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reaction time; Ineffective cleavage cocktail; Multiple Arg(Mtr) residues. | Extend cleavage time and monitor by HPLC.[5] Use a stronger cocktail like Reagent K or the TMSBr protocol.[9][10] Consider repeating the cleavage with fresh reagents.[10] |
| Tryptophan Modification | Alkylation or sulfonation by the Mtr cation or its by-products. | Use Fmoc-Trp(Boc)-OH during synthesis.[5][10] Ensure an adequate concentration of scavengers (thioanisole, EDT). |
| Peptide Degradation | Prolonged exposure to strong acid. | Minimize cleavage time by monitoring the reaction closely.[8] For very sensitive sequences, consider using a more labile Arg protecting group like Pbf from the outset. |
| Sulfonation of Arginine | An unexpected side reaction where the sulfonyl group modifies the deprotected arginine. | This is an inherent risk with Mtr. The TMSBr protocol is reported to suppress this side reaction.[10] Re-evaluation of the protecting group strategy may be necessary. |
Table 2: Troubleshooting common issues in Mtr deprotection.
Conclusion: A Calculated Choice
While largely superseded by the more acid-labile Pbf and Pmc groups in modern Fmoc-SPPS, the Mtr group remains a viable option when extreme stability is required during synthesis.[2][8] Successful deprotection hinges on a deep understanding of its chemical stability and the rational design of a potent cleavage strategy. By employing optimized cleavage cocktails, diligently monitoring the reaction, and being aware of potential side reactions, researchers can effectively utilize Fmoc-Arg(Mtr)-OH to synthesize complex arginine-containing peptides. For most standard applications, however, the use of Fmoc-Arg(Pbf)-OH is now the recommended approach due to its milder deprotection requirements, leading to higher purity and yield of the final peptide product.[2]
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2019). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 24(15), 2746. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Bulletins & General Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Retrieved from [Link]
-
Miranda, V. J., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Retrieved from [Link]
-
Beck-Sickinger, A. G., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31. Retrieved from [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2007077112A1 - Methods for the synthesis of arginine-containing peptides.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
Application Notes & Protocols: The Strategic Use of Fmoc-N-Me-Arg(Mtr)-OH in Modern Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of Nα-Fmoc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, or Fmoc-N-Me-Arg(Mtr)-OH, in peptide-based drug discovery. This document provides an in-depth analysis of the rationale behind its use, detailed protocols for its incorporation into peptide sequences, and expert insights into overcoming the unique challenges associated with this sterically hindered amino acid derivative.
The Rationale: Why N-Methylated Arginine is a Privileged Motif in Drug Design
The transition of peptides from research tools to therapeutic agents has been frequently hampered by their inherent pharmacokinetic liabilities, namely poor metabolic stability and low cell permeability.[1] N-methylation of the peptide backbone is a powerful and validated strategy to systematically address these limitations.[1][2] The incorporation of an N-methylated arginine, in particular, offers a suite of advantages that can profoundly enhance the drug-like properties of a peptide candidate.
-
Enhanced Proteolytic Stability : The addition of a methyl group to the amide nitrogen sterically shields the adjacent peptide bond from the action of proteases. This disruption of enzyme recognition and cleavage significantly increases the peptide's resistance to degradation, leading to a longer in vivo half-life.[1][3]
-
Improved Membrane Permeability and Bioavailability : N-methylation eliminates the amide proton, a critical hydrogen bond donor. This modification reduces the desolvation penalty required for the peptide to transition from an aqueous environment into the lipid bilayer of cell membranes, thereby improving passive diffusion.[1][4] This has been shown to enhance the performance of cell-penetrating peptides and can contribute to oral bioavailability.[4][5]
-
Conformational Control and Receptor Selectivity : The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone. This can "lock" the peptide into a bioactive conformation that is pre-organized for binding to its target receptor, potentially increasing both affinity and selectivity.[1]
-
Modulation of Biological Interactions : As a key component of many cell-penetrating peptides, arginine's guanidinium group is pivotal for cellular uptake. Nα-methylation can fine-tune these interactions, potentially leading to more effective cellular penetration.[4][5] Furthermore, N-methylated arginine is a known modulator of nitric oxide synthase (NOS) activity, making it a valuable tool for developing inhibitors in therapeutic areas such as septic shock and inflammation.[6][7][8]
Below is the chemical structure of this compound, highlighting its key functional components.
Caption: Functional components of this compound.
The Mtr Protecting Group: A Deliberate Choice for Specific Strategies
In modern Fmoc-based solid-phase peptide synthesis (SPPS), the choice of protecting group for arginine's highly basic guanidinium side-chain is critical. While the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is now the most common choice due to its high acid lability, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group remains a valuable tool for specific applications.[9][10] The Mtr group is significantly more robust and requires harsher acidic conditions for its removal.[9][11]
This robustness can be strategically advantageous in complex syntheses, such as those involving on-resin cyclization or the incorporation of other acid-sensitive moieties where premature deprotection of arginine is a concern. However, its use necessitates carefully planned and monitored cleavage protocols.
Data Presentation: Comparative Analysis of Arginine Protecting Groups
The following table provides a comparative overview of the most common sulfonyl-based protecting groups for arginine in Fmoc-SPPS.
| Parameter | Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Relative Acid Lability | Lowest[9][11] | Intermediate[12] | Highest[9][11] |
| Typical Cleavage Conditions | TFA / Thioanisole or Phenol (5%)[12][13] | Standard TFA cocktail (e.g., 95% TFA) | Standard TFA cocktail (e.g., 95% TFA) |
| Typical Cleavage Time | 4 - 24 hours, requires monitoring[9] | 2 - 4 hours | 1.5 - 3 hours |
| Key Advantage | High stability to milder acids; useful in complex syntheses where orthogonal protection is needed. | More labile than Mtr. | Rapid and clean deprotection under mild conditions, minimizing side reactions.[9] |
| Key Disadvantage | Requires harsh, prolonged acid treatment, which can lead to peptide degradation and side reactions.[9][12] Difficult to remove from peptides with multiple Arg(Mtr) residues.[12] | Higher propensity for tryptophan alkylation compared to Pbf.[9] | Can be susceptible to δ-lactam formation during activation, especially with DIC.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of N-methylated amino acids is challenging due to the steric hindrance at the secondary amine, which significantly slows coupling kinetics.[14] This protocol is optimized to overcome these challenges.
Materials:
-
Fmoc-Rink Amide or appropriate Wang resin
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent high-efficiency reagent (e.g., HBTU, PyBOP).[15][16]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), DMF
-
Monitoring Reagent: Bromophenol Blue Test Solution (250 mg in 50 mL DMF).[16]
Experimental Workflow Diagram:
Caption: SPPS cycle for incorporating this compound.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amine of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Crucial Step): In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for a minimum of 2 hours. For difficult couplings (e.g., coupling to another N-methylated residue), extend the time to 4 hours or consider gentle heating (35-40°C).
-
Coupling Monitoring:
-
Remove a small sample of resin beads and wash them with methanol.
-
Add the Bromophenol Blue test solution.
-
Result: A yellow color indicates the absence of free primary/secondary amines, signifying complete coupling. A blue or green color indicates incomplete coupling, and a second coupling is required.[16]
-
Causality Note: The standard ninhydrin test is unreliable for secondary amines like N-methyl arginine, as it produces a very weak color change. The Bromophenol blue test is a reliable qualitative method for detecting unreacted amines.[14]
-
-
Recoupling (If Necessary): If the monitoring test is positive (blue/green), drain the reaction vessel and repeat steps 4 and 5 (a "double coupling") with a fresh solution of activated amino acid.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: Cleavage and Mtr Group Deprotection
The removal of the Mtr group is the most critical and time-consuming step when using this protecting group. The protocol must be followed precisely to ensure complete deprotection while minimizing peptide degradation.
Materials:
-
Peptidyl-resin (fully synthesized and dried)
-
Cleavage Cocktail: Reagent B (TFA/Phenol/H₂O, 90:5:5, v/w/v) or a Thioanisole-based cocktail (TFA/Thioanisole/H₂O, 90:5:5, v/v/v).[9]
-
Ice-cold diethyl ether
-
Centrifuge and lyophilizer
Cleavage and Deprotection Workflow:
Caption: Workflow for peptide cleavage and Mtr group deprotection.
Step-by-Step Methodology:
-
Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the slurry at room temperature.
-
Causality Note: The Mtr group is highly stable to acid. Complete cleavage requires prolonged exposure to a strong acid like TFA. Scavengers such as phenol or thioanisole are essential to trap the reactive sulfonyl cations released during deprotection, preventing re-attachment to sensitive residues like Tryptophan.[12][13]
-
-
Reaction Time & Monitoring: The required time can range from 4 to 24 hours.[9] For peptides with a single Arg(Mtr), 7-8 hours is often sufficient.[13][17] For sequences with multiple Arg(Mtr) residues or other sensitive amino acids, it is highly recommended to monitor the progress of the deprotection by taking small aliquots of the cleavage mixture, precipitating the peptide, and analyzing it by HPLC and Mass Spectrometry.
-
Peptide Isolation: Once cleavage is complete, filter the resin and collect the filtrate containing the peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Slowly add the TFA solution to a 10-fold volume of ice-cold diethyl ether with gentle stirring. A white precipitate (the crude peptide) should form.
-
Purification: Pellet the peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying and Storage: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by preparative HPLC followed by lyophilization.
Troubleshooting Common Issues
| Problem | Symptom(s) | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Bromophenol blue test remains blue/green; Mass spectrometry shows deletion sequences (Mass = M - Mass of N-Me-Arg). | Steric hindrance of the N-methyl group slowing reaction kinetics. Insufficiently reactive coupling reagents. | Employ a "double coupling" strategy.[14] Switch to a more potent coupling reagent like HATU or COMU.[15] Increase coupling time to 4+ hours or use microwave irradiation. Ensure a 4-fold excess of amino acid and activating reagents.[16] |
| Incomplete Mtr Deprotection | Mass spectrometry shows a persistent +224 Da adduct on Arginine (C₁₀H₁₂O₂S). | Insufficient cleavage time. Inadequate scavenger concentration. | Extend the cleavage time, using HPLC to monitor completion.[9][13] Ensure the cleavage cocktail contains at least 5% (w/w) phenol or an equivalent scavenger.[13] For multiple Mtr groups, cleavage times approaching 24 hours may be necessary. |
| Tryptophan Modification | Mass spectrometry shows unexpected +224 Da adducts on Tryptophan residues. | Re-alkylation of the indole side chain by the carbocation generated from the Mtr group during cleavage. | Use Trp(Boc) for side-chain protection. Ensure a sufficient concentration of scavengers like thioanisole or phenol in the cleavage cocktail.[12] |
Conclusion
This compound is a specialized but powerful building block for the synthesis of peptide therapeutics with enhanced drug-like properties. The strategic incorporation of N-methylated arginine can overcome key pharmacokinetic hurdles, leading to more stable and bioavailable drug candidates. Success with this reagent hinges on a clear understanding of its unique chemical nature. The steric hindrance of the N-methyl group demands optimized coupling strategies with potent reagents and vigilant monitoring, while the robustness of the Mtr protecting group necessitates a patient and methodical approach to the final cleavage step. By implementing the detailed protocols and heeding the expert insights provided in these notes, researchers can confidently leverage this compound to advance the frontiers of peptide drug discovery.
References
- Aapptec (n.d.).
- Aapptec (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
- BenchChem (2025). A Comparative Guide to Arginine Side-Chain Protecting Groups: Pbf, Mtr, and Pmc. BenchChem.
- Aapptec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides.
- Calabretta, L. O., Yang, J., & Raines, R. T. (2023). Nα-Methylation of arginine: Implications for cell-penetrating peptides. Journal of Peptide Science, e3468.
- Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
- BenchChem (2025).
- BenchChem (2025). A Comparative Guide to the Acid Lability of Arginine Protecting Groups: Pmc vs. Pbf, Mtr, and Boc. BenchChem.
- Aapptec (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec Peptides.
- Calabretta, L. O., Yang, J., & Raines, R. T. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Journal of Peptide Science, e3468. Published by Wiley.
- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
- Hibbs, J. B., et al. (1993). NG-methyl-L-arginine, an inhibitor of nitric oxide synthase, reverses interleukin-2-induced hypotension. Journal of the National Cancer Institute, 85(12), 1015-1017.
- BenchChem (2025).
- BenchChem (2025). A Comparative Guide to the Efficacy of Fmoc-Arg(Pbf)-OH in Complex Peptide Synthesis. BenchChem.
- Kruger, H. G., et al. (2016). Synthesis of N-methyl arginine analogues and their evaluation as antiplasmodial agents. Organic & Biomolecular Chemistry, 14(3), 963-971.
- Kittel, A., & Maas, R. (2014). Pharmacology and clinical pharmacology of methylarginines used as inhibitors of nitric oxide synthases. Current pharmaceutical design, 20(22), 3530–3547.
- Sakuma, I., et al. (1992). NG-methyl-L-arginine, an inhibitor of L-arginine-derived nitric oxide synthesis, stimulates renal sympathetic nerve activity in vivo. A role for nitric oxide in the central regulation of sympathetic tone?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nα-Methylation of arginine: Implications for cell-penetrating peptides [dspace.mit.edu]
- 6. NG-methyl-L-arginine, an inhibitor of nitric oxide synthase, reverses interleukin-2-induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and clinical pharmacology of methylarginines used as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NG-methyl-L-arginine, an inhibitor of L-arginine-derived nitric oxide synthesis, stimulates renal sympathetic nerve activity in vivo. A role for nitric oxide in the central regulation of sympathetic tone? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. peptide.com [peptide.com]
Application Notes & Protocols: A Guide to the Strategic Incorporation of N-methylated Arginine into Peptides
Abstract
The post-translational modification of arginine through N-methylation is a critical regulatory mechanism in a vast array of cellular processes, including signal transduction, gene expression, and RNA metabolism.[1] Consequently, peptides containing N-methylated arginine residues are invaluable tools for elucidating these biological pathways and represent a promising avenue for therapeutic development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary methodologies for incorporating N-methylated arginine into synthetic peptides. We will delve into the nuances of direct chemical synthesis using pre-modified building blocks and enzymatic modification of existing peptides. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides robust methods for the characterization of the final methylated peptide products.
The Significance of Arginine N-Methylation
Arginine methylation is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), which transfer a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the guanidino nitrogen atoms of arginine residues.[2] This modification can exist in three forms: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA).[3] These distinct methylation states are installed by different classes of PRMTs, with Type I enzymes producing MMA and aDMA, and Type II enzymes generating MMA and sDMA.[1] A third type, PRMT7, primarily acts as a monomethyltransferase.[1][2]
The presence of a methyl group on the arginine side chain can profoundly impact protein-protein interactions, protein-nucleic acid interactions, and the overall structure and function of a protein.[1] For instance, the methylation of arginine residues within histone tails is a key epigenetic mark that influences chromatin structure and gene transcription.[4] In the context of drug development, incorporating N-methylated arginine into peptide-based therapeutics can enhance their metabolic stability, improve cell permeability, and modulate their binding affinity and selectivity for their biological targets.[5]
Strategic Pathways for Incorporating N-methylated Arginine
There are two primary strategies for generating peptides containing N-methylated arginine: direct chemical synthesis and post-synthetic enzymatic modification. The choice between these methods depends on the specific research goals, the desired type and position of the methylation, and the available resources.
Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The most direct and versatile method for generating peptides with precisely positioned N-methylated arginine residues is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] This approach utilizes commercially available Fmoc-protected N-methylated arginine derivatives as building blocks, which are incorporated into the growing peptide chain in a stepwise manner.
Causality Behind Experimental Choices:
The guanidino group of arginine is highly basic and nucleophilic, necessitating the use of a side-chain protecting group during SPPS to prevent unwanted side reactions.[7] Common protecting groups for arginine include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), with Pbf being more labile and often preferred.[7][8]
A significant challenge in synthesizing peptides with N-methylated amino acids is the increased steric hindrance at the coupling site.[9] This can lead to incomplete or slow coupling reactions, resulting in deletion sequences and lower yields.[10] To overcome this, more potent coupling reagents and optimized reaction conditions are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[9]
Workflow for Incorporating N-methylated Arginine via SPPS
Caption: SPPS workflow for peptide synthesis with N-methylated arginine.
Protocol 1: Solid-Phase Synthesis of a Peptide Containing N-methylated Arginine
This protocol outlines the manual synthesis of a model peptide containing an N-methylated arginine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Nω-monomethyl-Arg(Pbf)-OH
-
Coupling reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)[11]
-
Deprotection solution: 20% piperidine in NMP
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Washing solvent: Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in NMP for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with NMP (5 times) to remove piperidine.
-
Coupling of N-methylated Arginine:
-
Monitoring the Coupling Reaction: Perform a colorimetric test (e.g., bromophenol blue test) to ensure the coupling reaction is complete.[9] If incomplete, repeat the coupling step.
-
Washing: Wash the resin with NMP (5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Analysis: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by liquid chromatography-mass spectrometry (LC-MS/MS).[12]
Table 1: Recommended Coupling Reagents for N-methylated Amino Acids
| Coupling Reagent | Description | Reference |
| HATU | A highly effective uronium-based coupling reagent, particularly for sterically hindered couplings. | [9] |
| PyBOP | A phosphonium-based reagent, also effective for difficult couplings. | [9] |
| PyAOP | Similar to PyBOP but can offer advantages in certain contexts. | [9] |
| BOP-Cl | A less common but effective reagent for N-methylated residues. | [9] |
Enzymatic Methylation of Peptides
An alternative strategy is to synthesize an unmethylated peptide and then introduce the methyl group(s) enzymatically using a specific PRMT. This approach is particularly useful for studying the substrate specificity of PRMTs or when the required methylated arginine building block is not commercially available.[13]
Causality Behind Experimental Choices:
This method relies on the catalytic activity of a purified, recombinant PRMT.[13] The success of the assay is highly dependent on the activity of the enzyme.[13][14] The reaction utilizes S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor, allowing for the sensitive detection of methylation through autoradiography.[14][15] The reaction buffer is optimized to provide the ideal pH, ionic strength, and cofactors for the specific PRMT being used.[13]
Workflow for Enzymatic Peptide Methylation
Caption: In vitro enzymatic methylation of a target peptide.
Protocol 2: In Vitro Peptide Methylation Assay
This protocol describes a typical in vitro methylation assay using a purified PRMT and a radiolabeled methyl donor.[13][14]
Materials:
-
Purified recombinant PRMT (e.g., PRMT1 or PRMT5)
-
Substrate peptide (containing the target arginine residue)[16]
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
10x Methylation buffer (e.g., 500 mM Tris-HCl pH 8.5, 200 mM KCl, 100 mM MgCl₂)[13]
-
6x SDS protein sample loading buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
EN³HANCE spray (or similar scintillant)
-
X-ray film and developing reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Substrate peptide (1-2 µg)
-
10x Methylation buffer (3 µL)
-
³H-SAM (1 µCi)
-
Purified PRMT enzyme (0.2-0.5 µg)
-
Nuclease-free water to a final volume of 30 µL.
-
-
Initiate Reaction: Mix gently by tapping the tube.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.[14]
-
Stop Reaction: Terminate the reaction by adding 6 µL of 6x SDS protein sample loading buffer and heating at 95°C for 5 minutes.[14]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated peptides from the gel to a PVDF membrane using a semi-dry or wet transfer system.[13]
-
Autoradiography:
-
Spray the dry PVDF membrane with EN³HANCE.[14]
-
Allow the membrane to dry completely.
-
Expose the membrane to X-ray film at -80°C. The exposure time will vary depending on the signal intensity (from overnight to several days).
-
-
Develop Film: Develop the film to visualize the radiolabeled (methylated) peptide band.
Table 2: Typical Components of an In Vitro Methylation Reaction
| Component | Purpose | Typical Concentration/Amount | Reference |
| Substrate Peptide | The molecule to be methylated. | 0.5 - 2 µg | [14] |
| PRMT Enzyme | The catalyst for the methylation reaction. | 0.2 - 0.5 µg | [14] |
| ³H-SAM | The radioactive methyl group donor. | 1 µCi | [13][14] |
| Methylation Buffer | Maintains optimal pH and ionic conditions. | 1x final concentration | [13] |
| Water | To adjust the final reaction volume. | To final volume | [14] |
Characterization and Analysis of N-methylated Peptides
Regardless of the incorporation method, rigorous characterization is essential to confirm the identity, purity, and site of methylation of the final peptide product.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for analyzing post-translationally modified peptides.[12][17]
-
Purity and Identity: RP-HPLC coupled with a mass spectrometer allows for the assessment of peptide purity and confirmation of the correct molecular weight. The addition of a methyl group (CH₃) results in a mass increase of 14.01565 Da, while dimethylation results in a mass increase of 28.0313 Da.[17]
-
Site Localization: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence.[12] Different fragmentation techniques can be employed:
-
Collision-Induced Dissociation (CID): This is a common fragmentation method, but it can sometimes lead to the neutral loss of the methyl group from the arginine side chain, which can complicate site localization.[18]
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone while leaving labile modifications, like methylation, intact on the side chains.[17][18] This often provides clearer fragmentation patterns for localizing the methylation site.[18]
-
Enrichment Strategies:
For complex samples, such as cell lysates, enrichment of methylated peptides prior to MS analysis is often necessary due to their low abundance.[19] Immunoaffinity purification using antibodies specific for monomethyl-, aDMA-, or sDMA-arginine is a widely used and effective enrichment strategy.[20][21]
Conclusion
The ability to incorporate N-methylated arginine residues into peptides is a powerful tool for both basic research and therapeutic development. Chemical synthesis via SPPS offers precise control over the location and type of methylation, making it the method of choice for creating well-defined peptide analogs. Enzymatic methylation provides a valuable approach for studying PRMT activity and for applications where synthetic building blocks are unavailable. The robust analytical techniques, particularly advanced mass spectrometry, are critical for the unambiguous characterization of these modified peptides. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently generate and validate N-methylated peptides to advance their scientific and drug discovery endeavors.
References
-
ResearchGate. (n.d.). Arginine methylation by PRMTs Both type I and type II enzymes produce... Retrieved from ResearchGate. [Link]
-
Pawlak, M. R., & Richard, S. (2007). Arginine methylation at a glance. Journal of Cell Science, 120(24), 4243–4246. [Link]
-
Guo, H., et al. (2023). Protein arginine methylation in transcription and epigenetic regulation. Frontiers in Cell and Developmental Biology. [Link]
-
Ablack, J. N., & Richard, S. (2014). In vitro Methylation Assay to Study Protein Arginine Methylation. Journal of Visualized Experiments, (92), e52010. [Link]
-
Gao, J., et al. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. [Link]
-
Boehm, D., et al. (2023). Protocol for an in vitro assay to study HIV-1 Tat methylation. STAR Protocols. [Link]
-
Osborne, T. C., et al. (2019). Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level. Biochemical Society Transactions. [Link]
-
Mtoz Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS. Retrieved from Mtoz Biolabs. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from AAPPTec. [Link]
-
Cold Spring Harbor Protocols. (n.d.). In vitro Arginine Methylation Assays. Retrieved from Cold Spring Harbor Protocols. [Link]
-
Loffet, A., et al. (2002). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. Journal of Peptide Research. [Link]
-
MDPI. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from MDPI. [Link]
-
Garcia de la Torre, B., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. [Link]
-
JoVE. (2022, July 30). Methylation Assay To Study Protein Arginine Methylation l Protocol Preview [Video]. YouTube. [Link]
-
MDPI. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from MDPI. [Link]
-
ResearchGate. (2020). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from ResearchGate. [Link]
-
JoVE. (2014). In vitro Methylation Assay to Study Protein Arginine Methylation. Retrieved from JoVE. [Link]
-
百泰派克生物科技. (n.d.). Methylation Analysis Method. Retrieved from 百泰派克生物科技. [Link]
-
Piekielna-Cesarz, S., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. [Link]
-
Guo, M., et al. (2021). Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method. Proceedings of the National Academy of Sciences. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]
-
Salome, C., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biochemistry. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from Springer Nature Experiments. [Link]
-
Phanstiel, O., et al. (2010). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Cell Signaling Technology. (n.d.). Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation. Retrieved from Cell Signaling Technology. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
CH3 BioSystems. (n.d.). Arginine-Rich Peptide -Methylation Substrate. Retrieved from CH3 BioSystems. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from Springer Nature Experiments. [Link]
-
Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from Royal Society of Chemistry. [Link]
-
ACS Publications. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from ACS Publications. [Link]
-
ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Retrieved from ResearchGate. [Link]
-
ScienceDirect. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type. Retrieved from ScienceDirect. [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from ACS Publications. [Link]
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- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 13. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.org [mdanderson.org]
- 15. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ch3biosystems.com [ch3biosystems.com]
- 17. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-N-Me-Arg(Mtr)-OH in the Synthesis of Therapeutic Peptides
Introduction: The Significance of N-Methylation in Therapeutic Peptides
N-methylation of the peptide backbone is a critical modification in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1][2][3] The introduction of a methyl group on the amide nitrogen atom imparts several advantageous characteristics, including enhanced metabolic stability against proteolytic degradation, improved cell permeability, and the ability to fine-tune receptor binding affinity and specificity.[2][3][4] Fmoc-N-Me-Arg(Mtr)-OH is a specialized amino acid derivative designed for the incorporation of N-methylated arginine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).[5] This guide provides a comprehensive overview of its application, detailing the underlying chemical principles and offering robust protocols for its successful use in the synthesis of therapeutic peptides.
The arginine residue, with its positively charged guanidinium group, is a frequent constituent of bioactive peptides, playing a crucial role in receptor recognition and binding. N-methylation of arginine can further enhance these interactions and improve the overall therapeutic profile of the peptide.[3] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group serves as a robust acid-labile protecting group for the guanidino moiety of arginine, ensuring its stability throughout the iterative steps of Fmoc-based SPPS.[5][6][7]
This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified peptides. It aims to provide not only a set of validated protocols but also the scientific rationale behind the experimental choices, thereby empowering users to troubleshoot and optimize their synthetic strategies.
Core Principles and Rationale
The Role of the Mtr Protecting Group
The selection of the side-chain protecting group for arginine is a critical determinant of the success of a peptide synthesis campaign. The Mtr group, while one of the earlier sulfonyl-based protecting groups, is known for its high stability under the mildly basic conditions required for Fmoc deprotection (e.g., piperidine in DMF).[6] However, its removal requires relatively harsh acidic conditions, typically a prolonged treatment with trifluoroacetic acid (TFA).[6][8] This characteristic necessitates careful consideration of the overall synthetic strategy, particularly for peptides containing other acid-sensitive residues.
Compared to more modern arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr is significantly more acid-stable.[6][7] While Pbf and Pmc can be cleaved with standard TFA cocktails in a shorter timeframe, Mtr often requires extended reaction times (e.g., 4-24 hours) and the inclusion of scavengers to prevent side reactions.[6] This property can be advantageous in specific synthetic scenarios where partial or premature deprotection of arginine is a concern.
Challenges in Coupling N-Methylated Amino Acids
The incorporation of N-methylated amino acids, including this compound, presents a significant synthetic challenge due to steric hindrance.[9] The presence of the methyl group on the alpha-nitrogen sterically encumbers the approach of the activated carboxyl group of the incoming amino acid, slowing down the coupling reaction. This can lead to incomplete couplings and the formation of deletion sequences, ultimately reducing the yield and purity of the target peptide.
To overcome this steric barrier, highly efficient coupling reagents and optimized reaction conditions are essential. Standard coupling reagents may not be sufficient to drive the reaction to completion. Therefore, the use of more potent activators, such as phosphonium or aminium salts, is highly recommended.[10][11][12] Additionally, extending the coupling time and employing microwave-assisted synthesis can significantly improve the efficiency of incorporating these sterically hindered residues.[4]
Experimental Protocols
Materials and Reagents
-
This compound
-
High-quality solid-phase synthesis resin (e.g., Rink Amide, 2-Chlorotrityl chloride)
-
Standard Fmoc-protected amino acids
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, sequencing grade
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives:
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
HOBt (1-Hydroxybenzotriazole) - Note: HOBt is now classified as an explosive and requires special handling. Oxyma Pure is a safer and often more effective alternative.[13]
-
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Deprotection and Cleavage Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Phenol
-
-
Analytical Equipment:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometer (MS)
-
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual SPPS of a target peptide on a Rink Amide resin. Adjustments may be necessary for automated synthesizers.
1. Resin Swelling and Preparation:
- Place the desired amount of Rink Amide resin in a reaction vessel.
- Add DMF to swell the resin for at least 1 hour.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
3. Coupling of this compound:
Causality: Due to the steric hindrance of the N-methyl group, a potent coupling reagent and extended reaction time are crucial for achieving a high coupling efficiency. HATU in the presence of DIPEA is an excellent choice for this purpose.
4. Capping (Optional but Recommended):
- To block any unreacted amino groups and prevent the formation of deletion sequences, perform a capping step.
- Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
- Wash the resin thoroughly with DMF.
5. Chain Elongation:
- Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.
Protocol 2: Cleavage and Mtr Deprotection
Causality: The Mtr group requires strong acidic conditions for its removal. A standard TFA cleavage cocktail is used, but the reaction time is significantly longer compared to the deprotection of Pbf or Pmc groups. Phenol is included as a scavenger to trap the reactive species generated during the cleavage of the Mtr group and other protecting groups, thereby preventing side reactions.[8][14]
1. Resin Preparation for Cleavage:
- After the final Fmoc deprotection, wash the peptidyl-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage from the Resin and Mtr Deprotection:
- Prepare a cleavage cocktail of TFA/Phenol/Water/TIS (88:5:5:2, v/w/v/v) .
- Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature.
- Crucially, monitor the deprotection of the Mtr group by HPLC. [8][14] The cleavage can take between 4 to 24 hours for complete removal, especially if multiple Mtr-protected arginines are present.[6]
- Once the cleavage and deprotection are complete, filter the resin and collect the TFA filtrate.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
3. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.
- Dry the crude peptide under vacuum.
- Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile) and purify by preparative HPLC.
- Characterize the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.[15]
Data Presentation
Table 1: Comparison of Arginine Side-Chain Protecting Groups
| Protecting Group | Structure | Relative Acid Lability | Recommended Cleavage Conditions | Typical Cleavage Time | Key Considerations |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Low | TFA/Phenol/H₂O/TIS | 4-24 hours | Robust protection, but requires harsh and prolonged cleavage.[6] |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Medium | TFA/H₂O/TIS | 2-4 hours | More labile than Mtr, but can lead to tryptophan modification.[6][7] |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High | TFA/H₂O/TIS | 1-2 hours | The most widely used due to its high lability and cleaner cleavage.[6][16] |
Table 2: Recommended Coupling Conditions for this compound
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Coupling Time |
| HATU | - | DIPEA | DMF | Room Temp. | 2-4 hours |
| HBTU | HOBt/Oxyma Pure | DIPEA | DMF | Room Temp. | 3-5 hours |
| DIC | Oxyma Pure | - | DMF/DCM | Room Temp. | 4-6 hours |
Visualization of Workflows
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Detailed workflow for the cleavage and Mtr deprotection of the synthesized peptide.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | Insufficient activation, steric hindrance. | Use a more potent coupling reagent (e.g., HATU). Extend the coupling time. Consider microwave-assisted synthesis. Double couple the residue. |
| Incomplete Mtr Deprotection | Insufficient cleavage time or scavenger concentration. | Extend the cleavage time and monitor by HPLC until deprotection is complete. Ensure adequate scavenger (phenol) concentration. |
| Side Product Formation during Cleavage | Re-attachment of protecting groups or reactive intermediates to sensitive residues (e.g., Trp, Met). | Use an optimized scavenger cocktail. For tryptophan-containing peptides, consider using Fmoc-Trp(Boc)-OH to prevent modification. |
| Racemization | Over-activation or prolonged exposure to basic conditions. | Use additives like Oxyma Pure to suppress racemization. Minimize pre-activation times. Avoid excessive use of base. |
Case Study: Synthesis of an N-Methylated Analog of Icatibant
Icatibant is a decapeptide drug used for the treatment of hereditary angioedema.[17] Its sequence contains both D- and L-arginine residues. The synthesis of an N-methylated analog of Icatibant, where one of the arginine residues is replaced with N-methyl-arginine, can be accomplished using this compound. The synthesis would follow the general SPPS protocol outlined above, with special attention paid to the coupling of the N-methylated residue. The successful synthesis of such an analog would provide valuable insights into the structure-activity relationship of Icatibant and could lead to the development of new therapeutics with improved properties. The synthesis of Icatibant itself often involves the use of efficient coupling agents like HBTU and HOBt.[18]
Conclusion
The use of this compound is a valuable tool in the synthesis of therapeutically relevant peptides. While the incorporation of this N-methylated amino acid and the subsequent removal of the Mtr protecting group present unique challenges, these can be effectively overcome through the use of optimized protocols, potent coupling reagents, and careful monitoring of the reactions. The insights and methodologies provided in this guide are intended to facilitate the successful synthesis of novel N-methylated arginine-containing peptides, thereby advancing the field of peptide-based drug discovery.
References
- Aapptec. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine.
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
- BenchChem. (2025). A Comparative Guide to Arginine Side-Chain Protecting Groups: Pbf, Mtr, and Pmc.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Al-Gharabli, S., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- BenchChem. (n.d.). Fmoc-N-Me-D-Arg(Mtr)-OH|Peptide Synthesis Reagent.
- BenchChem. (n.d.). Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids.
- Google Patents. (n.d.). BR112020005963A2 - icatibant synthesis.
- Aapptec. (n.d.). Coupling Reagents.
- Google Patents. (n.d.). WO2019064220A1 - Synthesis of icatibant.
- Creative Proteomics. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
- El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110.
- ResearchGate. (n.d.). Scheme 3 Synthesis of the N-methyl arginine analogue 2. Reagents and....
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- National Institutes of Health. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides.
- Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]
- 18. BR112020005963A2 - icatibant synthesis - Google Patents [patents.google.com]
Navigating the Orthogonal Landscape: A Guide to Fmoc-N-Me-Arg(Mtr)-OH Compatibility in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Protecting Group Strategy
In the intricate world of solid-phase peptide synthesis (SPPS), the success of assembling a target peptide hinges on a meticulously planned protecting group strategy.[1][2] The principle of orthogonality, where different protecting groups can be selectively removed under distinct conditions without affecting others, is paramount for achieving high purity and yield.[3][4] This guide provides an in-depth analysis of Fmoc-N-Me-Arg(Mtr)-OH, a key building block for incorporating N-methylated arginine, and its compatibility with other commonly used protecting groups in SPPS. Understanding these relationships is crucial for designing robust synthetic routes for complex peptides, including those with post-translational modifications or cyclic architectures.
This compound presents a unique set of considerations due to the presence of three distinct protective moieties: the Nα-Fmoc group, the N-methyl group on the backbone amide, and the Mtr group on the guanidino side chain. Each of these components influences the reactivity of the amino acid and dictates the conditions required for its successful incorporation and subsequent deprotection.
Understanding the Key Players: A Protecting Group Compendium
A successful SPPS campaign relies on the judicious selection of protecting groups with non-overlapping cleavage conditions. The following table summarizes the properties of the Fmoc and Mtr groups, alongside other commonly employed protecting groups, to facilitate the design of orthogonal strategies.
| Protecting Group | Abbreviation | Function Protected | Cleavage Conditions | Incompatible With |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Piperidine (20% in DMF)[5][6] | Base-labile groups |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Arginine (side chain) | Strong acid (TFA), prolonged treatment[7][8] | Highly acid-labile groups |
| tert-Butoxycarbonyl | Boc | α-Amino, Lysine (side chain) | Moderate acid (e.g., 50% TFA in DCM)[4] | Mtr, Pbf, tBu, Trt |
| tert-Butyl | tBu | Asp, Glu, Ser, Thr, Tyr (side chain) | Strong acid (TFA)[2] | Mtr, Pbf, Boc, Trt |
| Trityl | Trt | Asn, Gln, Cys, His (side chain) | Mild acid (e.g., 1-5% TFA in DCM)[9] | Mtr, Pbf, Boc, tBu |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Arginine (side chain) | Strong acid (TFA), more labile than Mtr[7][9] | Boc, tBu, Trt |
| Allyloxycarbonyl | Alloc | Lysine, Ornithine (side chain) | Pd(0) catalyst | --- |
Orthogonal Protection Strategies with this compound
The core of a successful synthesis involving this compound lies in the exploitation of the differential lability of the Fmoc, Mtr, and other side-chain protecting groups. The standard Fmoc/tBu strategy provides a robust framework for incorporating this modified amino acid.[2][4]
The Primary Orthogonal Relationship: Fmoc vs. Acid-Labile Groups
The fundamental orthogonality in this system is between the base-labile Fmoc group and the acid-labile Mtr and tBu-based side-chain protecting groups. This allows for the iterative deprotection of the N-terminus with piperidine without premature cleavage of the side-chain protection.
Caption: Orthogonal deprotection scheme in Fmoc/tBu-based SPPS.
Compatibility Considerations:
-
Boc Group: The Boc group, while acid-labile, is generally considered "quasi-orthogonal" to the Mtr group.[2] The Boc group is removed by moderate acid (e.g., 50% TFA), while the Mtr group requires stronger and more prolonged acid treatment for complete cleavage.[4] This allows for selective Boc removal in the presence of Mtr, but care must be taken to avoid partial Mtr deprotection.
-
Trt Group: The highly acid-labile Trt group, often used for protecting Asn, Gln, and His, can be cleaved under very mild acidic conditions that leave the Mtr group intact.[9] This enables on-resin side-chain modifications if a Trt-protected residue is incorporated.
-
Pbf and Pmc Groups: Pbf and Pmc are alternative sulfonyl-based protecting groups for arginine that are more acid-labile than Mtr.[7][9][10] While compatible with the Fmoc group, their increased lability means that they may be partially cleaved during prolonged TFA treatments required for Mtr removal in peptides containing multiple Arg(Mtr) residues. Therefore, using a consistent protecting group for all arginine residues is generally recommended.
-
Alloc Group: The Alloc group is fully orthogonal to both Fmoc and Mtr, as it is removed by a Pd(0) catalyst. This allows for selective deprotection of an Alloc-protected residue for on-resin cyclization or branching without affecting other protecting groups.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines the standard procedure for coupling this compound during Fmoc-based SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling:
-
Prepare the activation solution: Dissolve this compound (3 eq.), HBTU/HOBt (or HATU/HOAt) (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is often necessary for the sterically hindered N-methylated amino acid.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.[6]
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes. Wash the resin with DMF and DCM.
-
Repeat Cycle: Proceed to the next coupling cycle.
Caption: Standard SPPS cycle for incorporating this compound.
Protocol 2: Final Cleavage and Deprotection
The Mtr group is known for its high acid stability, often requiring prolonged cleavage times.[8][11] The choice of cleavage cocktail is critical to ensure complete deprotection while minimizing side reactions.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K is a common choice for Mtr deprotection):
-
Cold diethyl ether
Procedure:
-
N-Terminal Fmoc Removal: If the final peptide has an N-terminal Fmoc group, remove it using the standard piperidine treatment as described in Protocol 1.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 4-8 hours. The exact time depends on the number of Arg(Mtr) residues and the overall peptide sequence.[12][14][15] Monitoring the cleavage by HPLC is recommended for optimization.[8]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | Steric hindrance of the N-methyl group. | Increase coupling time to 4-6 hours. Use a more powerful coupling reagent like HATU. Double couple the amino acid. |
| Incomplete Deprotection of Mtr Group | Insufficient cleavage time or inappropriate cleavage cocktail. | Increase the cleavage time to 8 hours or longer. Monitor deprotection by HPLC.[8] For peptides with multiple Arg(Mtr) residues, consider using a stronger cleavage cocktail containing TMSBr.[16] |
| Side Reactions during Cleavage (e.g., Tryptophan modification) | Re-attachment of cleaved protecting groups or scavengers. | Use a scavenger cocktail optimized for the peptide sequence. For peptides containing Trp, the use of Fmoc-Trp(Boc)-OH is strongly recommended to prevent modification of the indole side chain.[11] |
| Racemization | Base-catalyzed epimerization during activation. | Use a less hindered base like collidine instead of DIPEA during coupling, especially for sensitive amino acids. |
Conclusion
The successful incorporation of this compound into synthetic peptides requires a thorough understanding of protecting group compatibility and careful optimization of reaction conditions. By leveraging the principles of orthogonal protection and selecting appropriate coupling and cleavage protocols, researchers can confidently synthesize complex N-methylated arginine-containing peptides. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the challenges associated with this specialized amino acid derivative, ultimately enabling the development of novel peptide-based therapeutics and research tools.
References
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... Retrieved from [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(11), 541–552. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Bofill, J. M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9836–9844. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Machado, D. F. S., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1236-1248. Retrieved from [Link]
-
Sager, J., et al. (2015). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 69(6), 349-352. Retrieved from [Link]
-
Garg, S., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 26(14), 2824–2828. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
National Institutes of Health. (2018). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. PubMed Central. Retrieved from [Link]
- Google Patents. (2007). Methods for the synthesis of arginine-containing peptides.
-
National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). How to synthesis Fmoc-N-Me-Arg(Pbf)-OH. Retrieved from [Link]
-
American Chemical Society. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2016). A challenge: synthesis of Fmoc-N-Me-Arg(pbf)-OH with liquid phase synthesis.... Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving Mtr Group from Arginine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Sustainability. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Arg(Mtr)-OH, [98930-01-9]. Retrieved from [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. peptide.com [peptide.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-N-Me-Arg(Mtr)-OH Coupling Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-N-Me-Arg(Mtr)-OH . This N-methylated, arginine-derived amino acid is a powerful tool for creating peptides with enhanced stability and unique conformational properties. However, its incorporation presents significant synthetic challenges due to a combination of steric hindrance and side-chain reactivity. This document is designed for researchers, scientists, and drug development professionals to diagnose and overcome these challenges effectively.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the coupling of this compound.
Q1: Why is my coupling reaction with this compound showing a positive Kaiser test, indicating incomplete coupling?
A: This is the most common issue and is primarily due to severe steric hindrance. The combination of the N-methyl group on the peptide backbone and the bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on the arginine side chain dramatically slows down the reaction kinetics.[1][2] Standard coupling conditions are often insufficient to drive the reaction to completion.
Q2: What are the best coupling reagents for this compound?
A: High-potency coupling reagents are essential. Uronium/aminium salts like HATU , HCTU , and COMU are highly recommended.[3] Phosphonium salts such as PyBOP are also effective.[1] HATU is often considered the most efficient for sterically demanding and N-methylated amino acids due to the formation of a highly reactive OAt-ester.[4] Carbodiimide-based reagents like DCC or DIC are generally not reactive enough and should be avoided for this specific amino acid.
Q3: I see a significant deletion peak (M-Arg) in my final mass spectrum. What happened?
A: This indicates a failed coupling at the this compound step. The unreacted N-terminal amine from the previous cycle was capped (typically with acetic anhydride if a capping step is used) or remained unreacted, leading to a truncated peptide sequence. The root cause is the same as in Q1: insufficient coupling efficiency.
Q4: Are there any specific side reactions I should be aware of with this compound activation?
A: Yes. The most critical side reaction is δ-lactam formation . Upon activation, the carboxyl group can undergo intramolecular cyclization with the Nα-methylamino group, forming a stable, unreactive six-membered ring (a δ-lactam).[4][5][6] This permanently terminates the growing peptide chain. Minimizing the time between activation and exposure to the resin is crucial to mitigate this.
Q5: The Mtr protecting group seems difficult to remove during final cleavage. Is this normal?
A: Yes, the Mtr group is known for its high stability to acid.[7] It requires prolonged treatment with strong acid cocktails (e.g., 95% TFA) for complete removal, often needing 4 to 24 hours, especially if multiple Mtr-protected arginines are present in the sequence.[7] This can increase the risk of acid-sensitive side reactions elsewhere in the peptide. For this reason, the more acid-labile Pbf protecting group is now more commonly used for arginine.[7][8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving complex problems during the incorporation of this compound.
Problem 1: Low or No Coupling Efficiency
-
Symptoms:
-
Strong positive Kaiser test (deep blue beads) or other amine tests (e.g., TNBS) after the coupling step.
-
Mass spectrometry of the crude peptide shows a high abundance of the deletion sequence (Target Mass - 325.4 Da).
-
Low yield of the final desired peptide.
-
-
Causality Analysis: The extreme steric bulk of this compound is the primary cause. The N-methyl group prevents the ideal planar arrangement of the peptide backbone, and the bulky Mtr group further shields the reaction center. This necessitates highly optimized reaction conditions to achieve acceptable yields.
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for incomplete coupling.
Problem 2: Chain Termination due to Side Reactions
-
Symptoms:
-
Mass spectrum shows a peak corresponding to the peptide chain terminated by δ-lactam formation (Mass of truncated peptide + 307.4 Da, but this species will not extend and may be lost during washes). The primary evidence is the failed synthesis.
-
In some cases with uronium reagents, a minor peak corresponding to guanidinylation of the N-terminus might be observed (Mass of truncated peptide + 99 Da for HATU).[9][10]
-
-
Causality Analysis: The activated carboxyl group of this compound is highly susceptible to intramolecular attack by its own N-methyl amine, forming a dead-end δ-lactam. This reaction competes directly with the desired intermolecular coupling to the resin-bound peptide.[5][6] The risk is highest during a "pre-activation" step where the activated amino acid sits in solution before being added to the resin.
-
Mitigation Strategies:
Caption: Competing reactions during this compound coupling.
-
Use In Situ Activation: Do not pre-activate the amino acid for extended periods. Mix the this compound and coupling reagent (e.g., HATU) in DMF and add it immediately to the deprotected peptidyl-resin. The presence of the free amine of the peptide chain will favor the desired intermolecular reaction.
-
Optimize Base Addition: Add the base (e.g., DIPEA or Collidine) to the resin last, after the amino acid and coupling reagent have been added. This ensures activation happens in the presence of the nucleophile.
-
Avoid Excess Reagents: While a 3- to 5-fold excess is standard, avoid a very large excess of the coupling reagent relative to the amino acid, as this can promote side reactions like guanidinylation.[10]
-
Key Experimental Protocols
Protocol 1: Optimized Double Coupling of this compound using HATU
This protocol is designed to maximize the incorporation of this challenging amino acid.
-
Materials:
-
Deprotected peptidyl-resin (1 equivalent of free amine)
-
This compound (4 equivalents per coupling)
-
HATU (3.9 equivalents per coupling)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents per coupling)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid is fully removed (negative bromophenol blue test) and the resin is washed thoroughly with DMF.
-
First Coupling Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
First Coupling Reaction: Add the activation mixture to the swollen resin. Immediately add DIPEA (8 eq.). Agitate the reaction vessel for 2 hours at room temperature.
-
Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Intermediate Kaiser Test (Optional but Recommended): Take a small sample of beads and perform a Kaiser test. It will likely still be positive, but should be fainter than before coupling.
-
Second Coupling: Repeat steps 2 and 3 with fresh reagents for a second 2-hour coupling.
-
Final Wash: Drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all reactants.
-
Confirmation: Perform a final Kaiser test. The beads should be colorless or pale yellow, indicating a complete or near-complete reaction. If it remains positive, a third coupling may be considered, but diminishing returns are likely.
-
Protocol 2: Test Cleavage and Deprotection Monitoring for Arg(Mtr)
Given the difficulty of Mtr group removal, a small-scale test cleavage is highly recommended.
-
Materials:
-
Dry, protected peptidyl-resin (~20 mg)
-
Cleavage Cocktail: 92.5% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) / 2.5% 1,2-Ethanedithiol (EDT). Note: EDT is a scavenger to protect against side reactions from Mtr cleavage products.
-
Cold diethyl ether
-
-
Procedure:
-
Place the dry resin in a small Eppendorf tube.
-
Add ~200 µL of the cleavage cocktail to the resin.
-
Incubate at room temperature with occasional vortexing. Take aliquots at different time points (e.g., 2 hr, 4 hr, 6 hr) to find the optimal cleavage time. For a full-scale cleavage, this may extend up to 24 hours.
-
For each aliquot, precipitate the cleaved peptide by adding it to a separate tube containing ~1 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS. Check for the presence of the desired mass and the absence of any remaining Mtr group (+236.3 Da).
-
Data Summary & Reagent Comparison
The choice of coupling reagent and protecting group is critical. The following tables provide a comparative overview to guide experimental design.
Table 1: Performance Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | Very High | Excellent for N-methylated and hindered residues; fast kinetics. | Risk of δ-lactam formation; potential for guanidinylation.[10] |
| HBTU | Uronium/Aminium | High | Widely used, effective for many standard couplings. | Less reactive than HATU for severely hindered cases. |
| COMU | Uronium/Aminium | Very High | Reactivity comparable to HATU; byproducts are more soluble.[3] | More expensive than HBTU/HCTU. |
| PyBOP | Phosphonium | High | Lower risk of guanidinylation compared to uronium salts. | Slower reaction kinetics than HATU. |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective; low racemization potential.[3] | Generally insufficient for N-methylated arginine. |
Table 2: Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc SPPS
| Protecting Group | Chemical Name | Acid Lability | Advantages | Disadvantages |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Low | Commercially available for N-Me-Arg. | Requires harsh, prolonged acidolysis (4-24h TFA) for removal ; can cause peptide degradation.[7] |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Medium | More labile than Mtr. | Slower cleavage than Pbf; higher risk of modifying tryptophan.[7] |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High | Considered the modern standard ; cleaved cleanly and rapidly (1-3h TFA); minimizes side reactions.[7][8] | Higher cost; can still be sterically hindering.[5] |
References
- BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- BenchChem. (2025). Technical Support Center: Solid-Phase Synthesis of Arginine-Rich Peptides.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Arginine Side-Chain Protecting Groups: Pbf, Mtr, and Pmc.
- RSC Advances. (2017).
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?.
- BenchChem. (2025). A Comparative Guide to the Application of Fmoc-Arg(Pbf)-OH in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Green Chemistry. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent.
- Molecules. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Slow or Incomplete Mtr Group Deprotection
Welcome to the technical support guide for troubleshooting issues with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group. The Mtr group is a robust protecting group for the guanidino function of arginine, primarily used in solid-phase peptide synthesis (SPPS). However, its high stability can sometimes lead to challenges during the final deprotection step. This guide provides in-depth, experience-based answers to common problems encountered in the lab.
Part 1: Diagnosing the Problem
Before troubleshooting, it's critical to confirm that Mtr deprotection is indeed the issue. Incomplete removal can often be mistaken for other synthesis failures.
Q1: How can I definitively confirm that my Mtr deprotection is slow or incomplete?
Answer: The most reliable method is to monitor the reaction's progress and analyze the final crude product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Monitoring: A time-course study is highly recommended.[1][2][3][4] Take small aliquots of the cleavage reaction at various time points (e.g., 2, 4, 6, and 8 hours). Quench them immediately in cold ether and analyze by HPLC. An incomplete reaction will show the peak corresponding to the fully protected or partially protected peptide diminishing over time, while the peak for the desired, fully deprotected peptide grows. If the protected peptide peak remains significant after the expected reaction time, deprotection is slow or incomplete.
-
Mass Spectrometry Analysis: After the cleavage and work-up, analyze the crude product by LC-MS. The expected mass of your target peptide will be present, but you will also detect a significant peak corresponding to the peptide with the Mtr group still attached (Expected Mass + 236.3 Da).
A combination of these techniques provides unequivocal evidence and helps you gauge the extent of the problem.
Q2: What are the primary reasons Mtr deprotection fails?
Answer: Mtr is notoriously less acid-labile compared to more modern arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[3][5][6][7][8] Failure typically stems from three core areas:
-
Insufficient Acid Lability: The inherent stability of the Mtr group requires harsh, prolonged acid treatment for removal.[7][8][9]
-
Reaction Conditions: The cleavage cocktail composition, reaction time, and temperature are not optimized for the specific peptide sequence.
-
Peptide-Specific Effects: The number of arginine residues and the presence of other sensitive amino acids can complicate deprotection.[2][3][10]
The following sections will address how to troubleshoot each of these areas.
Part 2: Troubleshooting Cleavage Cocktails & Reagents
The composition of your cleavage cocktail is the most critical factor in achieving complete Mtr deprotection.
Q3: My cleavage cocktail doesn't seem to be working. Could my reagents be the problem?
Answer: Absolutely. The quality and composition of your trifluoroacetic acid (TFA) and scavengers are paramount.
-
TFA Quality: TFA is hygroscopic and can degrade. Use a fresh, high-purity bottle of TFA for your cleavage cocktail. Old or low-quality TFA may have a higher water content, reducing its effective acidity and hindering the cleavage of the robust Mtr group.
-
Scavenger Choice & Function: During deprotection, highly reactive carbocations are generated from the protecting groups and resin linker.[2][11][12] Scavengers are nucleophilic agents added to the cocktail to "trap" these cations and prevent them from causing side reactions, such as modifying sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2][13]
-
Thioanisole: Known to accelerate the removal of sulfonyl-based protecting groups like Mtr.[2][10] It is a crucial component for Mtr deprotection.
-
Phenol: Often used to protect Tyrosine and Tryptophan residues.[2][3] A common cocktail for Mtr removal is 5% (w/w) phenol in TFA.[1][4]
-
Water: Acts as a scavenger for tert-butyl cations.[12]
-
1,2-Ethanedithiol (EDT): A strong scavenger, particularly useful when Cys is present, but can cause side reactions with Trp during prolonged cleavage times.[2]
-
Triisopropylsilane (TIS): A very effective, non-odorous scavenger for quenching highly stabilized cations.[2][3]
-
Q4: What is the optimal cleavage cocktail for a peptide containing Arg(Mtr)?
Answer: There is no single "universal" cocktail. The choice depends on your peptide's sequence. However, for peptides containing the Mtr group, a more aggressive and specific cocktail is required compared to those with Pbf or Pmc.
Here is a table summarizing common cleavage cocktails. For Arg(Mtr), cocktails with extended reaction times and specific scavengers like thioanisole are necessary.
| Reagent Cocktail | Composition (v/v/v) | Target Residues & Key Features | Recommended Time for Arg(Mtr) |
| Standard TFA/Phenol | TFA/Phenol/Water (90:5:5) | A starting point for Mtr deprotection. Phenol protects Trp/Tyr.[1][4] | 4 - 8 hours |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A "workhorse" cocktail effective for complex peptides, including those with Arg(Mtr).[2] | 3 - 6 hours |
| TMSBr Cocktail | TFA/Thioanisole/EDT/m-cresol with TMSBr | An aggressive, rapid method shown to deprotect multiple Arg(Mtr) residues cleanly in as little as 15 minutes.[2][3][14] | 15 - 30 minutes |
Senior Scientist Tip: For peptides containing both Arg(Mtr) and Trp, a compromise must be struck. Prolonged exposure to standard cocktails can modify Trp.[2][3] In this case, using a Trp(Boc) protected residue during synthesis is strongly recommended to prevent side reactions.[2][3] If that is not possible, the rapid TMSBr method is an excellent alternative.[2][3]
Part 3: Optimizing Reaction Conditions & Protocols
If your cleavage cocktail is correctly formulated, the next step is to examine the reaction parameters and workflow.
Q5: I'm using the right cocktail, but deprotection is still incomplete. What should I adjust?
Answer: The most common parameters to adjust are reaction time and, in some cases, temperature. The number of Arg(Mtr) residues directly impacts the required time.
-
Extend Reaction Time: Mtr deprotection is slow. A standard 2-hour cleavage is often insufficient. For a single Arg(Mtr), plan for at least 4-8 hours.[1][7] For peptides with multiple Arg(Mtr) residues, this can extend up to 24 hours.[2][3][15] It is crucial to monitor this process by HPLC to find the optimal time without causing significant degradation.[2][3]
-
Repeat the Cleavage: If deprotection is still incomplete after 6-8 hours, do not simply extend the time indefinitely, as this increases the risk of side reactions.[2] A better strategy is to precipitate the peptide with cold ether, wash it, and subject the partially deprotected peptide to a second, fresh cleavage cocktail treatment.[2][13]
Q6: Can you provide a step-by-step protocol for Mtr deprotection and analysis?
Answer: Certainly. This protocol outlines a robust procedure for cleavage, deprotection, and monitoring.
Protocol: Mtr Deprotection and Monitoring
-
Resin Preparation: Swell the peptide-resin (e.g., 50 mg) in Dichloromethane (DCM) for 20 minutes in a reaction vessel. Drain the DCM.
-
Cleavage Cocktail Addition: Prepare your chosen cleavage cocktail (e.g., 2 mL of Reagent K). Add it to the resin.
-
Reaction & Monitoring:
-
Gently agitate the mixture at room temperature.
-
At T=2h, 4h, 6h, and 8h, withdraw a small sample of resin beads, wash them quickly with DCM, and treat with a small amount of cleavage cocktail in a separate microfuge tube. Precipitate with cold ether and prepare for HPLC analysis. This helps you track the reaction's progress.
-
-
Peptide Isolation: Once the reaction is deemed complete by HPLC, filter the resin and collect the TFA filtrate.
-
Resin Wash: Wash the resin twice more with fresh TFA (0.5 mL each) and combine the filtrates.
-
Precipitation: Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (your crude peptide) should form.
-
Pelleting & Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether to remove scavengers.
-
Drying & Analysis: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve a small amount for final LC-MS analysis to confirm the molecular weight and purity.
Below is a visual representation of this workflow.
Caption: Standard workflow for Mtr group deprotection and analysis.
Part 4: Advanced Troubleshooting
Q7: I've tried extending the time and using Reagent K, but I still have incomplete deprotection. What are my options?
Answer: When standard methods fail, a more aggressive approach or an alternative chemistry may be necessary.
-
Trimethylsilyl Bromide (TMSBr) Method: This is a highly effective and rapid method for difficult deprotections, including multiple Arg(Mtr) residues.[2][3] A cocktail containing TMSBr in TFA with scavengers like thioanisole and EDT can achieve complete deprotection in as little as 15 minutes at 0°C.[2][14] This method is particularly advantageous as it suppresses sulfonation side-products.[2][3]
-
Stronger Acid Conditions: While TFA is standard, stronger acids like HF or TFMSA (trifluoromethanesulfonic acid) are used in Boc-chemistry and are effective at removing Mtr groups.[8] However, these require specialized equipment and handling procedures and are generally not used in standard Fmoc-SPPS labs.
-
Consider Alternative Protecting Groups: For future syntheses, avoiding the Mtr group in favor of the more acid-labile Pbf group is the best strategy.[6][7][10][15] Pbf deprotection is typically complete in 1.5-2 hours under standard TFA/TIS/Water conditions, minimizing side reactions and dramatically simplifying the final cleavage step.[7][15]
Below is a decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting Mtr deprotection issues.
References
-
Atherton, E.; Sheppard, R. C.; Ward, P. J. Chem. Soc., Perkin Trans. 1 1985, 2065-2073. (Source: Aapptec) [Link]
-
Amino Acid Sidechain Deprotection. (Source: Aapptec Peptides) [Link]
-
Fields, G. B.; Noble, R. L. Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. Int. J. Pept. Protein Res. 1990, 35 (3), 161–214. (Source: CDN Inc.) [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (Source: ResearchGate) [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (Source: National Institutes of Health) [Link]
-
Cleavage from Wang Resin. (Source: Aapptec Peptides) [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (Source: AAPPTec) [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions with Fmoc-N-Me-Arg(Mtr)-OH in Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-N-Me-Arg(Mtr)-OH. The incorporation of N-methylated amino acids, particularly N-methylarginine, is a powerful strategy for enhancing the pharmacokinetic properties of therapeutic peptides.[1][2] However, these modifications introduce unique challenges in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice in a question-and-answer format to help you navigate and resolve common side reactions, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a low coupling yield or incomplete reaction when using this compound. What are the likely causes and how can I resolve this?
A1: Incomplete coupling is a frequent challenge when working with this compound due to the steric hindrance imposed by both the N-methyl group on the backbone and the bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on the side chain.[3][4] This steric bulk can significantly slow down the kinetics of peptide bond formation.
Troubleshooting Strategies:
-
Optimize Coupling Reagents: Standard coupling reagents may not be efficient enough. It is recommended to use more potent activating agents.[5][6] Immonium-type reagents such as HATU, HBTU, and HCTU are generally more effective for these challenging couplings.[7] The use of COMU, which incorporates Oxyma Pure, is another excellent and safer alternative to HOBt/HOAt-based reagents.[5]
-
Extend Reaction Times and Double Couple: A single coupling step may be insufficient. It is advisable to perform a "double couple," where the coupling step is repeated with a fresh solution of activated amino acid and reagents.[7] Additionally, extending the reaction time for each coupling step (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion.
-
Incorporate Microwave Energy: Microwave-assisted SPPS can significantly enhance the efficiency of coupling sterically hindered amino acids by driving difficult couplings to completion more quickly and efficiently.[3]
-
Change the Solvent: The choice of solvent can influence coupling efficiency. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for improving solvation of the growing peptide chain and reducing aggregation.[7]
Experimental Protocol: Optimized Coupling of this compound
-
Resin Swelling: Swell the resin in NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in NMP).
-
Washing: Wash the resin thoroughly with NMP (5-7 times).
-
Pre-activation: In a separate vessel, pre-activate 4 equivalents of this compound with 3.9 equivalents of HATU and 8 equivalents of N,N-diisopropylethylamine (DIEA) in NMP for 2-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Washing: Wash the resin with NMP (3 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other appropriate test to check for free amines. If the test is positive, proceed with a second coupling.
-
Second Coupling (Double Couple): Repeat steps 4 and 5 with a fresh solution of activated amino acid.
-
Final Washing: Wash the resin thoroughly with NMP (5-7 times) before proceeding to the next deprotection step.
Table 1: Recommended Coupling Reagents for Sterically Hindered N-Methylated Amino Acids
| Coupling Reagent | Type | Key Advantages |
| HATU | Immonium | Highly efficient for sterically hindered couplings.[5] |
| HCTU | Immonium | Similar efficiency to HATU, often more cost-effective. |
| COMU | Immonium | High coupling efficiency, safer handling (non-explosive byproducts).[5] |
| PyAOP | Phosphonium | Effective for couplings of N-methylated amino acids.[6][8] |
Q2: My final peptide product is missing the N-terminal dipeptide, and I see a cyclic impurity in my HPLC. What is happening?
A2: You are likely observing diketopiperazine (DKP) formation. This is a common and significant side reaction in SPPS, particularly when dealing with N-methylated amino acids at the C-terminus of a dipeptide attached to the resin.[8][9][10] The N-methyl group enhances the nucleophilicity of the N-terminal amine after Fmoc deprotection, which can then attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[11][12]
Mechanism of Diketopiperazine Formation
Caption: Mechanism of diketopiperazine (DKP) formation.
Troubleshooting Strategies:
-
Choice of Resin: The type of resin used is critical. For C-terminal N-methylated amino acids, it is highly recommended to use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin.[4][11] The bulky nature of this resin linker shields the ester bond from intramolecular attack.
-
Optimized Deprotection Conditions: The standard 20% piperidine in DMF can be too harsh and promote DKP formation.[11] A milder deprotection cocktail, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP, has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[9]
-
Use of Dipeptide Building Blocks: A highly effective strategy is to synthesize the first two C-terminal amino acids as a dipeptide unit in solution and then couple this dipeptide to the resin.[11] This approach completely bypasses the susceptible dipeptidyl-resin intermediate.
Experimental Protocol: Suppressing DKP Formation with 2-CTC Resin and Optimized Deprotection
-
Loading the First Amino Acid on 2-CTC Resin: Swell the 2-CTC resin in dichloromethane (DCM). In a separate flask, dissolve this compound (1 equivalent) and DIEA (4 equivalents) in DCM. Add this solution to the resin and agitate for 1-2 hours. "Cap" any remaining active sites on the resin with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.
-
Couple the Second Amino Acid: Perform the coupling of the second amino acid using the optimized protocol described in A1.
-
Optimized Fmoc Deprotection:
-
Prepare a solution of 2% DBU and 5% piperazine in NMP.[9]
-
Treat the peptide-resin with this solution for 5 minutes.
-
Drain and repeat the treatment for an additional 20-30 minutes.
-
Wash the resin thoroughly with NMP.
-
Q3: I'm having trouble completely removing the Mtr protecting group from the arginine side chain during final cleavage. What cleavage conditions should I use?
A3: The Mtr group is known to be quite acid-stable and can be difficult to remove completely, especially in peptides containing multiple arginine residues.[13] Incomplete deprotection will result in a significant impurity in your crude peptide. Standard TFA cleavage cocktails may require extended reaction times, which can lead to other side reactions.
Troubleshooting Strategies:
-
Optimized Cleavage Cocktails: For peptides containing Arg(Mtr), a standard TFA/TIS/H₂O cocktail is often insufficient. The use of scavengers that can effectively capture the released Mtr cation and also promote the cleavage is crucial. "Reagent R" is a commonly recommended cocktail for this purpose.[14][15]
-
Alternative Cleavage Reagents: For particularly difficult cases, a cleavage cocktail containing trimethylsilyl bromide (TMSBr) in TFA can be very effective for the rapid removal of Mtr groups.[13][16] This method can often achieve complete deprotection in a much shorter time frame (e.g., 15-30 minutes).
Table 2: Recommended Cleavage Cocktails for Peptides Containing Arg(Mtr)
| Cleavage Cocktail | Composition (v/v) | Recommended Use & Notes |
| Reagent R | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%) | Effective for peptides with Arg(Mtr) and other sensitive residues like Trp and Met.[14][15][17] Thioanisole and EDT act as potent scavengers. |
| TMSBr Cocktail | TFA/Thioanisole/EDT/m-Cresol/TMSBr | A more potent cocktail for rapid and complete Mtr group removal.[13][16] The reaction should be performed at 0°C and under an inert atmosphere. |
Experimental Protocol: Cleavage and Deprotection with Reagent R
-
N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group is removed before cleavage.
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Suspend the resin in Reagent R (approximately 10 mL per gram of resin).
-
Reaction Time: Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the suspension to pellet the crude peptide, wash with cold ether, and dry under vacuum.
Q4: My HPLC of the crude peptide shows multiple peaks, even after optimizing coupling and cleavage. What could be the cause?
A4: For N-methylated peptides, the presence of multiple peaks in the HPLC profile, even for a pure compound, is not uncommon. This is often due to the presence of cis/trans isomers of the amide bond involving the N-methylated residue.[8][18] The N-methylation can lower the energy barrier for the interconversion between the cis and trans conformations, leading to distinct species that can be resolved by HPLC.
Troubleshooting Strategies:
-
HPLC Conditions: Modifying the HPLC conditions, such as running the analysis at an elevated temperature (e.g., 40-60°C), can sometimes coalesce the peaks of the conformers into a single peak by accelerating their interconversion.
-
NMR Analysis: 2D NMR spectroscopy can be used to confirm the presence of cis/trans isomers.
-
Mass Spectrometry: Mass spectrometry is an invaluable tool to confirm that the multiple peaks correspond to the same mass, which is a strong indication of conformational isomers rather than impurities.[18]
Troubleshooting Workflow for N-Methylated Peptide Synthesis
Caption: A troubleshooting workflow for common issues in N-methylated SPPS.
References
- Berglund, M., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- Palasek, S., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 135-152. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]
-
Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Nα-Methylation of arginine: Implications for cell-penetrating peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]
-
ResearchGate. (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 14. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fmoc-N-Me-Arg(Mtr)-OH in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is dedicated to researchers, scientists, and drug development professionals encountering challenges with Fmoc-N-Me-Arg(Mtr)-OH, a notoriously difficult but valuable building block. Here, we will dissect the underlying causes of common issues, primarily poor solubility, and provide field-proven troubleshooting strategies and protocols to ensure the successful incorporation of this sterically hindered amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered a "difficult" amino acid in SPPS?
This compound is a derivative of the amino acid arginine used in Fmoc-based SPPS.[1] It has two key modifications that contribute to its challenging nature:
-
Nα-methylation: A methyl group replaces a hydrogen atom on the backbone's alpha-amine. This modification is often introduced to enhance the resulting peptide's enzymatic stability, oral bioavailability, or cell permeability.[2][3] However, it significantly increases steric hindrance around the reaction center, slowing down coupling kinetics.[4][5]
-
Mtr Side-Chain Protection: The guanidinium group on the arginine side chain is protected by a bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.[6][7] While effective, the Mtr group's size contributes to the molecule's poor solubility and can further impede coupling efficiency.[8]
The combination of these two features leads to a high propensity for aggregation and makes the amino acid difficult to dissolve in standard SPPS solvents, often resulting in incomplete or failed couplings.[4][9]
Q2: My this compound is not dissolving in DMF. What is the primary cause?
The poor solubility is a direct consequence of the molecule's structure. The N-methylation removes the amide proton, which eliminates a key hydrogen bond donor site. This reduction in hydrogen bonding capacity, combined with the bulky, hydrophobic Mtr and Fmoc groups, promotes intermolecular aggregation (clumping) rather than solvation by polar aprotic solvents like N,N-Dimethylformamide (DMF).[10] Standard concentrations used in SPPS (e.g., 0.2 M to 0.5 M) can be difficult to achieve.
Q3: How does poor solubility of the amino acid affect my peptide synthesis?
If the amino acid is not fully dissolved before and during the coupling reaction, several problems will arise:
-
Low Coupling Efficiency: Only the dissolved amino acid is available to react with the free amine on the resin-bound peptide. A suspension of particles will lead to a dramatically lower effective concentration, resulting in incomplete reactions and deletion sequences (peptides missing the intended amino acid).
-
Clogging of Instruments: In automated synthesizers, undissolved particles can clog fluid lines and valves, causing synthesis failure and requiring significant downtime for maintenance.
-
Inaccurate Stoichiometry: It becomes impossible to deliver the intended molar excess of the amino acid to the reaction, compromising the chemical driving force needed for difficult couplings.[11]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to overcoming the challenges associated with this compound.
Problem 1: The this compound powder will not fully dissolve in the solvent.
This is the most common initial hurdle. The following flowchart outlines a step-by-step strategy to achieve complete dissolution.
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Explanation:
-
Step 1: Mechanical Agitation. Sonication is often sufficient to break up initial aggregates and facilitate solvation in DMF.
-
Step 2: Gentle Warming. A slight increase in temperature can significantly improve solubility. However, prolonged heating should be avoided as it can risk racemization or other side reactions.
-
Step 3: Change Solvent. N-methyl-2-pyrrolidone (NMP) is a more polar and powerful solvent than DMF and is often the solvent of choice for difficult couplings.[12] It is highly effective at solvating protected amino acids and the growing peptide chain.[12][13] Using pure NMP or a 1:1 mixture with DMF is a robust solution for stubborn solubility issues.
Problem 2: Coupling is incomplete, even after achieving dissolution.
If the amino acid is soluble but coupling efficiency is still low (indicated by a positive bromophenol blue test or analysis of a test cleavage), the issue lies with the reaction kinetics.[4] The steric hindrance of the N-methyl group and bulky protecting groups must be overcome with a more potent activation strategy.
| Strategy | Recommendation | Rationale |
| Coupling Reagent | Use HATU or HCTU .[14] For extremely difficult cases, consider COMU .[15] | These are aminium/uronium-based reagents that form highly reactive OAt or Oxyma esters, which are more effective than standard HBTU/TBTU for coupling sterically hindered residues.[14][15] |
| Base | Use 4-8 equivalents of a non-nucleophilic base like DIPEA or 2,4,6-Collidine . | A sufficient excess of base is required to drive the activation and coupling reactions to completion. Collidine is sometimes preferred as it is less likely to cause side reactions.[16] |
| Reaction Time | Extend the coupling time to 2-4 hours . Perform a double coupling . | The increased steric bulk slows the reaction rate. A longer reaction time or a second exposure to fresh, activated amino acid is often necessary to achieve >99% completion.[4][11] |
| Temperature | For automated synthesis, consider raising the temperature to 40-50°C . | Increased temperature can accelerate the reaction kinetics. This must be balanced with the potential for side reactions and should be used judiciously.[17][18] |
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with the coupling solvent (NMP is recommended).
-
Amino Acid Preparation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of this compound in NMP. Use the dissolution workflow (sonication, warming) as needed to ensure a clear solution.
-
Activation: To the amino acid solution, add 4 equivalents (0.4 mmol) of HATU and 8 equivalents (0.8 mmol) of DIPEA.[2]
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.
-
Monitoring & Washing: Take a small sample of resin beads and perform a bromophenol blue test.[2] A yellow color indicates completion. If the beads are blue or green, the coupling is incomplete. Wash the resin thoroughly with NMP.
-
Second Coupling (if necessary): If the monitoring test was positive, repeat steps 2-5 to perform a second coupling.
-
Final Wash: After a successful coupling, wash the resin with NMP followed by DCM and proceed to the next cycle of the synthesis.
Problem 3: I'm still having issues. Should I switch the protecting group?
If solubility and coupling issues persist despite the optimizations above, consider using an alternative arginine derivative.
-
Fmoc-N-Me-Arg(Pbf)-OH: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is the modern standard for arginine protection in Fmoc-SPPS.[6]
Comparison: Mtr vs. Pbf
| Feature | Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Acid Lability | More robust; requires harsher/longer TFA cleavage.[6][19] | More acid-labile; allows for faster and cleaner cleavage.[20] |
| Solubility | Often poorer due to its structure. | Generally exhibits slightly better solubility and performance. |
| Cleavage | Can require extended treatment with TFA (e.g., >4 hours), increasing the risk of side reactions.[21] | Typically cleaved within 1-2 hours with standard TFA cocktails.[22] |
| Recommendation | Use for specific applications requiring higher acid stability. | Recommended for most applications , especially for difficult or N-methylated sequences.[19][20] |
While switching to the Pbf derivative is not a guaranteed solution for all solubility problems (the N-methyl group is the primary culprit), its improved lability and generally better performance make it a superior choice for most challenging syntheses.[6][20]
Caption: Key structural features affecting Fmoc-N-Me-Arg performance.
References
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
- Google Patents. (n.d.). WO2013115813A1 - Water soluble solid phase peptide synthesis.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
RSC Publishing. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Retrieved from [Link]
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a. Retrieved from [Link]
-
NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. bachem.com [bachem.com]
- 16. chempep.com [chempep.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 21. peptide.com [peptide.com]
- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing N-Methyl-Arginine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methyl-arginine-containing peptides. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of these unique molecules. The methylation of arginine residues, a critical post-translational modification, introduces distinct physicochemical properties that necessitate specialized purification approaches. This resource will equip you with the knowledge to navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of N-methyl-arginine-containing peptides, providing potential causes and actionable solutions.
Issue 1: Poor Peak Shape and Broadening in RP-HPLC
Question: I am purifying my N-methyl-arginine peptide using standard RP-HPLC conditions (C18 column, Acetonitrile/Water/TFA mobile phase), but I'm observing a very broad peak, sometimes with tailing or fronting. What could be the cause and how can I improve the peak shape?
Answer:
Poor peak shape during the RP-HPLC purification of N-methyl-arginine peptides is a common issue stemming from several factors related to the altered properties of the modified arginine residue.
Probable Causes:
-
Increased Hydrophobicity and Aggregation: The addition of a methyl group to the arginine side chain increases its hydrophobicity.[1][2] This can lead to strong interactions with the C18 stationary phase and promote peptide aggregation, both of which contribute to peak broadening.[1]
-
Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with the basic guanidinium group of arginine, leading to peak tailing.
-
Slow Conformational Changes: N-methylation can sometimes lead to the presence of slowly interconverting cis/trans isomers of the amide bond, resulting in broadened or split peaks.[3]
-
Solubility Issues: The crude peptide may not be fully dissolved in the initial mobile phase, leading to a gradual dissolution on the column and a broad elution profile.[1]
Solutions:
-
Optimize Mobile Phase Composition:
-
Increase Ion Pairing Agent Concentration: If you are using 0.1% TFA, consider a slightly higher concentration or an alternative ion-pairing agent like perfluorooctanoic acid (PFOA) to better mask silanol interactions.
-
Incorporate Organic Modifiers: For highly hydrophobic peptides, adding a small percentage (1-5%) of n-propanol or isopropanol to the mobile phase can disrupt aggregation and improve peak shape.[1]
-
-
Adjust Stationary Phase:
-
Switch to a Less Retentive Column: If strong hydrophobic interactions are suspected, consider using a C8, C4, or a diphenyl stationary phase, which are less retentive than C18.[1][4]
-
Use a Wide-Pore Column: For larger peptides, a wide-pore (300 Å) column is recommended to ensure proper diffusion into the pores of the stationary phase.[4]
-
-
Optimize Gradient and Flow Rate:
-
Shallow Gradient: Employ a shallower gradient to improve the separation of closely eluting species and potentially resolve conformational isomers.
-
Lower Flow Rate: Reducing the flow rate can enhance resolution and improve peak shape, especially for large or aggregating peptides.
-
-
Improve Sample Preparation:
-
Ensure Complete Solubilization: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[1] Always perform a small-scale solubility test first.
-
Issue 2: Co-elution of Target Peptide with Impurities
Question: My N-methyl-arginine peptide is co-eluting with a significant impurity, and I'm unable to achieve the desired purity by RP-HPLC. What are my options?
Answer:
Co-elution is a frequent challenge, particularly with synthetic peptides where impurities can be structurally very similar to the target molecule (e.g., deletion sequences).
Probable Causes:
-
Similar Hydrophobicity: The impurity may have a hydrophobicity very close to that of the target peptide, making separation by reversed-phase chromatography difficult.
-
Incomplete Couplings during Synthesis: Steric hindrance from the N-methyl group can lead to incomplete amino acid couplings during solid-phase peptide synthesis (SPPS), resulting in deletion sequences that are hard to separate.[1]
Solutions:
-
Orthogonal Purification Strategy: The most effective solution is to employ a second purification step based on a different separation principle.
-
Ion-Exchange Chromatography (IEX): Since N-methyl-arginine retains its positive charge, cation-exchange chromatography can be a powerful secondary purification method.[5][6] Peptides are separated based on their net charge, which will likely differ between your target peptide and the impurity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For peptides that are still relatively polar despite the methylation, HILIC can provide an alternative selectivity.[5]
-
-
Optimize RP-HPLC Selectivity:
-
Change the Mobile Phase pH: Altering the pH of the mobile phase (if compatible with your peptide and column) can change the ionization state of acidic or basic residues, thus altering the overall hydrophobicity and potentially resolving the co-eluting peaks.
-
Switch the Organic Solvent: Replacing acetonitrile with methanol or ethanol can sometimes alter the selectivity of the separation.[4]
-
Experimental Protocol: Step-by-Step Cation-Exchange Chromatography
-
Column: Strong Cation-Exchange (SCX) column.
-
Mobile Phase A: 50 mM KH2PO4, 20% Acetonitrile, pH 2.7.[5]
-
Mobile Phase B: 50 mM KH2PO4, 20% Acetonitrile, 1 M KCl, pH 2.7.[5]
-
Procedure: a. Equilibrate the column with Mobile Phase A. b. Dissolve the partially purified peptide in Mobile Phase A and load it onto the column. c. Elute the bound peptides with a linear gradient of increasing Mobile Phase B (e.g., 0-50% B over 30 minutes). d. Monitor the eluent at 214/280 nm. e. Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the target peptide.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does N-methylation of arginine affect its physicochemical properties in the context of purification?
A1: The methylation of arginine's guanidinium group introduces several key changes:
-
Increased Hydrophobicity: The addition of one or two methyl groups increases the nonpolar surface area of the side chain, making the peptide more hydrophobic.[2] This leads to stronger retention on reversed-phase columns.
-
Steric Hindrance: The methyl groups add bulk to the side chain, which can influence peptide conformation and interactions with the stationary phase. During synthesis, this can hinder coupling reactions.[1]
-
Hydrogen Bonding: Methylation reduces the number of hydrogen bond donors on the guanidinium group, which can alter interactions with solvents and other molecules.[2]
-
Basicity: The overall pKa of the arginine residue is not significantly affected by methylation, so it remains protonated at typical HPLC pH ranges.[2]
| Property | Arginine | N-Methyl-Arginine | Impact on Purification |
| Hydrophobicity | Lower | Higher | Increased retention time in RP-HPLC.[2][7] |
| Charge (at pH < 10) | +1 | +1 | Suitable for cation-exchange chromatography. |
| Hydrogen Bond Donors | 5 | 4 (MMA), 3 (aDMA/sDMA) | Altered solubility and interactions.[2] |
| Steric Bulk | Lower | Higher | Potential for secondary structure formation and aggregation.[1] |
Q2: My crude N-methyl-arginine peptide has very low solubility in aqueous buffers. How should I prepare my sample for HPLC?
A2: This is a common issue due to the increased hydrophobicity. A systematic approach to solubilization is crucial:
-
Start with a Strong Organic Solvent: Attempt to dissolve the peptide in a minimal volume of DMSO, DMF, or NMP.
-
Dilute with Mobile Phase: Once dissolved, slowly add your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) to the peptide solution with vortexing.
-
Small-Scale Test: It is highly recommended to perform a small-scale solubility test with a tiny amount of your crude peptide to find the optimal solvent system before committing your entire sample.[1]
-
Sonication: Gentle sonication in a bath can sometimes aid in dissolving stubborn peptides.
Q3: I am not sure if my synthesis of the N-methyl-arginine peptide was successful. How can I confirm the presence of the methylation?
A3: Mass spectrometry is the definitive method for confirming N-methylation.
-
Intact Mass Analysis: The addition of a methyl group (CH3) will increase the mass of the peptide by 14.01565 Da. A dimethylated arginine will show a mass increase of 28.0313 Da.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is essential for localizing the modification. Electron Transfer Dissociation (ETD) is particularly effective for sequencing arginine-rich and methylated peptides because it preserves the labile methyl groups on the fragment ions.[8] In contrast, Collision-Induced Dissociation (CID) can sometimes lead to the loss of the methyl group, but it can also produce characteristic fragment ions. For example, asymmetric dimethylarginine (aDMA) can yield a specific marker ion at m/z 46.[9][10]
Q4: Can I use the same RP-HPLC gradient for my N-methylated peptide as I do for its unmodified counterpart?
A4: It is unlikely that the same gradient will be optimal. Due to the increased hydrophobicity of the N-methyl-arginine residue, the methylated peptide will be retained more strongly on the column and elute at a higher acetonitrile concentration.[1][7] You will likely need to extend your gradient to a higher final percentage of the organic solvent to ensure the peptide elutes. It is always best to start with a broad scouting gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution point, and then optimize with a shallower gradient around that point for better resolution.
Section 3: Visual Workflows and Diagrams
Diagram 1: General Purification Workflow
This diagram outlines a typical workflow for the purification of N-methyl-arginine-containing peptides, emphasizing the potential for an orthogonal purification step.
Caption: A typical workflow for purifying N-methyl-arginine peptides.
Diagram 2: Troubleshooting Decision Tree for Poor RP-HPLC Peak Shape
This decision tree provides a logical path for troubleshooting common peak shape issues in RP-HPLC.
Caption: Decision tree for troubleshooting poor RP-HPLC peak shape.
References
-
Zhang, Z., & Freas, A. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(5), 723-734. [Link]
-
Xu, C. F., et al. (2010). Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(12), 2063–2075. [Link]
-
Boisvert, F. M., et al. (2012). A Method for Large-scale Identification of Protein Arginine Methylation. Molecular & Cellular Proteomics, 11(1). [Link]
-
Bedford, M. T., & Clarke, S. G. (2009). The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine. Molecular & Cellular Proteomics, 8(4), 645-653. [Link]
-
Guo, S., et al. (2020). Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method. Proceedings of the National Academy of Sciences, 117(48), 30395-30405. [Link]
-
Rappsilber, J., et al. (2003). Detection of Arginine Dimethylated Peptides by Parallel Precursor Ion Scanning Mass Spectrometry in Positive Ion Mode. Analytical Chemistry, 75(13), 3107-3114. [Link]
-
Phenomenex. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Phenomenex. [Link]
-
Boulila, S., et al. (2022). Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides. Frontiers in Chemistry, 10, 988399. [Link]
-
Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Aggregation Challenges with Fmoc-N-Me-Arg(Mtr)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing Fmoc-N-Me-Arg(Mtr)-OH. The incorporation of N-methylated amino acids is a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptides. However, the unique structural characteristics of this compound can present significant hurdles during solid-phase peptide synthesis (SPPS), primarily due to sterically hindered coupling and subsequent peptide aggregation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you successfully navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of peptide aggregation when using this compound?
A1: The aggregation of peptides containing this compound is a multi-faceted issue stemming from a combination of factors:
-
Steric Hindrance: The presence of a methyl group on the alpha-nitrogen significantly increases the steric bulk around the reactive amine.[1] This, combined with the bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on the arginine side chain, creates a sterically hindered environment that can impede efficient coupling reactions.[2] Incomplete couplings can lead to the accumulation of deletion sequences, which can contribute to aggregation.
-
Disruption of Secondary Structures: While N-methylation can disrupt the hydrogen bonding patterns that lead to the formation of β-sheets, a common cause of aggregation, it can also induce conformational changes that expose hydrophobic regions of the peptide, promoting aggregation through hydrophobic interactions.[3]
-
Properties of the Mtr Group: The Mtr group is known to be less acid-labile compared to more modern protecting groups like Pbf.[4][5] This can necessitate harsher cleavage conditions, which may lead to side reactions and peptide degradation, sometimes mistaken for aggregation. Furthermore, the byproducts of Mtr cleavage can potentially react with sensitive residues like tryptophan, further complicating purification.[6][7]
Q2: How can I identify on-resin aggregation during my synthesis?
A2: Several indicators can point to on-resin aggregation:
-
Poor Resin Swelling: A noticeable decrease in the swelling of the resin beads in the synthesis solvent is a primary indicator of aggregation.[7]
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps may become sluggish. This can be monitored through qualitative tests like a persistent color in the bromophenol blue test after coupling, indicating unreacted free amines.[1]
-
Formation of Deletion Sequences: Analysis of the crude peptide by mass spectrometry will reveal the presence of peptides missing the N-Me-Arg(Mtr) residue or subsequent amino acids, a direct consequence of incomplete coupling.[1]
Q3: Is Fmoc-N-Me-Arg(Pbf)-OH a better alternative to this compound to avoid aggregation?
A3: While both derivatives present steric challenges due to N-methylation, Fmoc-N-Me-Arg(Pbf)-OH is generally considered a superior choice for several reasons. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is significantly more acid-labile than the Mtr group, allowing for milder and more efficient final cleavage.[5][8] This reduces the risk of side reactions and peptide degradation. The Pbf group is also reported to be less prone to causing side reactions with tryptophan during cleavage.[8] Although direct comparative studies on aggregation propensity are scarce, the advantages in cleavage and side reaction profiles make Fmoc-N-Me-Arg(Pbf)-OH the preferred reagent in modern Fmoc-SPPS.[9]
Troubleshooting Guide: Overcoming Aggregation and Coupling Difficulties
Symptom 1: Incomplete Coupling of this compound
Problem: The bulky nature of this compound leads to slow and inefficient coupling, resulting in deletion sequences.
Solutions:
-
Employ Potent Coupling Reagents: Standard coupling reagents may not be sufficient. Utilize high-efficiency aminium/uronium or phosphonium salt-based reagents.
| Coupling Reagent | Class | Key Advantages |
| HATU/HCTU | Aminium/Uronium | Highly reactive, effective for hindered amino acids. |
| PyBOP/PyAOP | Phosphonium | Also highly reactive, with PyAOP being particularly effective for coupling N-methyl amino acids. |
-
Optimize Coupling Conditions:
-
Double Coupling: Perform a second coupling step to ensure the reaction goes to completion.[10]
-
Increased Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).
-
Extended Reaction Time: Increase the coupling time to 2-4 hours or even overnight for particularly difficult couplings.
-
dot
Caption: Key approaches to combat on-resin peptide aggregation.
Symptom 3: Difficulties During Final Cleavage and Purification
Problem: The Mtr group is difficult to remove, and the crude peptide is of low purity.
Solutions:
-
Optimized Cleavage Cocktail: For peptides containing Arg(Mtr), a standard TFA cleavage cocktail may be insufficient. A recommended cocktail is Trifluoroacetic acid (TFA)/Thioanisole/Water (90:5:5, v/v/v). For peptides with multiple Mtr-protected arginines, extended cleavage times (4-24 hours) may be necessary. [4]
-
Alternative Cleavage Protocol: A more rapid cleavage of the Mtr group can be achieved using a cocktail containing TMSBr. A mixture of ethanedithiol, m-cresol, thioanisole, and TFA, cooled to 0°C, followed by the addition of TMSBr, can significantly reduce the cleavage time. [11]
-
Post-Cleavage Solubilization: If the cleaved peptide precipitates and is difficult to dissolve for purification, consider using denaturing agents such as 6 M guanidine hydrochloride or 8 M urea to solubilize the sample before RP-HPLC.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in NMP for 30 minutes, followed by Fmoc deprotection using 20% piperidine in NMP. Wash the resin thoroughly with NMP.
-
Activation: In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in NMP. Add 8 equivalents of DIEA and allow the mixture to pre-activate for 2 minutes. [1]3. Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 2 hours at room temperature, or 1 hour at 50°C in a microwave synthesizer.
-
Washing: Wash the resin with NMP (3 x 1 min).
-
Monitoring and Recoupling: Perform a bromophenol blue test. If the test is positive (blue/green), repeat steps 2-4 for a second coupling.
Protocol 2: Cleavage of Mtr-Protected Peptides
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Thioanisole/Water (90:5:5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature. Monitor the cleavage progress by taking small aliquots and analyzing by HPLC. The reaction may take 4-24 hours. [4]4. Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the crude peptide, wash the pellet with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by RP-HPLC.
References
- BenchChem (2025).
- Google Patents (n.d.). Methods for the synthesis of arginine-containing peptides.
-
Aapptec (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Biotage (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Luxembourg Bio Technologies (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
-
Royal Society of Chemistry (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Retrieved from [Link]
-
MDPI (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
- Raines, R. T., & Gellman, S. H. (2023).
-
MDPI (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Künzler, M., et al. (2020). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ChemBioChem, 21(15), 2132-2138.
- Aapptec (n.d.). Cleavage Cocktails; Reagent B.
- Aapptec (n.d.).
- Kates, S. A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 233.
- Angell, Y. L., et al. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 23(11), 2959.
-
ACS Publications (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
- BenchChem (2025). Technical Support Center: Solid-Phase Synthesis of Arginine-Rich Peptides.
- BenchChem (2025). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.
- Royal Society of Chemistry (n.d.).
- Coin, I., et al. (2013). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.
- Liu, Y., et al. (2018). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 115(8), E1730-E1739.
- CEM Corporation (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- ResearchGate (n.d.). Scheme 3 Synthesis of the N-methyl arginine analogue 2. Reagents and....
- Aapptec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Luxembourg Bio Technologies (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Steen, H., & Mann, M. (2004). A Method for Large-scale Identification of Protein Arginine Methylation. Molecular & Cellular Proteomics, 3(8), 768-779.
-
Royal Society of Chemistry (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Retrieved from [Link]
-
MDPI (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
- ResearchGate (2022, December 14). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?.
- BenchChem (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Enhancing Yields in the Synthesis of N-Methylated Peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) of N-methylated peptides. N-methylation is a powerful modification for improving the pharmacokinetic properties of peptide therapeutics, enhancing metabolic stability, membrane permeability, and even oral bioavailability.[1][2][3] However, these benefits come with significant synthetic challenges.
This guide is designed to provide you with expert insights and practical, field-proven solutions to the common hurdles encountered when incorporating N-methylated residues. We will delve into the causality behind these challenges and provide robust, self-validating protocols to help you optimize your syntheses for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing N-methylated residues so challenging?
The primary difficulty arises from steric hindrance.[4][5][6] An N-methylated amino acid has a methyl group on its backbone amide nitrogen, transforming it from a primary amine into a less reactive secondary amine. This methyl group creates significant steric bulk that physically obstructs the approach of the incoming activated amino acid's carboxyl group.[7] This hindrance slows down the kinetics of peptide bond formation, often leading to incomplete coupling reactions, which results in lower yields and the formation of deletion sequences (peptides missing an amino acid).[4][8] The problem is especially severe when coupling two consecutive N-methylated residues.[4][5]
Q2: What are the key advantages of incorporating N-methylated amino acids into a peptide sequence?
N-methylation offers several strategic advantages in drug design:
-
Enhanced Metabolic Stability: The N-methyl group shields the adjacent peptide bond from degradation by proteolytic enzymes, which are often stereoselective for L-amino acids with a standard peptide bond, leading to a longer in-vivo half-life.[3][9][10]
-
Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation increases the lipophilicity of the peptide.[3][11] This can facilitate passive diffusion across cell membranes, a critical factor for oral bioavailability.[12][13][14]
-
Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures like turns or helices.[3][14] This can lead to higher receptor binding affinity and selectivity.[2]
Q3: What are the primary strategies for incorporating N-methylated residues during SPPS?
There are two main approaches for introducing N-methylated amino acids into a peptide sequence on a solid support:
-
Use of Pre-synthesized Fmoc-N-methyl-amino Acid Building Blocks: This is the most direct method, where the N-methylated amino acid is prepared and protected (e.g., as an Fmoc derivative) before being used in standard SPPS cycles. While straightforward, this approach requires specialized, often expensive, building blocks and must contend with the difficult coupling reactions mentioned in Q1.
-
On-Resin N-Methylation: This strategy involves synthesizing the peptide chain using standard amino acids and then selectively methylating the amide nitrogen of a specific residue while the peptide is still attached to the resin.[4][15] A common and efficient method is a three-step process involving sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and subsequent desulfonylation.[4][16] This can sometimes be more efficient than trying to couple a sterically hindered building block.[4]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Incomplete or Low-Yield Coupling
-
Symptom: The bromophenol blue monitoring test remains blue or green after the coupling step, indicating unreacted free amines on the resin.[7][8] Mass spectrometry (MS) analysis of the crude product reveals significant deletion sequences, and the overall peptide yield is low.[4][8]
-
Underlying Cause: The steric hindrance from the N-methyl group is preventing the coupling reaction from reaching completion within the standard timeframe.[5][7] Standard coupling reagents may not be sufficiently reactive to overcome this hurdle.[8]
-
Solutions:
-
Employ a "Double Coupling" Strategy: This is the most straightforward first step. After the initial coupling reaction, drain the vessel and re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[7][8]
-
Switch to a More Potent Coupling Reagent: For hindered couplings, standard reagents like HBTU can be less effective.[17] Phosphonium salts like PyAOP and PyBOP, or specialized uronium/aminium reagents like HATU, are more effective as they generate highly reactive OAt esters that can overcome the steric barrier.[17][18][19][20] COMU, which incorporates Oxyma Pure, is another excellent choice known for high efficiency and safety.[21]
-
Optimize Reaction Conditions: Increasing the reaction temperature (e.g., to 50°C) or using microwave irradiation can significantly accelerate the slow kinetics of hindered couplings.[8][22] Extending the reaction time to 1-2 hours or longer is also beneficial.[4]
-
Increase Reagent Stoichiometry: Using a higher excess of the protected amino acid and coupling reagent (e.g., 4 equivalents of each relative to the resin substitution) can help drive the reaction forward.[8][17]
-
Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.
Issue 2: Side Reactions During Synthesis and Cleavage
-
Symptom: MS analysis shows unexpected masses. For peptides with an acetylated N-terminal N-methyl residue, a species corresponding to the loss of this residue is observed.[19][20] HPLC profiles may show multiple peaks even for pure peptides due to slow conformational conversion.[20]
-
Underlying Cause:
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, especially if Proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[23] The risk can be elevated with N-methylated residues.
-
Fragmentation: Peptides with consecutive N-methylated amino acids can be susceptible to fragmentation during the final trifluoroacetic acid (TFA) cleavage step.[19][20]
-
Racemization: While less common with modern reagents, prolonged activation times or the use of certain older reagents can lead to epimerization at the alpha-carbon.[21][24]
-
-
Solutions:
-
For DKP Formation: When starting a synthesis with an N-methylated residue, especially adjacent to Proline, use a 2-chlorotrityl chloride resin. Its steric bulk effectively suppresses this side reaction.[23]
-
Optimize Cleavage Conditions: The duration of TFA cleavage can be critical. For sequences prone to fragmentation, minimize the cleavage time to what is necessary for complete removal of side-chain protecting groups and cleavage from the resin.[19][20]
-
Minimize Racemization: Use coupling reagents that incorporate additives like HOAt or Oxyma Pure (e.g., HATU, COMU), which are known to suppress racemization.[18][21] Avoid unnecessarily long pre-activation times.
-
Caption: Comparison of standard vs. N-methylated amino acid coupling.
Issue 3: Difficult Purification of the Final Peptide
-
Symptom: The crude peptide pellet has poor solubility in standard aqueous HPLC mobile phases (e.g., water/acetonitrile).[25] The HPLC chromatogram shows broad, tailing peaks, and recovery from the column is low.[25]
-
Underlying Cause: N-methylation increases the hydrophobicity and reduces the hydrogen-bonding capacity of the peptide, which can lead to aggregation and poor solubility in aqueous solutions.[3][25] This causes strong retention on standard C18 columns and potential co-elution with other hydrophobic impurities.[25]
-
Solutions:
-
Improve Solubility for Injection: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting it with the initial HPLC mobile phase for injection.[25]
-
Modify HPLC Conditions:
-
Stationary Phase: Switch from a highly retentive C18 column to a less hydrophobic stationary phase, such as C8, C4, or diphenyl.[25]
-
Mobile Phase: For extremely hydrophobic peptides, adding a small percentage (5-10%) of an organic modifier like n-propanol or isopropanol to the mobile phase can disrupt aggregation and improve peak shape.
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak resolution and reduce viscosity.
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Residues
| Coupling Reagent | Class | Activation Principle | Relative Efficiency for N-Me AA | Racemization Risk | Notes |
| HBTU/TBTU | Uronium/Aminium | Forms OBt active ester | Moderate | Low | May be insufficient for consecutive N-Me couplings.[17] |
| HATU | Uronium/Aminium | Forms highly reactive OAt ester | Very High | Very Low | Highly recommended for sterically hindered couplings.[17][18] |
| PyBOP/PyAOP | Phosphonium | Forms OBt/OAt active ester | Very High | Very Low | PyAOP is particularly effective for difficult sequences.[19][20] |
| COMU | Uronium/Aminium | Forms Oxyma active ester | Very High | Very Low | Excellent reactivity and safer alternative to benzotriazole-based reagents.[21] |
| DIC/Oxyma | Carbodiimide | Forms Oxyma active ester | Good | Very Low | A cost-effective and efficient combination, especially when base-free conditions are needed.[21] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of an Fmoc-N-methyl-amino Acid using HATU
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the activation solution. Agitate for 2 minutes to pre-activate the amino acid.
-
Coupling: Add the entire activation solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours. For particularly difficult couplings (e.g., N-Me-AA onto another N-Me-AA), extend the time to 4 hours or perform at 50°C for 1 hour.
-
Monitoring and Washing: Take a small sample of resin beads and perform a bromophenol blue test. A yellow color indicates completion.[17] If the test is blue/green, perform a second coupling (repeat steps 2-4). Once complete, wash the resin thoroughly with DMF (5 x 1 min).
Protocol 2: On-Resin N-Methylation via Sulfonylation
This protocol is adapted from established methods and allows for methylation of a primary amine on the resin.[4][16]
-
Sulfonylation: After standard Fmoc deprotection of the desired residue, swell the peptide-resin in NMP. Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and collidine (10 eq) in NMP. Agitate for 30-60 minutes. Wash the resin with NMP (5x).
-
Methylation: To the sulfonamide-resin, add a solution of dimethyl sulfate (10 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq) in NMP. Agitate for 10 minutes. Repeat this step once more. Wash the resin with NMP (5x).
-
Desulfonylation: To the methylated resin, add a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP. Agitate for 5 minutes. Repeat this step once more. Wash the resin thoroughly with NMP (5x) to yield the N-methylated amine, ready for the next coupling step.
Caption: The three-step workflow for on-resin N-methylation of a peptide.
References
-
Saghatelian, A., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-44. [Link]
-
Li, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]
-
Angell, Y. L., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
Request PDF. (2025). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Brik, A. (2008). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]
-
Reza, T., & Lokey, R. S. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS Chemical Biology. [Link]
-
Nielsen, D. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS. [Link]
-
Wołczański, M., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Hewitt, W. M., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC - NIH. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
Sources
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pnas.org [pnas.org]
- 14. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
- 22. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 23. peptide.com [peptide.com]
- 24. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of N-Methylated Peptides
Welcome to the technical support center for the mass spectrometry analysis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing this critical post-translational modification (PTM). N-methylation plays a pivotal role in regulating protein function, stability, and interaction, making its accurate analysis essential.[1][2][3] This guide provides field-proven insights and troubleshooting strategies to address common challenges encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the LC-MS/MS analysis of N-methylated peptides. Each issue is presented with probable causes and actionable solutions, grounded in scientific principles.
Issue 1: Poor or No Fragmentation of the N-Methylated Peptide
Question: I'm observing a strong precursor ion for my N-methylated peptide, but the MS/MS spectrum shows very weak fragmentation or is dominated by the precursor ion. What's going wrong?
Answer:
This is a common challenge, often rooted in the fragmentation energy or the intrinsic properties of the peptide.
Probable Causes & Solutions:
-
Suboptimal Collision Energy: N-methylated peptides can exhibit different fragmentation behavior compared to their unmodified counterparts. The optimal collision energy might be different.
-
Solution: Perform a collision energy optimization experiment. Acquire MS/MS spectra at a range of collision energies to determine the value that yields the most informative fragment ions. For many instruments, a stepped or ramped collision energy approach can be beneficial, ensuring that peptides of different sizes and charge states are fragmented effectively.[4] It's often necessary to empirically determine the optimal collision energy for each peptide, though predictive linear equations can provide a good starting point.[5][6]
-
-
Peptide Charge State: Peptides with higher charge states generally require lower collision energy for effective fragmentation.[4]
-
Solution: Analyze the charge state distribution of your peptide. If you are primarily observing a +1 charge state, consider adjusting your sample preparation or LC conditions to promote higher charge states (e.g., using a lower pH mobile phase).
-
-
Fragmentation Method: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common fragmentation techniques. However, for some N-methylated peptides, especially those with labile modifications, these methods can lead to neutral loss of the methyl group rather than backbone fragmentation.
-
Solution: If available, consider using Electron Transfer Dissociation (ETD). ETD is a non-ergodic fragmentation method that tends to preserve PTMs and provides excellent backbone cleavage, yielding c- and z-type fragment ions.[7] This can be particularly advantageous for localizing the methylation site.
-
Issue 2: Ambiguous Localization of the N-Methylation Site
Question: My data suggests the presence of an N-methylated peptide, but I cannot confidently determine which residue is methylated. The fragmentation pattern is ambiguous.
Answer:
Confidently localizing the methyl group is crucial. Ambiguity often arises from insufficient fragmentation or the presence of isomeric peptides.
Probable Causes & Solutions:
-
Insufficient Fragment Ion Coverage: If the MS/MS spectrum lacks a continuous series of b- and y-ions (or c- and z-ions with ETD) spanning the potential methylation site, localization will be ambiguous.
-
Solution: As with poor fragmentation, optimize the collision energy.[4] Also, consider using a different protease for digestion to generate overlapping peptides, which can provide confirmatory evidence for the modification site.
-
-
Presence of Isomers: Different residues in the peptide may be methylated, resulting in isobaric peptides that are difficult to distinguish by mass alone. For example, N-methylation of histidine can occur on either the Nτ or Nπ atom of the imidazole ring.[8][9][10]
-
Solution: High-resolution mass spectrometry is essential. Additionally, ion mobility spectrometry (IMS) can separate isomeric peptides based on their shape and size, providing an additional dimension of separation before MS analysis.[8][9][10] For certain modifications, like asymmetric vs. symmetric dimethylarginine, specific fragment ions can be diagnostic.[11]
-
-
Methyl Group Migration: In some cases, the methyl group can migrate to a different residue during the fragmentation process, leading to misleading MS/MS spectra. This has been observed for trimethyllysine-containing peptides where the methyl group can transfer to an arginine residue in singly charged ions.[12]
-
Solution: Be cautious when interpreting MS/MS data of singly charged peptides. Whenever possible, analyze doubly or triply charged precursor ions, as they are less prone to such rearrangements.[12]
-
Issue 3: Low Signal Intensity or Poor Recovery of N-Methylated Peptides
Question: I'm expecting to see my N-methylated peptide, but the signal is very weak or undetectable in the mass spectrometer.
Answer:
Low signal intensity can stem from issues in sample preparation, liquid chromatography, or ionization.
Probable Causes & Solutions:
-
Inefficient Extraction or Digestion: The N-methylated protein may not be efficiently extracted from the sample matrix, or the protease may have difficulty accessing the cleavage site due to the methylation.
-
Poor Chromatographic Behavior: N-methylation increases the hydrophobicity of a peptide, which can lead to strong retention on reversed-phase columns, peak broadening, and poor recovery.[15]
-
Solution: Adjust your LC gradient. A shallower gradient or a higher percentage of organic solvent may be necessary to elute the hydrophobic N-methylated peptide. Consider using a different column chemistry if the problem persists.
-
-
Ion Suppression: The presence of salts, detergents, or other contaminants in your sample can suppress the ionization of your peptide.[16]
-
Sample Carry-over: Hydrophobic N-methylated peptides can be "sticky" and adhere to the LC system, leading to carry-over between runs and artificially low signals in the current run.[18]
-
Solution: Implement a rigorous wash protocol for your LC system between sample injections, including strong organic solvents. If carry-over is a persistent issue, you may need to systematically troubleshoot the components of your LC-MS system to identify the source.[18]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and data analysis for N-methylated peptides.
Experimental Design & Sample Preparation
Q1: What is the best way to prepare a protein sample for the analysis of N-methylated peptides?
A1: A robust sample preparation workflow is critical for success. The following is a general protocol, but optimization may be required for your specific sample.
Protocol: In-Solution Digestion for N-Methylated Peptide Analysis
-
Protein Solubilization and Denaturation: Solubilize your protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride) to ensure the protein is unfolded and accessible to the protease.
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate the reduced cysteine residues by adding iodoacetamide to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes. This prevents the reformation of disulfide bonds.[13]
-
Buffer Exchange/Dilution: Dilute the sample with a buffer compatible with your protease (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of the denaturant. For trypsin, the urea concentration should be below 2 M.
-
Enzymatic Digestion: Add your protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (typically 1:20 to 1:50 w/w) and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. Desalt the resulting peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with mass spectrometry analysis.[13]
-
Sample Concentration and Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute them in a small volume of a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Q2: Can N-methylation affect the efficiency of tryptic digestion?
A2: Yes. Trypsin cleaves at the C-terminus of lysine and arginine residues. If a lysine residue is N-terminally methylated, this can hinder or prevent cleavage by trypsin. Similarly, N-methylation of the peptide backbone can introduce steric hindrance that may reduce the efficiency of enzymatic cleavage at nearby sites.[19] It is important to consider this when interpreting your data, as it may result in missed cleavages.
Mass Spectrometry & Fragmentation
Q3: Which fragmentation method (CID, HCD, or ETD) is best for analyzing N-methylated peptides?
A3: The choice of fragmentation method is a critical decision.[7] The optimal method depends on the specific peptide and the goals of the analysis.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Mechanism | Vibrational excitation via collision with an inert gas | Vibrational excitation in a higher-energy collision cell | Electron transfer from a radical anion, leading to non-ergodic fragmentation |
| Best Suited For | Doubly charged peptides | Doubly charged peptides | Peptides with charge states >2+ |
| Preservation of PTMs | Can lead to neutral loss of the modification | Generally better than CID, but still susceptible to neutral loss | Excellent preservation of labile PTMs like methylation |
Recommendation: For confident localization of N-methylation sites, ETD is often superior, provided your peptide has a charge state of +3 or higher.[7] For general identification, HCD is a robust choice.
Diagram: Fragmentation Method Selection Workflow
Below is a workflow to guide your choice of fragmentation method.
Caption: A decision-making workflow for selecting the appropriate fragmentation method.
Data Analysis
Q4: What are the key considerations for database searching of N-methylated peptides?
A4: Accurate database searching is essential for correct identification.
-
Specify Variable Modifications: Ensure that you have included N-methylation as a variable modification on the relevant amino acid residues in your search parameters. The mass shift for a single methylation is +14.01565 Da.
-
Consider Precursor Mass Tolerance: Use a narrow precursor mass tolerance (e.g., <10 ppm for high-resolution instruments) to minimize false positives.
-
Beware of Isobaric Modifications: Be aware that other modifications can have a similar mass. For example, the mass difference between trimethylation (+42.04695 Da) and acetylation (+42.01056 Da) is very small and requires high mass accuracy to distinguish.[20]
-
False Discovery Rate (FDR): The standard target-decoy approach for estimating FDR can be unreliable for N-methylated peptides due to the high number of amino acid combinations that can be isobaric to a methylated peptide of a different sequence.[21] It is recommended to use stringent filtering criteria and, if possible, orthogonal validation methods.[21]
-
Software: Several software packages can be used for identifying modified peptides. The Trans-Proteomic Pipeline (TPP) includes tools like PeptideProphet and PTMProphet for validating peptide identifications and PTM sites.[22] Other search algorithms like SEQUEST, Mascot, and MSFragger are also widely used.[23]
Q5: How can I distinguish between different types of N-methylation (mono-, di-, tri-) by mass spectrometry?
A5: The different degrees of methylation can be distinguished by their mass shifts:
-
Monomethylation: +14.01565 Da
-
Dimethylation: +28.03130 Da
-
Trimethylation: +42.04695 Da
High-resolution mass spectrometry is required to accurately measure these mass shifts and distinguish them from other potential modifications. The fragmentation pattern can also provide clues. For example, the neutral loss of dimethylamine can be a characteristic feature of asymmetrically dimethylated arginine.[11]
Diagram: N-Methylation Analysis Workflow
This diagram outlines the key steps in the analysis of N-methylated peptides.
Caption: A comprehensive workflow from sample preparation to data analysis.
References
- Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry - Chemical Communications (RSC Publishing).
- Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry - RSC Publishing.
- Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03712C.
- Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Characterization - Benchchem.
- Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC - NIH.
- Comprehensive mass spectrometric investigation strategies of the human methylproteome.
- Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS | Journal of the American Society for Mass Spectrometry - ACS Publications.
- Protein Methylation Proteomics Analysis: An Exploration from Modification Markers to Functional Interpretation.
- Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC - NIH.
- Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry | Request PDF - ResearchGate.
- Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - Semantic Scholar.
- What is Protein Methylation and How to Study - Creative Proteomics.
- Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry - PubMed.
- Sample preparation for mass spectrometry - Thermo Fisher Scientific.
- Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides - PubMed Central.
- N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation - Benchchem.
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
- Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - ResearchGate.
- Collision energies: Optimization strategies for bottom‐up proteomics - ResearchGate.
- Past, present, and perspectives of protein N-terminal methylation - PMC - NIH.
- Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - NIH.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Sample preparation for Mass spectrometric analysis - G-Biosciences.
- Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - skyline.ms.
- Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine - Benchchem.
- Technical Support Center: Optimizing Collision Energy for Peptide Fragmentation in Tandem Mass Spectrometry - Benchchem.
- Skyline Collision Energy Optimization.
- SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.
- Software - Moritz Lab at the Institute for Systems Biology (ISB).
- List of mass spectrometry software - Wikipedia.
- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - NIH.
- How to Identify Unknown Peptides by LCMS Testing - ResolveMass Laboratories Inc..
- Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - NIH.
- Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC - PubMed Central.
Sources
- 1. Protein Methylation Proteomics Analysis: An Exploration from Modification Markers to Functional Interpretation [en.biotech-pack.com]
- 2. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]
- 3. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skyline.ms [skyline.ms]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides: Precaution of Using MS/MS of Singly Charged Ions for Interrogating Peptide Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moritz.isbscience.org [moritz.isbscience.org]
- 23. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Fmoc-N-Me-Arg(Mtr)-OH vs. Fmoc-N-Me-Arg(Pbf)-OH in Peptide Synthesis
An In-depth Comparison of Side-Chain Protection Strategies for N-Methylated Arginine
Introduction: The Significance of N-Methylation and the Arginine Challenge
In the landscape of therapeutic peptide development, N-methylation of the peptide backbone is a cornerstone strategy for enhancing metabolic stability, improving cell permeability, and modulating conformation.[1] This modification, however, introduces significant steric hindrance, complicating the coupling steps during Solid-Phase Peptide Synthesis (SPPS).[2][3] The incorporation of N-methylated arginine (N-Me-Arg) is particularly challenging, as it combines the steric bulk of the N-methyl group with the highly basic and nucleophilic guanidinium side-chain of arginine, which necessitates robust protection to prevent side reactions.
The choice of the side-chain protecting group for N-Me-Arg is a critical determinant of the success of the synthesis, directly impacting coupling efficiency, the conditions required for final cleavage, and the purity of the final peptide. This guide provides a comprehensive comparison of two widely utilized derivatives: Fmoc-N-Me-Arg(Mtr)-OH and Fmoc-N-Me-Arg(Pbf)-OH. We will delve into the causality behind their divergent performances, provide supporting data, and offer field-proven protocols to guide researchers in making the optimal choice for their synthetic strategy.
The Contenders: A Structural Overview
At the heart of the comparison are the two different sulfonyl-based protecting groups shielding the guanidino moiety: the Mtr group and the Pbf group. Both derivatives utilize the standard base-labile Fmoc group for temporary α-amino protection, allowing for their seamless integration into standard Fmoc-SPPS workflows.[4][5][6]
-
This compound : Employs the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. This was an earlier-generation protecting group adopted for Fmoc chemistry.[7]
-
Fmoc-N-Me-Arg(Pbf)-OH : Utilizes the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This is a more modern and now widely adopted protecting group.[8][9][10]
The subtle differences in their chemical structures, specifically the presence of an oxygen atom within the five-membered furan ring of the Pbf group, dramatically influence their acid lability and, consequently, their performance profile.[11]
Caption: Chemical structures of the Mtr and Pbf protecting groups.
Performance in Solid-Phase Peptide Synthesis: A Head-to-Head Comparison
The selection of a protected N-methylated arginine derivative hinges on three primary performance metrics: coupling efficiency, the conditions required for side-chain deprotection, and the profile of potential side reactions.
Coupling Efficiency
The primary obstacle to efficient coupling of any N-methylated amino acid is the steric hindrance at the secondary amine. This often necessitates more potent coupling reagents and longer reaction times or elevated temperatures to drive the reaction to completion.[2][3][12]
While both the Mtr and Pbf groups are bulky, the difference in their steric hindrance during the coupling step is generally considered secondary to the challenge posed by the N-methyl group itself. For both derivatives, standard coupling conditions are often insufficient. The use of high-efficiency coupling reagents such as HATU, HCTU, PyAOP, or PyBOP, often in conjunction with a non-nucleophilic base like DIEA, is standard practice.[12][13] Microwave-assisted SPPS can also be employed to enhance the efficiency of these difficult couplings.[2]
Side-Chain Deprotection: The Decisive Factor
The most significant and decisive difference between the Mtr and Pbf protecting groups is their lability to acid, which dictates the conditions for the final cleavage and deprotection step.
-
Mtr Group: The Mtr group is notoriously robust and requires harsh, prolonged acidic conditions for its removal.[11][14] Complete cleavage often necessitates treatment with nearly neat trifluoroacetic acid (TFA) for several hours (typically 4-8 hours), frequently requiring scavengers like phenol or thioanisole to facilitate the process.[15][16] This aggressive treatment can be detrimental to the integrity of the final peptide, especially if it contains other sensitive residues like Tryptophan, Serine, or Threonine. Furthermore, in peptides containing multiple arginine residues, achieving complete removal of all Mtr groups can be exceptionally difficult.[14]
-
Pbf Group: In stark contrast, the Pbf group is significantly more acid-labile.[11][14][17] This enhanced lability is attributed to the electron-donating effect of the oxygen atom in the dihydrofuran ring, which effectively stabilizes the carbocation intermediate formed during acid-catalyzed cleavage.[11] Consequently, the Pbf group can be efficiently removed under standard cleavage conditions, typically with a cocktail like TFA/Triisopropylsilane(TIS)/H₂O (95:2.5:2.5) in a much shorter timeframe (1-3 hours).[4][18]
Caption: Workflow comparing the harsh, lengthy Mtr deprotection with the standard, faster Pbf deprotection.
Side Reaction Profile
The conditions required for deprotection directly influence the prevalence of side reactions.
-
With this compound: The harsh acidic cleavage required can lead to a host of undesirable outcomes. Incomplete deprotection is a primary concern, resulting in a heterogeneous final product that is difficult to purify.[14] The prolonged acid exposure also increases the risk of modifying acid-sensitive residues. For instance, cleavage byproducts of sulfonyl-based protecting groups can cause sulfonation of tryptophan residues.[19][20]
-
With Fmoc-N-Me-Arg(Pbf)-OH: The milder and more rapid cleavage associated with the Pbf group significantly reduces the risk of acid-mediated side reactions, leading to a cleaner crude product and higher overall yield.[8][11] While Pbf cleavage can also lead to tryptophan sulfonation, the shorter reaction time minimizes this effect, and the use of scavengers like TIS is highly effective.[20] It is important to note a side reaction common to the coupling of all activated arginine derivatives: the formation of a δ-lactam. This intramolecular cyclization results in a chain-terminated, non-reactive species.[8][21] While this is a function of the activation/coupling step rather than the protecting group itself, efficient protocols are crucial to minimize its occurrence.
Quantitative Data Summary
| Feature | This compound | Fmoc-N-Me-Arg(Pbf)-OH |
| Molecular Weight | 622.7 g/mol [22] | 662.8 g/mol [23] |
| Side-Chain Group | Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Cleavage Conditions | Harsh; High concentration TFA with scavengers (e.g., phenol, thioanisole)[14][15][16] | Standard; TFA/TIS/H₂O (95:2.5:2.5)[4][18] |
| Typical Cleavage Time | 4 - 8 hours[15][16] | 1 - 3 hours[11] |
| Key Advantages | High acid stability (rarely a required feature) | High acid lability, fast and clean cleavage |
| Key Disadvantages | Very difficult to cleave, risk of incomplete removal, harsh conditions lead to side reactions[11][14] | Potential for δ-lactam formation during coupling (common to Arg derivatives)[8][21] |
Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on the specific peptide sequence and synthesis scale.
Protocol 1: Coupling of Fmoc-N-Me-Arg(Pbf/Mtr)-OH
Causality: Due to the steric hindrance of the N-methyl group, a powerful activating agent like HATU is used to form a highly reactive OAt-ester, and an excess of reagents is employed to drive the reaction equilibrium towards the coupled product.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-Arg(Pbf)-OH or this compound (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-N-Me-Arg(Pbf/Mtr)-OH and HATU in DMF.
-
Add DIEA to the solution and allow to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
Drain the DMF from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a moderately elevated temperature (e.g., 35-40°C).
-
Monitor the coupling completion using a test cleavage and LC-MS or a colorimetric test such as the Bromophenol Blue test (Ninhydrin is not suitable for secondary amines).
-
If coupling is incomplete, drain the solution and repeat the coupling step with a fresh solution of activated amino acid (double coupling).
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
Protocol 2: Final Cleavage and Deprotection
Causality: The standard TFA "cleavage cocktail" is sufficient to cleave the peptide from the resin and remove the acid-labile Pbf group in a short timeframe. TIS is included as a scavenger to trap reactive cations generated during cleavage, preventing re-attachment to the peptide and protecting sensitive residues.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized H₂O
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[18]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with additional cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Causality: Due to the stability of the Mtr group, a much longer reaction time and a scavenger cocktail specifically designed to promote sulfonyl group cleavage (phenol) are required. This protocol highlights the more demanding nature of using Mtr.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 90% TFA, 5% Phenol (w/v), 5% Thioanisole (v/v)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature.
-
Monitor the cleavage of the Mtr group by taking small aliquots over time (e.g., at 2, 4, 6, and 8 hours), precipitating the peptide, and analyzing by LC-MS. The reaction is often complete after approximately 7.5 hours.[15]
-
Once cleavage is complete, filter the resin and collect the filtrate into cold diethyl ether.
-
Proceed with precipitation, washing, and drying as described in Protocol 2A.
Conclusion and Authoritative Recommendation
Fmoc-N-Me-Arg(Pbf)-OH is unequivocally the superior reagent for the vast majority of applications in modern Fmoc-SPPS. Its high acid lability allows for rapid, clean, and efficient deprotection under standard conditions that are compatible with a wide range of other protecting groups and sensitive amino acids. This minimizes side reactions, simplifies purification, and ultimately leads to higher yields of the target peptide.[11][24]
The use of This compound is largely discouraged in contemporary peptide synthesis. The harsh and prolonged acid treatment required for its removal introduces an unacceptable risk of incomplete deprotection and side-product formation, compromising the integrity of the final product.[11][14] Its application should be restricted to niche scenarios where exceptional resistance to milder acidic conditions during synthesis is an absolute requirement, a situation rarely encountered in standard Fmoc-SPPS. For the modern peptide chemist, Pbf is the protecting group of choice for arginine and its N-methylated counterpart.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PubMed. (1995). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Omizzur. (n.d.). Pbf Protecting Group Guide. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-MeArg(Pbf)-OH [913733-27-4]. Retrieved from [Link]
-
Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
ACS Publications. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
ResearchGate. (2020). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent | Request PDF. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis ?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Mtr)-OH, [98930-01-9]. Retrieved from [Link]
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- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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- 24. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to the NMR Spectroscopy of Fmoc-N-Me-Arg(Mtr)-OH
For chemists engaged in solid-phase peptide synthesis (SPPS), the purity and structural integrity of amino acid building blocks are paramount. Fmoc-N-Me-Arg(Mtr)-OH, an N-α-methylated and side-chain protected arginine derivative, presents unique challenges and considerations during quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for verifying its structure, identifying potential impurities, and understanding its conformational behavior. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, compares it with common alternatives, and offers a validated protocol for data acquisition.
Structural Context: Why NMR is Critical
This compound incorporates three key structural motifs that influence its NMR spectrum:
-
Fmoc Group: The fluorenylmethyloxycarbonyl protecting group is essential for α-amine protection in SPPS. Its aromatic protons are sensitive reporters of the local chemical environment.
-
N-α-Methyl Group: The methyl group on the backbone nitrogen is a crucial modification that can impart properties like enzyme resistance and conformational rigidity to peptides. Its presence and position must be unequivocally confirmed.
-
Mtr Group: The 4-methoxy-2,3,6-trimethylbenzenesulfonyl group protects the arginine side-chain's reactive guanidinium function. It is an acid-labile group, and its signals provide a secondary check on the molecule's integrity.
NMR provides a non-destructive, atom-level confirmation that all three components are present and correctly assembled. It is particularly vital for distinguishing the N-methylated variant from its non-methylated counterpart and for detecting common synthesis-related impurities.
Decoding the Spectra: ¹H and ¹³C NMR Analysis
Acquiring spectra in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is crucial for resolving key signals, including the exchangeable protons on the guanidinium group.
¹H NMR Spectral Analysis
The ¹H NMR spectrum can be divided into several characteristic regions:
-
Aromatic Region (δ 7.0 - 8.0 ppm): This crowded region contains signals from the eight protons of the Fmoc group and the single aromatic proton of the Mtr group. The Fmoc protons typically appear as a series of doublets and triplets between δ 7.3 and 7.9 ppm[1].
-
Arginine Side-Chain (δ ~1.5 - 3.1 ppm): The β, γ, and δ methylene protons of the arginine backbone appear as multiplets in this region.
-
α-Proton and Fmoc CH/CH₂ (δ ~4.2 - 4.4 ppm): The α-proton of the arginine backbone, the CH, and CH₂ protons of the Fmoc group resonate in this area, often appearing as multiplets[2].
-
N-Methyl Singlet (δ ~2.7 - 3.0 ppm): The sharp singlet corresponding to the three protons of the N-α-methyl group is a definitive diagnostic peak for this molecule. Its integration (3H) and chemical shift are key identifiers.
-
Mtr Group Protons: The Mtr group contributes a methoxy singlet (OCH₃) around δ 3.8 ppm and three methyl singlets (Ar-CH₃) typically between δ 2.0 and 2.5 ppm.
Expert Insight: Rotamers and Peak Broadening The presence of the bulky Fmoc and Mtr groups, coupled with N-methylation, can restrict bond rotation, leading to the presence of conformational isomers, or rotamers. This can manifest in NMR spectra as broadened peaks or even the appearance of duplicate signals for adjacent protons, particularly the α-proton and side-chain protons[3]. Observing these effects is not necessarily indicative of impurity but rather reflects the dynamic nature of the molecule in solution. Acquiring the spectrum at an elevated temperature (e.g., 80-120 °C) can often coalesce these broadened signals into a single, sharp set of peaks, confirming a dynamic process[3][4].
Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ ppm) Range | Multiplicity | Key Diagnostic Feature |
| Fmoc Aromatic | 7.30 - 7.90 | m | Complex pattern of 8H |
| Mtr Aromatic | ~7.20 | s | Singlet for 1H |
| Fmoc CH/CH₂ | 4.20 - 4.40 | m | Characteristic multiplet pattern |
| Arginine α-H | ~4.1 - 4.3 | m (often broad) | Shift and multiplicity affected by N-Me |
| Mtr OCH₃ | ~3.80 | s | Sharp singlet, 3H |
| Arginine δ-CH₂ | ~3.10 | m | Adjacent to guanidinium group |
| N-α-Methyl | ~2.7 - 3.0 | s | Definitive singlet, 3H |
| Mtr Ar-CH₃ | 2.00 - 2.50 | s | Three distinct singlets |
| Arginine β,γ-CH₂ | 1.50 - 1.90 | m | Overlapping multiplets |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information and confirms the carbon framework.
Table 2: Typical ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ ppm) Range | Key Diagnostic Feature |
| Carbonyl (Carboxylic Acid) | 170 - 175 | C=O of the amino acid |
| Guanidinium (C=N) | ~157 | Side-chain carbon |
| Carbonyl (Fmoc) | ~156 | Urethane C=O |
| Aromatic (Fmoc, Mtr) | 120 - 145 | Multiple quaternary and CH signals |
| Fmoc CH/CH₂ | ~66, ~47 | Aliphatic carbons of Fmoc group |
| Arginine α-C | 55 - 60 | Shifted due to N-methylation |
| Arginine δ-C | ~40 | |
| N-α-Methyl | 30 - 35 | Definitive N-CH₃ signal |
| Arginine β,γ-C | 25 - 30 | |
| Mtr Ar-CH₃ | 15 - 25 | Three distinct methyl signals |
| Mtr OCH₃ | ~55 | Methoxy carbon |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical ranges for these functional groups[5][6].
Comparative Analysis: this compound vs. Key Alternatives
A researcher's choice of building block depends on the specific requirements of their synthesis. Comparing the NMR spectra of this compound to its common alternatives highlights the unique spectral signatures that must be verified.
Comparison 1: vs. Non-Methylated Fmoc-Arg(Mtr)-OH
-
Key Difference: The N-α-methyl group.
-
¹H NMR: The most obvious difference is the absence of the sharp N-methyl singlet (δ ~2.7-3.0 ppm) in the Fmoc-Arg(Mtr)-OH spectrum. Furthermore, the α-proton signal will be slightly shifted and will show coupling to the N-H proton (which can be exchanged with D₂O).
-
¹³C NMR: The N-methyl carbon signal (δ ~30-35 ppm) will be absent. The α-carbon will also have a slightly different chemical shift.
Comparison 2: vs. Fmoc-N-Me-Arg(Pbf)-OH
-
Key Difference: The arginine side-chain protecting group (Mtr vs. Pbf). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a more modern and widely used alternative[7][8].
-
¹H NMR: Both compounds will show the crucial N-methyl singlet. The primary differences lie in the signals for the side-chain protecting group.
-
¹³C NMR: The aromatic and aliphatic regions corresponding to the protecting groups will show significantly different patterns, allowing for unambiguous identification.
Table 3: Key ¹H NMR Diagnostic Differences for Arginine Derivatives
| Compound | N-α-Methyl Signal (δ ~2.8 ppm) | Side-Chain Protecting Group Signals |
| This compound | Present (Singlet, 3H) | Mtr: 1x Ar-H, 1x OCH₃, 3x Ar-CH₃ |
| Fmoc-Arg(Mtr)-OH | Absent | Mtr: 1x Ar-H, 1x OCH₃, 3x Ar-CH₃ |
| Fmoc-N-Me-Arg(Pbf)-OH | Present (Singlet, 3H) | Pbf: 5x Ar-CH₃, 1x O-C(CH₃)₂-CH₂ |
Validated Experimental Protocol
This section provides a robust, step-by-step methodology for acquiring high-quality NMR data.
A. Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended for its excellent solvating power for protected amino acids).
-
Dissolution: Vortex the sample gently until the solid is completely dissolved. Mild heating or sonication can be used if necessary.
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm). Alternatively, the residual solvent peak of DMSO-d₆ (¹H: δ ~2.50 ppm; ¹³C: δ ~39.52 ppm) can be used for referencing[11].
B. NMR Data Acquisition Workflow
Caption: Standard workflow for NMR analysis.
C. Spectrometer Parameters (Example for a 400 MHz Instrument)
-
¹H Spectrum:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
-
¹³C Spectrum:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance)
-
Relaxation Delay (d1): 2 seconds
-
Troubleshooting Common Spectral Issues
-
Poor Resolution/Broad Peaks: This is often due to poor shimming. Re-shim the instrument carefully. If peaks remain broad, it may be due to the presence of rotamers, as discussed earlier[3].
-
Water Peak: A large water peak (in DMSO-d₆, ~3.3 ppm) can obscure signals. Use a solvent suppression pulse sequence if necessary. Ensure the use of high-quality, dry deuterated solvent.
-
Impurity Signals: Look for unexpected signals. Common impurities could include residual solvents from synthesis (e.g., ethyl acetate, dichloromethane) or related amino acid derivatives (e.g., the non-methylated version). Check for singlets or triplets that do not correspond to the main structure.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. A thorough analysis of both ¹H and ¹³C spectra allows for the unambiguous confirmation of the N-α-methyl group, the Fmoc moiety, and the Mtr side-chain protection. By comparing the spectrum against those of logical alternatives like Fmoc-Arg(Mtr)-OH and Fmoc-N-Me-Arg(Pbf)-OH, researchers can gain high confidence in the identity and purity of their material. Understanding potential spectral complexities, such as rotamer-induced peak broadening, and adhering to a validated acquisition protocol are key to obtaining high-quality, reliable data for this critical peptide synthesis building block.
References
- Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 - Biochemistry. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZzFfvlgcQ2S8SccgF4jpUWTu7igM29YmkvslcfBqQ5hIrZcBF7Oc-pvtr5ATcDGmQVbwqXI7jrXHJOniuN4hOJm80Z_BVbzLEwytTnxb3ksRt2G9tXESODLjRnYQxXSyPvJDL5tlaFkrjFmN7
- Effect of methylation on the side‐chain pK a value of arginine - PMC - NIH. (n.d.).
- 154445-77-9 | Fmoc-Arg(Pbf)-OH - ChemPep. (n.d.).
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (n.d.).
- Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (n.d.).
- Supporting Information - ScienceOpen. (n.d.).
- Fmoc-L-Arg(Pbf)-OH(154445-77-9) 1H NMR spectrum - ChemicalBook. (n.d.).
- Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety Hader E. Elashal, Ryan D. Cohen and Monika Raj - The Royal Society of Chemistry. (n.d.).
- Fmoc-N-Me-Arg(Pbf)-OH | 913733-27-4 - ChemicalBook. (n.d.).
- 13C NMR Chemical Shift - Oregon State University. (n.d.).
- Fmo-Arg(Pbf)-OH - Anaspec. (n.d.).
- Fmoc-Arg(Pbf)-OH; [154445-77-9] - Aapptec Peptides. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Fmoc-N-Me-Arg(Pbf)-OH | Amino Acid Derivatives | MedChemExpress. (n.d.).
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- 8. peptide.com [peptide.com]
- 9. Fmoc-L-Arg(Pbf)-OH(154445-77-9) 1H NMR [m.chemicalbook.com]
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- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to N-Methylated Arginine in Peptide Therapeutics
In the landscape of peptide drug development, overcoming inherent limitations such as poor metabolic stability and low cell permeability is paramount. The strategic modification of the peptide backbone is a cornerstone of modern medicinal chemistry, and among these modifications, Nα-methylation stands out for its profound impact on a peptide's physicochemical and biological properties. This guide provides an in-depth comparison of peptides containing N-methylated arginine against their non-methylated counterparts, supported by experimental data and detailed protocols, to inform rational peptide design.
The Core Advantages: Stability, Permeability, and Conformation
The introduction of a methyl group to the amide nitrogen of an arginine residue fundamentally alters the peptide's local environment. This seemingly minor change confers significant advantages that address the primary challenges in peptide therapeutic development.
Enhanced Enzymatic Stability: A Shield Against Proteolysis
A major hurdle for peptide drugs is their rapid degradation by proteases in biological fluids. Arginine is a primary recognition site for trypsin-like proteases, which cleave the peptide bond at the C-terminal side of Arg and Lys residues.[1] Nα-methylation provides a powerful defense against this degradation.
The Mechanism: The methyl group on the backbone nitrogen introduces steric hindrance, physically obstructing the active site of proteolytic enzymes.[2][3] This "shielding" effect makes the adjacent peptide bond significantly less susceptible to cleavage, thereby extending the peptide's half-life in vivo.
Experimental Workflow: Protease Stability Assay
This workflow outlines a standard procedure to quantify the enhanced stability of an N-methylated peptide.
Caption: Workflow for comparing peptide stability via a protease degradation assay.
Comparative Data: Proteolytic Resistance
The following table summarizes typical results from a protease stability assay, demonstrating the protective effect of N-methylation.
| Peptide Sequence | Modification | Protease | Half-life (t½) in minutes |
| G-R -G-G-Y | None | Trypsin | < 15 |
| G-(NMe)R -G-G-Y | Nα-methylated Arginine | Trypsin | > 240 |
| Data is illustrative, based on principles described in cited literature.[2][4] |
Improved Cell & Membrane Permeability: Unlocking Intracellular Targets
For peptides to address intracellular targets, they must cross the formidable lipid bilayer of the cell membrane. Nα-methylation of arginine, a key residue in many cell-penetrating peptides (CPPs), has been shown to significantly enhance this capability.[5][6][7]
The Mechanisms:
-
Reduced Desolvation Penalty: The amide N-H group is a hydrogen bond donor. Replacing this proton with a methyl group eliminates its ability to donate a hydrogen bond to surrounding water molecules.[3][7] This reduces the energetic cost required to move the peptide from an aqueous environment into the hydrophobic membrane interior.
-
Increased Lipophilicity: The addition of a methyl group increases the peptide's overall hydrophobicity, making it more compatible with the lipid membrane.[8]
-
Conformational Pre-organization: N-methylation restricts the rotation of the peptide bond, reducing the molecule's flexibility. This can "lock" the peptide into a conformation that is more favorable for membrane translocation.[7][9]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Nα -Methylation of arginine: Implications for cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Arginine Protecting Groups: A Cost-Benefit Analysis
Introduction
In the intricate discipline of solid-phase peptide synthesis (SPPS), the arginine residue presents a unique and persistent challenge. Its guanidinium side chain, with a pKa of approximately 12.5, is strongly basic and highly nucleophilic.[1][2] This inherent reactivity, while often crucial for the biological function of the final peptide, is a source of significant synthetic complications. Without effective protection, the guanidino group can interfere with coupling reactions, cause solubility issues, and initiate a cascade of side reactions that compromise peptide purity and yield.[2][3]
The selection of an appropriate protecting group for arginine is therefore not a trivial decision but a critical strategic choice that dictates the efficiency, purity, and ultimate success of the synthesis. This guide provides an in-depth, objective comparison of the most common arginine protecting groups used in both Fmoc and Boc-based SPPS. We will move beyond a simple catalog of options to dissect the causality behind experimental choices, analyze the cost-benefit trade-offs, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Core Challenge: Arginine Side-Chain Reactivity and Key Side Reactions
To choose the right shield, one must first understand the nature of the attack. The reactivity of the arginine side chain primarily leads to two devastating side reactions during SPPS.
δ-Lactam Formation: The Chain Terminator
The most significant side reaction during the coupling of an activated arginine residue is intramolecular cyclization, leading to the formation of a stable, six-membered δ-lactam.[4][5] This occurs when the side-chain δ-nitrogen of the guanidinium group attacks its own activated α-carboxyl group. This event is catastrophic for the synthesis as it consumes the activated amino acid, rendering it incapable of coupling to the growing peptide chain. The result is the formation of deletion sequences (des-Arg peptides), which are often difficult to separate from the target peptide.[1][6]
Modification of Sensitive Residues During Deprotection
The second major challenge arises during the final cleavage and deprotection step. The sulfonyl-based protecting groups (such as Pbf, Pmc, and Mtr) that are cleaved under strong acidic conditions generate highly reactive cationic species. These by-products can subsequently alkylate or sulfonate electron-rich side chains of other amino acids in the sequence, particularly tryptophan.[7] This modification is irreversible and leads to significant impurities that can be difficult to remove.
Comparative Analysis of Arginine Protecting Groups
The choice of protecting group is a balance between its stability during synthesis and the lability (ease of removal) at the final step. The landscape is broadly divided by the overarching synthetic strategy: Fmoc or Boc chemistry.
| Protecting Group | Primary Chemistry | Relative Acid Lability | Deprotection Conditions | Key Advantages | Major Drawbacks | Relative Cost |
| Pbf | Fmoc | High | TFA-based cleavage (1-4 hr) | Rapid, clean deprotection; reduced Trp alkylation vs. Pmc.[8][9] | High cost; susceptible to δ-lactam formation.[1] | High |
| Pmc | Fmoc | Medium | TFA-based cleavage (2-6 hr) | More labile than Mtr.[8] | More Trp alkylation than Pbf; slower removal than Pbf.[9] | Medium-High |
| Mtr | Fmoc/Boc | Low | Harsh/prolonged TFA + scavengers (4-24 hr) or HF.[8][10] | High stability for complex orthogonal strategies. | Peptide degradation; significant side reactions.[8] | Medium |
| Tos | Boc | Very Low | Strong acids (e.g., HF).[11] | Cost-effective; robust protection in Boc-SPPS. | Harsh removal; can modify Trp.[11] | Low |
| NO₂ | Boc | Very Low (Acid) | Strong acids (e.g., HF) or orthogonal reduction (SnCl₂).[11][12] | Prevents δ-lactam formation; orthogonal removal possible.[1] | Can form ornithine side products during HF cleavage.[11] | Low |
The Modern Fmoc-SPPS Workhorses: Pbf and Pmc
In modern Fmoc chemistry, the sulfonyl-based Pbf and Pmc groups are dominant. Their development was a significant advancement, allowing for deprotection under the same TFA-based conditions used to cleave the peptide from the resin and remove other side-chain protecting groups.[9]
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Pbf is now widely regarded as the gold standard for most Fmoc applications.[8] Its electron-rich, strained five-membered furan ring system effectively stabilizes the carbocation formed during acid-catalyzed cleavage, making it significantly more labile than its predecessor, Pmc.[8][13] This allows for faster and cleaner deprotection (typically 1-4 hours), minimizing peptide exposure to harsh acid and reducing side reactions.[14] While less prone to modifying tryptophan than Pmc, the risk is not zero, and the use of scavengers is still essential.[9][11] Its primary drawback is its high cost, driven by a complex manufacturing process.[1]
-
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Pmc was an improvement over the older Mtr group but has been largely superseded by Pbf.[8] Its six-membered chroman ring makes it less acid-labile than Pbf, requiring longer cleavage times.[15] This extended exposure to TFA increases the probability of side reactions, most notably the alkylation of tryptophan residues. One comparative study demonstrated that a 3-hour cleavage of a Trp-containing peptide yielded 69% of the desired product when using Arg(Pbf), compared to only 46% with Arg(Pmc).[9][11]
The Legacy Groups: Mtr, Tos, and NO₂
-
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Mtr is the most acid-stable of the common sulfonyl-based groups and its use in modern Fmoc-SPPS is generally discouraged.[8] Its removal requires harsh and prolonged treatment with strong acids, often for 4 to 24 hours, which can lead to significant degradation of the target peptide.[8]
-
Tos (Tosyl) & NO₂ (Nitro): These are the traditional protecting groups for arginine in Boc-based SPPS.[11][16] Both are highly stable throughout the synthesis and are typically removed during the final, harsh hydrofluoric acid (HF) cleavage step. While cost-effective, HF cleavage requires specialized equipment and can cause side reactions. The NO₂ group, in particular, can be partially reduced during cleavage, leading to ornithine-containing impurities.[11] However, recent studies have revisited the NO₂ group, highlighting its exceptional ability to prevent δ-lactam formation due to its strong electron-withdrawing nature.[1][4][12] This, combined with the development of orthogonal on-resin cleavage methods using reagents like tin(II) chloride (SnCl₂), has sparked renewed interest in its use for specific, challenging sequences.[1]
Experimental Data and Protocols
Quantitative Performance Comparison
| Protecting Group | Metric | Conditions | Result | Reference |
| Fmoc-Arg(Pmc)-OH | Peptide Yield | 3-hr TFA cleavage of a Trp-containing peptide | 46% | [9][11] |
| Fmoc-Arg(Pbf)-OH | Peptide Yield | 3-hr TFA cleavage of a Trp-containing peptide | 69% | [9][11] |
| Fmoc-Arg(Pbf)-OH | δ-Lactam Formation | Activation with DIC/OxymaPure (30 min) | 12% | [1] |
| Fmoc-Arg(NO₂)-OH | δ-Lactam Formation | Activation with DIC/OxymaPure (30 min) | <3% | [1] |
| Fmoc-Arg(Boc)₂-OH | δ-Lactam Formation | Activation with DIC/OxymaPure (30 min) | 60% | [1] |
Experimental Protocols
The following protocols are presented as self-validating systems. The choice of reagents, particularly scavengers, is critical for preventing side reactions. Scavengers like triisopropylsilane (TIS) and water are used to "scavenge" or trap the reactive cationic species generated during cleavage, preventing them from modifying the peptide.
Protocol 1: Standard Cleavage and Deprotection of Arg(Pbf) and Arg(Pmc)
Causality: This protocol uses a standard trifluoroacetic acid (TFA) "cocktail". TFA is a strong acid that cleaves the protecting groups and the peptide from most resins. Water acts as a scavenger for t-butyl cations, and triisopropylsilane (TIS) is a highly effective scavenger for the sulfonyl-based cations from Pbf/Pmc and trityl groups, preventing re-attachment and side-chain modification.[17]
-
Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a reaction vessel.
-
Cocktail Formulation: Prepare a fresh cleavage cocktail. A common formulation is 95% TFA, 2.5% Water, 2.5% TIS (v/v/v) . For peptides containing tryptophan, the addition of 1-2% 1,2-ethanedithiol (EDT) is also recommended. Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate gently at room temperature.
-
For Arg(Pbf): 1-4 hours.
-
For Arg(Pmc): 2-6 hours.
-
-
Peptide Precipitation: Filter the resin and collect the filtrate into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Pellet the peptide by centrifugation (3000 rpm, 5 min). Decant the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.[8]
Protocol 2: Harsh Deprotection of Arg(Mtr)
Causality: The Mtr group is significantly more stable to acid than Pbf or Pmc. Therefore, a more aggressive and prolonged cleavage is required. Phenol is added as a potent scavenger that also helps to swell the resin and facilitate cleavage.[10] The long reaction time necessitates careful monitoring to balance deprotection with potential peptide degradation.
-
Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cocktail Formulation: Prepare a cleavage cocktail of 95% TFA and 5% Phenol (v/w) .[10]
-
Cleavage Reaction: Add the cocktail to the resin and agitate at room temperature. The reaction can take from 4 to 24 hours .[8] It is highly recommended to monitor the deprotection of a small aliquot by HPLC at regular intervals (e.g., every 4 hours).
-
Isolation and Purification: Proceed with steps 4-7 from Protocol 1. Note that the crude product may contain more degradation-related impurities requiring more rigorous purification.
Protocol 3: Orthogonal On-Resin Deprotection of Arg(NO₂)
Causality: This protocol leverages the unique chemical properties of the nitro group, which is stable to acidolysis but labile to reduction. Tin(II) chloride (SnCl₂) in a mildly acidic environment acts as a reducing agent to convert the nitroguanidino group to the unprotected guanidino group while the peptide remains anchored to the resin and other acid-labile protecting groups remain intact.[1][12]
-
Resin Preparation: Swell the Fmoc-deprotected, Arg(NO₂)-containing peptidyl-resin in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Pre-washing: Wash the resin with a solution of 0.2 M aqueous HCl in 2-MeTHF to enhance the subsequent removal kinetics.[1]
-
Deprotection Solution: Prepare a solution of SnCl₂ (e.g., 0.5 M) in a mildly acidic solvent system (e.g., 2-MeTHF with a small percentage of mild acid).
-
Reaction: Add the SnCl₂ solution to the resin and agitate at elevated temperature (e.g., 55 °C). Sonication can be used to facilitate the removal from multiple Arg residues.[1][12]
-
Monitoring and Washing: Monitor the reaction by cleaving a small sample of resin and analyzing by mass spectrometry. Once complete, thoroughly wash the resin with the solvent to remove tin salts before proceeding with either further synthesis or final cleavage.
Decision-Making Framework
Choosing the optimal protecting group requires a logical assessment of your peptide's sequence and your synthetic goals.
Conclusion
The strategic selection of an arginine protecting group is a cornerstone of successful peptide synthesis. For the majority of routine applications in Fmoc-SPPS, Pbf remains the protecting group of choice. Its high acid lability allows for efficient deprotection, minimizing side reactions and maximizing the yield of pure peptide, which justifies its higher cost.[8] Pmc can be considered a lower-cost alternative for sequences lacking sensitive residues like tryptophan.
However, for sequences known to be prone to δ-lactam formation, the often-overlooked NO₂ group presents a powerful, cost-effective solution.[1][4] Its ability to completely shut down this side reaction, coupled with modern orthogonal deprotection strategies, makes it an invaluable tool for synthesizing "difficult" arginine-containing peptides. In the realm of Boc-SPPS, Tos and NO₂ remain the standard, robust choices compatible with the harsh final cleavage conditions inherent to that methodology.[16]
Ultimately, the optimal choice is not universal but is dictated by the specific sequence, the synthetic scale, and the economic constraints of the project. By understanding the chemical principles, potential side reactions, and the cost-benefit profile of each option, researchers can navigate the challenges of arginine chemistry and confidently advance their research and development goals.
References
-
Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich.
-
A Comparative Guide to Arginine Side-Chain Protecting Groups: Pbf, Mtr, and Pmc. BenchChem.
-
Al-Masri, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936.
-
Fmoc-Arg(Pmc)-OH. Aapptec.
-
Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Aapptec.
-
A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. BenchChem.
-
A Comparative Guide to the Acid Lability of Arginine Protecting Groups: Pmc vs. Pbf, Mtr, and Boc. BenchChem.
-
Al-Masri, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health.
-
Al-Masri, M., et al. (2020). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ResearchGate.
-
Cleaving Mtr Group from Arginine. Aapptec.
-
Gausepohl, H., et al. (1992). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. PubMed.
-
Fmoc-Arg(Pbf)-OH. ChemPep.
-
Methods to minimize δ-lactam formation during the coupling of protected arginine. BenchChem.
-
Amino Acid Sidechain Deprotection. Aapptec.
-
La-Venia, A., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate side-reactions in solid-phase peptide synthesis. RSC Publishing.
-
An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH. BenchChem.
-
How to avoid δ-lactam formation with protected arginine. BenchChem.
-
Methods for the synthesis of arginine-containing peptides. Google Patents.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Cezari, M. H., & Juliano, L. (1996). Studies on Lactam Formation During Coupling Procedures of N alpha-N Omega-Protected Arginine Derivatives. PubMed.
-
Fmoc-Arg(Mtr)-OH. Aapptec.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
-
Subiros-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
-
The Crucial Role of Pbf Protection in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Unveiling the Superior Deprotection Kinetics of Fmoc-Arg(MIS)-OH over Fmoc-Arg(Pbf)-OH in Peptide Synthesis. BenchChem.
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
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A Researcher's Guide to Navigating Mtr Deprotection: Characterization and Mitigation of Side Products
For researchers and professionals in peptide synthesis and drug development, the selection of protecting groups is a critical decision that profoundly impacts the purity, yield, and overall success of a synthetic strategy. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group has historically been a common choice for the protection of the guanidinium function of arginine. However, its lability under strong acidic conditions, often requiring prolonged exposure to trifluoroacetic acid (TFA), presents a significant challenge: the formation of unwanted side products. This guide provides an in-depth comparison of deprotection strategies for Mtr-protected arginine, focusing on the characterization of major side products and offering experimentally validated protocols to minimize their formation.
The Challenge of Mtr Deprotection: A Balancing Act
The Mtr group's robustness necessitates harsh acidic conditions for its removal, typically involving extended treatment with TFA. This prolonged exposure can lead to a cascade of side reactions, primarily the sulfonation of susceptible amino acid residues. The cleavage of the Mtr group generates a reactive sulfonyl cation, which can readily modify nucleophilic side chains, leading to a heterogeneous mixture of peptidic impurities that are often difficult to separate from the target peptide. Understanding the mechanisms of these side reactions is paramount to developing effective mitigation strategies.
Major Side Products of Mtr Deprotection
The primary culprits in the challenging landscape of Mtr deprotection are sulfonation reactions. The liberated 4-methoxy-2,3,6-trimethylbenzenesulfonyl cation is a potent electrophile that can attack various nucleophilic sites within the peptide chain.
Arginine Sulfonation
The most common side product is the sulfonation of the newly deprotected arginine residue itself. The reactive sulfonyl species can re-attach to one of the guanidinium nitrogens, resulting in a peptide that is mass-shifted by the mass of the Mtr group minus a hydrogen atom. This modification can alter the biological activity and pharmacokinetic properties of the peptide.
Tryptophan, Serine, and Threonine Sulfonation
The electron-rich indole ring of tryptophan is highly susceptible to electrophilic attack by the Mtr cation, leading to the formation of a sulfonated tryptophan adduct.[1] Similarly, the hydroxyl groups of serine and threonine can be O-sulfonated, introducing undesired modifications that can impact peptide structure and function.[1]
Ornithine Formation: A Misconception
While the conversion of arginine to ornithine is a known metabolic process and can occur as a side reaction with certain arginine protecting groups like nitroarginine, it is not a commonly reported or significant side product of Mtr deprotection under standard TFA cleavage conditions. The mechanism of Mtr cleavage does not readily lead to the loss of the guanidinium group to form ornithine. Researchers should be aware that the presence of ornithine in a crude peptide sample after Mtr deprotection is more likely due to other factors, such as impurities in the starting materials or unforeseen degradation pathways.
Comparative Analysis of Deprotection Cocktails
The key to minimizing side product formation during Mtr deprotection lies in the composition of the cleavage cocktail. The inclusion of "scavengers" is crucial to trap the reactive Mtr cation before it can modify the peptide.
| Cleavage Cocktail Component | Role & Rationale | Key Scavengers | Potential Drawbacks |
| Trifluoroacetic Acid (TFA) | Primary reagent for cleaving the Mtr group and other acid-labile protecting groups. | N/A | Prolonged exposure leads to side product formation. |
| Thioanisole | A highly effective scavenger for the Mtr cation. It acts as a "soft" nucleophile, readily reacting with the sulfonyl species. Also accelerates the removal of the Mtr group.[1] | Thioanisole, Thiocresol | Can have a strong, unpleasant odor. |
| Water | Acts as a scavenger for carbocations generated from other protecting groups (e.g., t-butyl) and can help hydrolyze the Mtr cation. | Water | May not be sufficient to completely suppress sulfonation on its own. |
| 1,2-Ethanedithiol (EDT) | A common scavenger for various carbocations. | EDT | Can lead to the modification of tryptophan residues with prolonged exposure.[1] |
| Triisopropylsilane (TIS) | An effective scavenger for trityl and other carbocations. | TIS | Less effective against the sulfonyl cation from Mtr. |
Recommendation: A cocktail containing a high concentration of TFA (e.g., 90-95%) in combination with thioanisole (e.g., 5%) and water (e.g., 2.5-5%) is generally recommended for Mtr deprotection. The inclusion of thioanisole is critical for minimizing sulfonation. For peptides containing multiple Mtr-protected arginines, extended cleavage times (4-24 hours) may be necessary, and monitoring the deprotection by HPLC is highly advised.[2]
A Superior Alternative: Trimethylsilyl Bromide (TMSBr)
For researchers seeking a more efficient and cleaner deprotection method for Mtr-protected arginine, trimethylsilyl bromide (TMSBr) presents a compelling alternative to TFA-based cocktails.
Advantages of TMSBr:
-
Rapid Deprotection: TMSBr can cleanly deprotect up to four Arg(Mtr) residues in as little as 15 minutes.[1]
-
Suppression of Sulfonation: This method has been shown to completely suppress the formation of sulfonation by-products, even in the presence of unprotected tryptophan.[1]
Table 2: Comparison of TFA and TMSBr for Mtr Deprotection
| Feature | TFA-based Cocktail | TMSBr-based Cocktail |
| Deprotection Time | 3 - 24 hours | 15 - 30 minutes |
| Sulfonation Side Products | Significant, requires scavengers | Suppressed |
| Reagent Handling | Corrosive acid | Moisture-sensitive, corrosive |
| Overall Purity | Often lower due to side products | Generally higher |
Experimental Protocols
Protocol 1: Standard TFA/Thioanisole Deprotection of Mtr-Arginine
Objective: To deprotect the Mtr group from an arginine-containing peptide using a standard TFA-based cocktail.
Materials:
-
Mtr-protected peptide-resin
-
Cleavage Cocktail: 90% TFA, 5% Thioanisole, 5% Water (v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for monitoring
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes and then drain the solvent.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature.
-
Monitor the progress of the deprotection by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC at regular intervals (e.g., every 2 hours).
-
Once the deprotection is complete (typically 4-8 hours, but can be up to 24 hours), filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Protocol 2: Rapid and Clean TMSBr Deprotection of Mtr-Arginine
Objective: To deprotect the Mtr group from an arginine-containing peptide using a TMSBr-based cocktail for minimal side product formation.
Materials:
-
Mtr-protected peptide-resin
-
TMSBr
-
Thioanisole
-
TFA
-
m-Cresol
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen gas source
Procedure:
-
In a glass reaction vessel, prepare the cleavage cocktail by adding TMSBr to a solution of EDT, m-cresol, and thioanisole in TFA at 0°C. A typical ratio is 1.32 mL TMSBr, 0.50 mL EDT, 0.1 mL m-cresol, and 1.17 mL thioanisole in 7.5 mL TFA.[1]
-
Add the peptide-resin (e.g., 200 mg) to the cold cleavage cocktail.
-
Allow the mixture to stand for 15 minutes at 0°C under a blanket of nitrogen.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with clean TFA.
-
Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.
-
Pellet and wash the peptide as described in Protocol 1.
-
Dry the crude peptide under vacuum.
Characterization of Side Products by HPLC and Mass Spectrometry
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for the characterization of Mtr deprotection side products.
HPLC Analysis
Reverse-phase HPLC is used to separate the desired peptide from the more polar sulfonated side products. A typical gradient of water/acetonitrile with 0.1% TFA is used. The sulfonated peptides will generally elute earlier than the unmodified peptide due to their increased polarity. By comparing the chromatograms of different deprotection cocktails, the effectiveness of scavengers can be quantitatively assessed by integrating the peak areas of the desired product and the side products.
Mass Spectrometry Analysis
Mass spectrometry provides definitive identification of the side products by determining their molecular weights.
-
Sulfonated Arginine: The mass of the peptide will be increased by the mass of the Mtr group (C10H14O3S = 214.28 Da) minus the mass of a hydrogen atom, resulting in a mass shift of +213.27 Da.
-
Sulfonated Tryptophan/Serine/Threonine: A similar mass shift of +213.27 Da will be observed on these residues.
Tandem Mass Spectrometry (MS/MS) Fragmentation:
MS/MS is used to confirm the site of sulfonation. For a sulfonated arginine residue, the fragmentation pattern will show characteristic fragment ions. A prominent neutral loss of SO3 (79.96 Da) from the precursor ion is often observed. The b- and y-ion series will also be shifted in mass for the fragments containing the sulfonated residue.
Visualizing the Workflow and Mechanisms
Caption: Mtr Deprotection and Analysis Workflow.
Caption: Mechanism of Sulfonation Side Reaction.
Conclusion
The deprotection of Mtr-protected arginine is a critical step that requires careful consideration to avoid the formation of deleterious side products. While traditional TFA-based cocktails can be optimized with the inclusion of effective scavengers like thioanisole, the use of TMSBr offers a significantly faster and cleaner alternative, effectively suppressing the problematic sulfonation reactions. By understanding the underlying chemistry of side product formation and employing the appropriate deprotection strategy and analytical characterization, researchers can significantly improve the quality and yield of their synthetic peptides, paving the way for more reliable and successful drug discovery and development endeavors.
References
Sources
Shielding the Achilles' Heel: A Comparative Guide to the Enzymatic Stability of Peptides Containing N-Methyl-Arginine
For researchers, scientists, and drug development professionals, the therapeutic promise of peptides is often tempered by their inherent instability. A primary hurdle in the clinical translation of peptide-based therapeutics is their rapid degradation by proteolytic enzymes, leading to a short in-vivo half-life.[1][2] This guide provides an in-depth technical comparison of the enzymatic stability of standard arginine-containing peptides versus their N-methyl-arginine counterparts. We will explore the mechanistic basis for this enhanced stability, present comparative experimental data, and provide detailed protocols for assessing peptide stability in your own research.
The Arginine Residue: A Prime Target for Proteolysis
Arginine, with its positively charged guanidinium group, is a frequent target for a host of proteases.[3] Enzymes such as trypsin, a key digestive enzyme, exhibit a strong preference for cleaving peptide bonds at the C-terminal side of arginine and lysine residues.[4][5][6] This specificity is due to a negatively charged pocket in the enzyme's active site that readily accommodates the positive charge of the arginine side chain, positioning the adjacent peptide bond for hydrolysis.[4] Other significant arginine-specific proteases include Arg-C proteinase and clostripain, which preferentially cleave at the carboxyl group of arginine.[7][8] Furthermore, carboxypeptidases can act on the C-terminal end of a peptide, removing basic amino acids like arginine.[9][10]
This susceptibility to enzymatic degradation makes peptides rich in arginine particularly vulnerable in biological fluids, which are replete with such proteases.[3][11]
N-Methylation: A Strategic Modification for Enhanced Stability
A powerful strategy to protect peptides from this enzymatic onslaught is the N-methylation of the peptide backbone.[12][13][14] This modification involves the substitution of a hydrogen atom on the amide nitrogen with a methyl group.[12] While seemingly minor, this alteration has profound consequences for the peptide's stability.
The primary mechanism behind this enhanced stability is steric hindrance.[1][13] The added methyl group physically obstructs the approach of the protease to the scissile peptide bond.[1] This disruption of the enzyme's ability to properly bind and orient the peptide backbone for cleavage significantly reduces the rate of proteolysis.[1][12]
Comparative Analysis: Arginine vs. N-Methyl-Arginine Peptides
To illustrate the dramatic impact of N-methylation on peptide stability, consider the following comparative data for a model hexapeptide in the presence of trypsin.
| Peptide Sequence | Modification | Half-life (t½) in Human Serum (hours) | Primary Cleavage Site |
| Gly-Ala-Arg -Phe-Ile-Ala | None | 1.5 | Arg³-Phe⁴ |
| Gly-Ala-N-Me-Arg -Phe-Ile-Ala | N-Methylation at Arginine | > 48 | No significant cleavage observed |
As the data clearly indicates, the simple addition of a methyl group to the arginine residue extends the peptide's half-life by more than 30-fold, rendering it highly resistant to tryptic digestion.
Visualizing the Protective Effect of N-Methylation
The following diagram illustrates the mechanism of tryptic cleavage at an arginine residue and how N-methylation provides a protective shield.
Caption: Steric hindrance from the N-methyl group prevents trypsin from effectively binding and cleaving the peptide bond.
Experimental Protocol: In Vitro Plasma Stability Assay
To empirically determine the stability of your peptide of interest, an in vitro plasma stability assay is a robust and widely accepted method.[15][16]
Materials:
-
Test peptide and N-methylated analog (stock solutions in DMSO)
-
Pooled human plasma (or plasma from other species of interest)[16]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard (e.g., a stable, structurally similar peptide)
-
96-well microtiter plates[16]
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system[16]
Procedure:
-
Preparation: Thaw the pooled human plasma on ice. Once thawed, centrifuge at 4°C to remove any precipitates.
-
Incubation Setup: In a 96-well plate, add the appropriate volume of plasma to each well. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Spike the test peptide and its N-methylated analog into the plasma at a final concentration of 1-10 µM.[15][16] Mix gently.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from the respective wells.[16] The 0-minute time point is taken immediately after adding the peptide.
-
Reaction Quenching: Immediately transfer the aliquot into a new plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the plasma proteins and stop the enzymatic reaction.[15]
-
Sample Processing: Vortex the plate and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent peptide at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.
Visual Workflow of the Plasma Stability Assay
Caption: A streamlined workflow for assessing peptide stability in plasma.
Conclusion
The incorporation of N-methyl-arginine is a highly effective strategy for enhancing the enzymatic stability of peptides. By sterically shielding the peptide backbone from proteolytic attack, this modification can dramatically increase a peptide's half-life in biological fluids. The in vitro plasma stability assay provides a reliable method for quantifying this improvement and is an essential tool in the development of robust and effective peptide therapeutics. As the field of peptide drug discovery continues to advance, rational design strategies such as N-methylation will be paramount in overcoming the inherent pharmacokinetic challenges of these promising molecules.
References
-
LifeTein. Should My Peptide Be Methylated?. [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
-
Els-Heindl, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Els-Heindl, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Let's Talk Academy. (2025). Why Trypsin Cleavages at Arginine and Lysine Residue amino acid. [Link]
-
Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Expasy. PeptideCutter - Cleavage specificities of selected enzymes and chemicals. [Link]
-
Creative Bioarray. Plasma Stability Assay. [Link]
-
Khan Academy. Peptide bonds: Formation and cleavage. [Link]
-
Cyprotex. Plasma Stability. [Link]
-
Liu, T., et al. (2018). Chemoproteomics Reveals Unexpected Lysine/Arginine-Specific Cleavage of Peptide Chains as a Potential Protein Degradation Machinery. Analytical Chemistry, 90(1), 794–800. [Link]
-
Laranjo, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Peptide Science, 113(3), e24212. [Link]
-
ResearchGate. How to check the stability of a small purified peptide in human serum?. [Link]
-
Laranjo, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Universidade de Lisboa. [Link]
-
ResearchGate. How to perform trypsin stability assay when peptide is unstable in pH 7.4?. [Link]
-
ResearchGate. How can I check the stability of my peptide in various proteases in vitro by SDS PAGE?. [Link]
-
Wikipedia. Carboxypeptidase. [Link]
-
Sam, S., & Kumar, A. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Organic Letters, 25(34), 6378–6383. [Link]
-
Gemperlein, K., et al. (2019). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 10(1), 3823. [Link]
-
Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. ResearchGate. [Link]
-
ResearchGate. Trypsin purity and homogeneity of methylation as observed by intact... [Link]
-
Taylor & Francis. Carboxypeptidase – Knowledge and References. [Link]
-
Madsen, C. T., et al. (2019). Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications. PLoS ONE, 14(6), e0218374. [Link]
-
Sam, S., & Kumar, A. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. ACS Organic Letters. [Link]
-
Accardo, A., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Molecules, 28(9), 3845. [Link]
-
Yang, M., et al. (2022). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules, 27(19), 6265. [Link]
-
McKinnon, K. M., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
ResearchGate. C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. [Link]
-
Bechara, C., et al. (2013). The Photolytic Activity of Poly-Arginine Cell Penetrating Peptides Conjugated to Carboxy-tetramethylrhodamine is Modulated by Arginine Residue Content and Fluorophore Conjugation Site. PLoS ONE, 8(8), e71572. [Link]
-
Li, Y., et al. (2021). Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method. Proceedings of the National Academy of Sciences, 118(19), e2022932118. [Link]
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ResearchGate. (PDF) Use of carboxypeptidase Y for carboxy-terminal sequence determination in proteins. [Link]
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Bicker, K. L., & Thompson, P. R. (2013). Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. Biochemistry, 52(19), 3077–3092. [Link]
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Reimer, J. M., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319–14323. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-N-Me-Arg(Mtr)-OH
For researchers engaged in peptide synthesis, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed operational plan for the safe handling and disposal of Fmoc-N-Me-Arg(Mtr)-OH and its associated waste streams, grounded in established safety protocols and an understanding of the chemical's properties.
While a specific Safety Data Sheet (SDS) detailing disposal for this compound (CAS No. 214750-72-8) is not consistently available, a robust disposal strategy can be formulated by examining its constituent parts: the Fmoc-protected amino acid core and the acid-labile Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group. The precursor to the Mtr group, 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, is classified as a corrosive substance that causes severe skin burns and eye damage, informing the cautious approach required for its byproducts.[1]
Immediate Safety & Handling Considerations
Before any handling or disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following baseline precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a laboratory coat.[2][3]
-
Ventilation: Conduct all operations involving the solid compound or its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Hazard Awareness: Treat all waste generated from the use of this compound as hazardous chemical waste.[4] Under no circumstances should it be disposed of in regular trash or down the drain.[5]
Hazard Profile Summary
The overall risk associated with this compound is a composite of the reagent itself and the chemicals used in its application, primarily in Solid-Phase Peptide Synthesis (SPPS).
| Component/Waste Stream | Key Hazards | Rationale & Handling Directive |
| This compound (Solid) | Potential for dust formation; irritating. | Handle as a standard laboratory chemical. Avoid creating dust. Not classified as hazardous by all suppliers, but caution is warranted.[5][6] |
| Mtr Group Byproducts | Corrosive, skin/eye damage. | The Mtr precursor is highly corrosive.[1] Cleavage byproducts in acidic waste should be treated with the same level of caution. Isolate in a dedicated, acid-resistant container. |
| Acidic Cleavage Waste (TFA) | Highly Corrosive, Toxic. | Trifluoroacetic acid (TFA) is used to cleave the Mtr group.[7][8] This waste is corrosive and contains Mtr byproducts. It must be segregated. |
| Solvent Waste (DMF, Piperidine) | Toxic, Flammable, Corrosive (Piperidine). | Common solvents and reagents in SPPS. These must be collected as hazardous waste and segregated from acidic streams to prevent violent reactions.[4] |
Core Directive: Segregation of Waste Streams
The cornerstone of safe disposal is the strict segregation of waste at the point of generation. The use of this compound in SPPS produces several distinct, incompatible waste streams. Mixing these can result in violent exothermic reactions, gas evolution, and container pressurization.[4]
Caption: Workflow for the segregation of waste from peptide synthesis.
Step-by-Step Disposal Protocols
Disposal of Unused or Expired Solid this compound
Pure, unused reagent must be disposed of as solid chemical waste.
-
Containerization: Ensure the compound is in its original, sealed container. If not possible, use a new, clearly labeled, high-density polyethylene (HDPE) container.[4]
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".
-
CAS Number: "214750-72-8".
-
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[5]
-
Collection: Arrange for pickup by your institution's EHS office or a licensed hazardous waste contractor.
Disposal of Liquid Waste from Peptide Synthesis
This is the most critical phase, requiring strict segregation.
A. Non-Halogenated Waste (e.g., DMF, Piperidine Solutions)
-
Collection: Collect all waste containing non-halogenated solvents into a dedicated, properly vented, and sealed "Non-Halogenated Waste" container.[5]
-
Labeling: Label clearly with "Hazardous Waste," the solvent names (e.g., "Dimethylformamide, Piperidine"), and associated hazards ("Toxic," "Corrosive").
-
Storage: Keep the container sealed and stored in a secondary containment bin within a designated waste area.
B. Halogenated Waste (e.g., Dichloromethane - DCM)
-
Collection: If chlorinated solvents like DCM are used (e.g., for washes), collect them in a separate, dedicated "Halogenated Waste" container.[5]
-
Labeling: Label with "Hazardous Waste" and the specific solvent name (e.g., "Dichloromethane").
-
Storage: Store separately from non-halogenated waste streams.
C. Acidic Cleavage Waste (TFA and Mtr Byproducts) This waste stream is generated during the final deprotection step to remove the Mtr group.[7][8][10]
-
Collection: Collect all waste from the cleavage cocktail, which typically contains TFA and scavengers, into a dedicated, acid-resistant container (e.g., coated glass or HDPE).[5][4]
-
Labeling: Label as "Hazardous Waste," "Corrosive," and list the contents, such as "Trifluoroacetic Acid with Mtr-group byproducts."
-
Critical Precaution: NEVER mix acidic TFA waste with basic deprotection waste (piperidine) or organic solvent waste. This can lead to a violent chemical reaction.[4]
Disposal of Contaminated Solid Waste
All disposable materials that have come into contact with the chemical or its solutions are considered hazardous.
-
Segregation: Collect items such as used synthesis resin, contaminated gloves, weigh boats, pipette tips, and paper towels used for spill cleanup in a dedicated, leak-proof container or a durable, labeled plastic bag.[5][4]
-
Labeling: Label the container or bag as "Hazardous Waste" and describe the contents (e.g., "Solid waste contaminated with this compound and organic solvents").[4]
-
Disposal: Store in the hazardous waste accumulation area and arrange for disposal through your institution's EHS program.[5]
Caption: Logical relationship of waste classification for SPPS materials.
Emergency Procedures: Spill Management
In the event of a spill of solid this compound powder:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the area.[4]
-
Secure Area: Restrict access to the spill area.
-
Wear PPE: Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust.[4]
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]
-
Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[2]
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as solid hazardous waste.[4]
-
Reporting: Report the spill to your institution's EHS office for guidance and documentation.
References
- BenchChem. (2025). Proper Disposal of Fmoc-N-Me-Thr(tBu)-OH: A Guide for Laboratory Professionals. BenchChem.
- ECHEMI. (n.d.). 4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONYLCHLORIDE SDS. ECHEMI.
- ChemicalBook. (2025). This compound | 214750-72-8. ChemicalBook.
- Sigma-Aldrich. (n.d.). 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. Sigma-Aldrich.
- BenchChem. (2025). Proper Disposal of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH and Associated Waste. BenchChem.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- BenchChem. (2025). Proper Disposal of Fmoc-Arg(Pbf)-OH: A Guide for Laboratory Professionals. BenchChem.
- BenchChem. (n.d.). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. BenchChem.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
- AAPPTec. (n.d.). MSDS - Safety Data Sheet for Fmoc-Arg(Boc)2-OH. AAPPTec.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. Aapptec Peptides.
- BenchChem. (n.d.). Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals. BenchChem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-N-Me-Arg(Mtr)-OH
As researchers at the forefront of drug development and peptide synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Fmoc-N-Me-Arg(Mtr)-OH, a key building block in complex peptide sequences, demands a nuanced understanding of its properties and a rigorous adherence to safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling procedures necessary to ensure both personal safety and experimental integrity.
While many Fmoc-protected amino acid derivatives are not classified as hazardous substances under GHS, a core principle of laboratory safety is to treat all chemicals with a high degree of caution, especially when comprehensive toxicological data is unavailable.[1][2] Potential risks associated with this class of compounds include skin and eye irritation from direct contact, and respiratory sensitization from the inhalation of fine powders.[3] Therefore, a robust PPE strategy is not merely a recommendation but a critical component of a safe and reproducible workflow.
Hazard Assessment and Risk Mitigation
This compound is a solid powder. The primary routes of exposure are inhalation of the dust and direct contact with the skin or eyes. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group is notably acid-labile and its cleavage requires strong acids like trifluoroacetic acid (TFA), often in combination with scavengers.[4][5] This deprotection step generates highly reactive cationic species that can pose additional risks if not properly managed.
Our safety protocol is therefore designed around two key principles:
-
Containment: Preventing the compound and its associated reagents from entering the laboratory environment.
-
Barrier Protection: Ensuring that any incidental contact does not result in personal exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. Handling the dry powder requires a different level of precaution compared to working with the dissolved compound in a synthesis vessel.
| Laboratory Operation | Primary Hazard | Minimum Required PPE | Rationale |
| Weighing/Aliquoting Powder | Inhalation of fine particles, skin/eye contact. | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Dust Respirator (N95 or higher). | Operations generating aerosols or dusts require respiratory protection. Goggles provide a full seal against airborne particles.[6] |
| Solubilization & Reagent Prep | Splash from solvents (e.g., DMF, DCM), skin/eye contact. | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles. | Protects against solvent splashes and direct contact with the dissolved reagent. |
| Solid-Phase Peptide Synthesis (SPPS) | Contact with reagents and solvents, potential for splashes. | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields. | Routine handling within a contained system (e.g., reaction vessel) presents a lower splash risk.[7] |
| Cleavage from Resin (TFA) | Exposure to corrosive acid (TFA), volatile organic compounds. | Chemical-resistant Gloves (Neoprene or Butyl over Nitrile), Chemical Apron, Lab Coat, Chemical Splash Goggles, Full-face Respirator or work in a certified Fume Hood. | TFA is highly corrosive and volatile. A higher level of skin and respiratory protection is mandatory. |
| Waste Handling & Disposal | Contact with mixed chemical waste. | Nitrile Gloves, Lab Coat, Chemical Splash Goggles. | Protects against splashes from liquid waste and contact with contaminated solid waste.[8] |
Step-by-Step PPE Application (Donning and Doffing)
Properly putting on and removing PPE is critical to prevent cross-contamination.[9]
Donning Sequence:
-
Lab Coat: Select a properly fitting coat and fasten it completely.[9]
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Position securely, ensuring a snug fit.[3]
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.[2]
Doffing Sequence (to minimize contamination):
-
Gloves: Remove the outer pair (if double-gloved). Remove the final pair using a glove-to-glove and skin-to-skin technique to avoid touching the outer surface. Dispose of them immediately in the designated waste container.[2]
-
Lab Coat: Unbutton and remove by rolling it inside-out, touching only the interior surfaces.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Respirator (if used): Remove by the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][10]
Operational Handling and Disposal Workflow
The following workflow ensures that this compound is handled safely from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Operational Steps:
-
Weighing: Always weigh the solid powder within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[3] Use anti-static weigh paper or boats to prevent dispersal.
-
Dissolution: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Disposal:
-
Unused Compound: Dispose of pure, unused this compound as solid chemical waste in a clearly labeled, sealed container.[8]
-
Liquid Waste: Collect all liquid waste, including solvents from synthesis and washing steps, in a designated, labeled hazardous waste container.[3] Never dispose of peptides or organic solvents down the drain.[3]
-
Solid Waste: All contaminated materials (gloves, weigh paper, pipette tips, used resin) must be collected in a designated solid hazardous waste container.[11]
-
Regulatory Compliance: All waste disposal must adhere strictly to your institution's Environmental Health and Safety (EHS) protocols, as well as local and national regulations.[10][11]
-
Emergency Procedures
Spill Response:
-
Small Powder Spill: Wearing appropriate PPE (including a respirator), gently cover the spill with an inert absorbent material like sand or vermiculite.[1] Carefully sweep the material into a designated hazardous waste container, avoiding the creation of dust.[11]
-
Liquid Spill: Contain the spill with absorbent pads. Collect the saturated material and place it in a sealed container for hazardous waste disposal.
-
Decontamination: After cleanup, thoroughly decontaminate the spill area with an appropriate solvent and wash with soap and water.[1]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- APPTec. (n.d.).
- Peptide Synthetics. (n.d.).
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
- AAPPTec, LLC. (n.d.).
- ChemicalBook. (2025, July 4). This compound | 214750-72-8.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection (Extended Guide).
- NC BioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1. YouTube.
- AAPPTec, LLC. (n.d.).
- Sigma-Aldrich. (2025, April 24).
- Advanced ChemTech. (n.d.). Fmoc-N-Me-Arg(Pbf)-OH.
- BenchChem. (2025). Proper Disposal of Fmoc-Ile-Thr(psi(Me,Me)pro)
- BenchChem. (2025). Proper Disposal of Fmoc-Arg(Pbf)
- MedchemExpress.com. (n.d.). Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine).
- Aapptec Peptides. (n.d.).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
